molecular formula C6H12O6 B1605176 D-Glucose CAS No. 2280-44-6

D-Glucose

Cat. No.: B1605176
CAS No.: 2280-44-6
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-GASJEMHNSA-N
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Description

Watery odorless colorless liquid. Denser than water and soluble in water. Hence sinks in and mixes with water. (USCG, 1999)
D-glucopyranose is a glucopyranose having D-configuration. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a D-glucose and a glucopyranose.
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or this compound, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Anhydrous Dextrose is the anhydrous form of this compound, a natural monosaccharide and carbohydrate. Dextrose serves to replenish lost nutrients and electrolytes. The agent provides metabolic energy and is the primary ingredient in oral rehydration salts (ORS) and is used in intravenous (IV) fluids to provide nutrients to patients under intensive care who are unable to receive them by the oral route. Solutions containing dextrose restore blood glucose levels and provide calories and may aid in minimizing liver glycogen depletion and exerts a protein-sparing action. Dextrose anhydrous also plays a role in the production of proteins and in lipid metabolism.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
DEXTROSE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for varicose veins and hemorrhage and has 57 investigational indications.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal (alternative);  Glucose Monohydrate (narrower);  D-Glucofuranose (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501015215, DTXSID901015217
Record name D-​Glucopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4
Record name D-Glucopyranose
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Record name Glucopyranose
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Record name D-Glucopyranose
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Record name D-​Glucopyranose
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Record name D-glucose
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Record name α-D-Glucopyranose
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Foundational & Exploratory

D-Glucose as a Primary Metabolic Substrate in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-glucose, a simple six-carbon sugar, is the cornerstone of energy metabolism in most living organisms. Its systematic breakdown through cellular respiration releases stored chemical energy to synthesize adenosine triphosphate (ATP), the universal energy currency of the cell. This process is a highly regulated and intricate series of biochemical reactions that can be broadly divided into four main stages: glycolysis, pyruvate oxidation, the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), and oxidative phosphorylation. This guide provides a detailed examination of these core pathways, including quantitative data, experimental protocols, and visual representations for researchers, scientists, and drug development professionals.

Glycolysis: The Initial Breakdown of Glucose

Glycolysis is a sequence of ten enzyme-catalyzed reactions that occurs in the cytosol, converting one molecule of glucose into two molecules of pyruvate.[1][2] This pathway does not require oxygen and is a universal process found in nearly all organisms.[1][3] The process can be divided into an energy-investment phase and an energy-payoff phase.[1][4]

  • Energy-Investment Phase (Steps 1-5): Two ATP molecules are consumed to phosphorylate the glucose molecule, making it unstable and ready for cleavage.[1][4]

  • Energy-Payoff Phase (Steps 6-10): The subsequent reactions are exergonic, leading to the production of four ATP molecules and two molecules of NADH.[4]

The net result is the production of two ATP, two NADH, and two pyruvate molecules per molecule of glucose.[4]

Glycolysis Glucose Glucose (6C) G6P Glucose-6-phosphate (6C) Glucose->G6P Hexokinase F6P Fructose-6-phosphate (6C) G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate (6C) F6P->F16BP Phosphofructokinase-1 DHAP DHAP (3C) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate (3C) F16BP->G3P Aldolase DHAP->G3P BPG 1,3-Bisphosphoglycerate (3C) G3P->BPG G3P Dehydrogenase P3G 3-Phosphoglycerate (3C) BPG->P3G Phosphoglycerate kinase P2G 2-Phosphoglycerate (3C) P3G->P2G Phosphoglycerate mutase PEP Phosphoenolpyruvate (PEP) (3C) P2G->PEP Enolase Pyruvate Pyruvate (3C) PEP->Pyruvate Pyruvate kinase ATP_in1 ATP -> ADP ATP_in1->G6P ATP_in2 ATP -> ADP ATP_in2->F16BP ATP_out1 2 ADP -> 2 ATP ATP_out1->P3G ATP_out2 2 ADP -> 2 ATP ATP_out2->Pyruvate NADH_out 2 NAD+ -> 2 NADH NADH_out->BPG

Caption: The ten enzymatic steps of the glycolytic pathway.

Quantitative Summary of Glycolysis
InputOutput (per Glucose Molecule)
1 Glucose2 Pyruvate
2 ATP4 ATP (Net gain of 2 ATP)
2 NAD+2 NADH
4 ADP2 ADP
2 Pi2 H2O
2 H+
Experimental Protocol: Measuring Glycolytic Rate via Extracellular Acidification

The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR), as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.[5] The Agilent Seahorse XF Analyzer is a standard instrument for this purpose.

Principle: This method measures the rate of proton production, which is indicative of the rate of lactate efflux from cells. The "Glycolysis Stress Test" involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to determine key parameters of glycolytic function.[6]

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant solution

  • XF Assay Medium (e.g., DMEM, pH 7.4, without bicarbonate)

  • Reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Seed cells (typically 2 x 10^4 to 8 x 10^4 cells/well for a 96-well plate) in a Seahorse XF plate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight at 37°C in a non-CO2 incubator using sterile water, then replace with XF Calibrant solution on the day of the assay.[7]

  • Cell Preparation: On the day of the assay, wash the cells with pre-warmed XF Assay Medium and incubate at 37°C in a non-CO2 incubator for one hour to allow for temperature and pH equilibration.[6]

  • Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal ECAR.

  • Compound Injection:

    • Port A: Inject glucose to initiate glycolysis. The subsequent increase in ECAR measures the rate of glycolysis.

    • Port B: Inject oligomycin to inhibit mitochondrial ATP production, forcing the cell to rely on glycolysis for energy. This reveals the cell's maximum glycolytic capacity.

    • Port C: Inject 2-DG to inhibit glycolysis by competing with glucose for hexokinase. The resulting drop in ECAR confirms that the measured acidification is due to glycolysis.

  • Data Analysis: The software calculates ECAR in mpH/min. Key parameters include basal glycolysis, glycolytic capacity, and glycolytic reserve.

Pyruvate Oxidation: The Link Reaction

In the presence of oxygen, the two pyruvate molecules generated during glycolysis are transported into the mitochondrial matrix. Here, they are converted into two molecules of acetyl-CoA by the multi-enzyme pyruvate dehydrogenase complex (PDC).[8][9][10] This irreversible reaction links glycolysis to the Krebs cycle.[8][9] For each pyruvate molecule, one molecule of carbon dioxide is released and one molecule of NAD+ is reduced to NADH.[9]

Pyruvate_Oxidation Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA NADH_out NADH + H+ PDC->NADH_out CO2_out CO2 PDC->CO2_out NAD_in NAD+ NAD_in->PDC CoA_in CoA-SH CoA_in->PDC Krebs_Cycle AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate (5C) Isocitrate->AlphaKG Isocitrate Dehydrogenase NADH1 NAD+ -> NADH Isocitrate->NADH1 CO2_1 CO2 Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA (4C) AlphaKG->SuccinylCoA α-KG Dehydrogenase NADH2 NAD+ -> NADH AlphaKG->NADH2 CO2_2 CO2 AlphaKG->CO2_2 Succinate Succinate (4C) SuccinylCoA->Succinate Succinyl-CoA Synthetase GTP GDP -> GTP SuccinylCoA->GTP Fumarate Fumarate (4C) Succinate->Fumarate Succinate Dehydrogenase FADH2 FAD -> FADH2 Succinate->FADH2 Malate Malate (4C) Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase NADH3 NAD+ -> NADH Malate->NADH3 Oxidative_Phosphorylation Inner Mitochondrial Membrane cluster_membrane cluster_matrix cluster_ims C1 Complex I Q Q C1->Q e- H_C1 H+ C1->H_C1 H+ pump C2 Complex II C2->Q e- C3 Complex III Q->C3 e- CytC Cyt c C3->CytC e- H_C3 H+ C3->H_C3 H+ pump C4 Complex IV CytC->C4 e- H2O 2H+ + 1/2 O2 -> H2O C4->H2O e- H_C4 H+ C4->H_C4 H+ pump ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH -> NAD+ NADH->C1 e- Succinate Succinate -> Fumarate Succinate->C2 e- ADP_Pi ADP + Pi ADP_Pi->ATPSynthase H_ATP H+ H_ATP->ATPSynthase H+ flow

References

Stereoisomers of glucose and the biological significance of D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers of Glucose and the Biological Significance of D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomerism of glucose and the profound biological importance of its naturally occurring dextrorotatory enantiomer, this compound. It includes detailed experimental protocols for isomer analysis and visual representations of key biological pathways.

The Stereochemistry of Glucose

Glucose (C₆H₁₂O₆) is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. Its structure features four chiral centers (carbons 2, 3, 4, and 5 in its open-chain form), which gives rise to a large number of stereoisomers.[1][2] The total number of possible stereoisomers for a molecule can be calculated using the Le Bel-van't Hoff rule, 2ⁿ, where 'n' is the number of chiral centers. For glucose, this results in 2⁴ = 16 possible stereoisomers.[1][2][3]

These 16 stereoisomers exist as eight pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The two most fundamental enantiomers of glucose are this compound and L-glucose.[3][4] Diastereomers are stereoisomers that are not mirror images of one another. Therefore, the other 14 stereoisomers of this compound are its diastereomers, which include biologically important sugars like D-galactose and D-mannose.[3] Epimers are a specific type of diastereomer that differ in configuration at only one chiral center. For instance, D-galactose is the C4 epimer of this compound.[3]

D/L Configuration and Optical Activity

The 'D' and 'L' designations refer to the configuration of the chiral center furthest from the carbonyl group (C5 in glucose). If the hydroxyl group on this carbon is on the right in the Fischer projection, it is a D-sugar; if it is on the left, it is an L-sugar.[4] This structural nomenclature, however, does not directly predict the direction in which a sugar will rotate plane-polarized light.[5]

Optical activity—the ability to rotate plane-polarized light—is an experimentally determined property. Molecules that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-).[6] this compound is dextrorotatory, hence it is also known as dextrose, with a specific rotation of +52.7°.[5][7][8] Its enantiomer, L-glucose, is levorotatory by the same magnitude.

Biological Significance of this compound

While 16 stereoisomers of glucose exist, this compound holds a position of central importance in biology. The vast majority of metabolic enzymes, particularly those in the central carbohydrate metabolism pathways, are highly stereospecific and have evolved to recognize and utilize only this compound.[9][10]

Primary Energy Source

This compound is the primary fuel for cellular respiration in most organisms.[6][9][11] The metabolic pathway of glycolysis breaks down one molecule of glucose into two molecules of pyruvate, yielding a net gain of ATP and NADH.[12][13] Under aerobic conditions, pyruvate enters the citric acid cycle and oxidative phosphorylation, leading to the production of a substantial amount of ATP, the energy currency of the cell.[11][14][15] The brain, in particular, relies almost exclusively on this compound for its energy needs.[11]

Metabolic Precursor and Building Block

Beyond its role in energy production, this compound is a crucial precursor for the synthesis of numerous other essential biomolecules.[7][16]

  • Glycogen: In animals, excess this compound is stored as the polymer glycogen in the liver and muscles.[6][14]

  • Nucleotides: The pentose phosphate pathway, another metabolic route for this compound, produces ribose-5-phosphate, a critical component of nucleotides (ATP, GTP) and nucleic acids (RNA, DNA).[13][17]

  • Glycoproteins and Glycolipids: this compound and its derivatives are essential for the synthesis of complex carbohydrates that are attached to proteins and lipids, playing vital roles in cell recognition, signaling, and immune responses.

The Inert Nature of L-Glucose

L-glucose is rarely found in nature and cannot be metabolized by most organisms for energy.[4][9][10][18] The reason lies in the stereospecificity of enzymes. For instance, the first enzyme in glycolysis, hexokinase, cannot phosphorylate L-glucose, effectively blocking its entry into the metabolic pathway.[4][10] This biological inertness has led to research into L-glucose as a potential low-calorie artificial sweetener.[18][19]

Quantitative Data Summary

Quantitative data related to the physical and biochemical properties of glucose isomers are summarized below for comparative analysis.

Table 1: Specific Rotation of Common Monosaccharides

Monosaccharide Molecular Formula Specific Rotation [α]
This compound C₆H₁₂O₆ +52.7°
L-Glucose C₆H₁₂O₆ -52.7°
D-Fructose C₆H₁₂O₆ -92.0°
D-Galactose C₆H₁₂O₆ +80.2°
D-Mannose C₆H₁₂O₆ +14.2°

Values are for aqueous solutions at equilibrium at 20-25°C using the sodium D-line (589 nm).

Table 2: Comparative Enzyme Kinetics for Hexokinase

Substrate Enzyme Isoform Michaelis Constant (Km) Relative Max. Velocity (Vmax)
This compound Hexokinase I (most tissues) ~0.1 mM 100%
This compound Hexokinase IV (Glucokinase) ~10 mM -
D-Mannose Hexokinase I ~0.13 mM ~520% (relative to glucose)
D-Fructose Hexokinase I ~1.2 mM ~1070% (relative to glucose)
L-Glucose All Hexokinases Not a substrate 0%

Kinetic parameters can vary based on the specific isoform and experimental conditions. Data for Hexokinase I is from Homarus americanus for illustrative purposes.[6][15]

Key Experimental Protocols

The differentiation and quantification of glucose stereoisomers are critical in research and development. The following sections provide detailed methodologies for key analytical techniques.

Protocol: Chiral HPLC for Enantiomer Separation

This protocol outlines a method for separating D- and L-glucose using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

1. Objective: To resolve and quantify the enantiomers of glucose from a racemic mixture.

2. Materials:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Chiral Stationary Phase Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[1][20]

  • Mobile Phase Solvents: HPLC-grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

  • Standards: High-purity this compound and L-glucose.

  • Sample: Racemic mixture or sample of interest dissolved in the mobile phase.

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane, ethanol, and TFA in a ratio of (7:3):0.1, v/v/v. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.[1]

  • System Equilibration: Install the Chiralpak AD-H column and equilibrate the system by pumping the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.[1]

  • Standard Injection: Prepare a standard solution of this compound and L-glucose (e.g., 1 mg/mL each) in the mobile phase. Inject 10-20 µL of the standard solution and record the chromatogram. Identify the retention times for each enantiomer.

  • Sample Injection: Prepare the sample solution at a known concentration in the mobile phase. Filter the sample through a 0.45 µm syringe filter. Inject the same volume as the standard.

  • Data Analysis: Record the chromatogram for the sample. Identify and integrate the peaks corresponding to D- and L-glucose based on the retention times obtained from the standard injections. Quantify the amount of each enantiomer by comparing the peak areas to those of the standards.

Protocol: Polarimetry for Isomer Identification

This protocol describes the use of a polarimeter to determine the specific rotation of a glucose solution, which can be used to identify the isomer and its concentration.

1. Objective: To measure the specific rotation of a glucose sample to confirm its identity (D- or L- form) and purity.

2. Materials:

  • Polarimeter (Sodium D-line, 589 nm).

  • Polarimeter sample cell (path length of 1 decimeter is standard).

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • Sugar sample (e.g., this compound).

  • Solvent (distilled water).

3. Procedure:

  • Instrument Calibration (Zeroing): Turn on the polarimeter and allow the sodium lamp to warm up. Fill the sample cell with distilled water, ensuring no air bubbles are present. Place the cell in the polarimeter and take a reading. This is the blank or zero reading.[12]

  • Sample Preparation: Accurately weigh a precise amount of the glucose sample (e.g., 1.00 g). Dissolve it in distilled water in a volumetric flask (e.g., 100 mL) to prepare a solution of known concentration (c) in g/mL.[21]

  • Measurement: Rinse the sample cell with a small amount of the prepared glucose solution, then fill it completely, again avoiding air bubbles. Place the cell in the polarimeter.

  • Record Observed Rotation: Rotate the analyzer until the light intensity in the eyepiece is at its minimum or matches the reference. Record the observed angle of rotation (α).[21][22]

  • Calculation of Specific Rotation: Use Biot's Law to calculate the specific rotation [α]: [α] = α / (l × c) Where:

    • α = observed rotation in degrees.

    • l = path length of the cell in decimeters (dm).

    • c = concentration in g/mL.[23]

  • Analysis: Compare the calculated specific rotation to known literature values (see Table 1) to identify the sugar and assess its optical purity. A value of +52.7° would confirm this compound.

Protocol: Enzymatic Assay for this compound Quantification

This protocol uses the glucose oxidase enzyme, which is specific for β-D-glucose, to quantify its concentration in a sample.

1. Objective: To determine the concentration of this compound in an aqueous sample using a colorimetric enzymatic assay.

2. Principle: Glucose oxidase catalyzes the oxidation of β-D-glucose to D-gluconic acid and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., o-dianisidine) to produce a colored product, the absorbance of which is proportional to the glucose concentration.[9][24]

3. Materials:

  • Spectrophotometer (wavelength set to 500-540 nm depending on the chromogen).

  • Glucose Oxidase (GOx) enzyme.

  • Peroxidase (POD) enzyme.

  • Chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/phenol).

  • Phosphate buffer (e.g., 0.1 M, pH 7.0).

  • This compound standard solutions (e.g., 0, 50, 100, 150, 200 mg/dL).

  • Test samples.

  • Cuvettes, pipettes, and a 37°C water bath or incubator.

4. Procedure:

  • Reagent Preparation: Prepare a glucose oxidase reagent by dissolving glucose oxidase, peroxidase, and the chromogenic substrate in the phosphate buffer. The exact concentrations may vary based on the kit or specific protocol.[9][24]

  • Standard Curve:

    • Pipette a small volume (e.g., 100 µL) of each this compound standard solution into separate, labeled test tubes.

    • Prepare a "blank" tube with 100 µL of distilled water.

    • Add a larger volume (e.g., 1.0 mL) of the glucose oxidase reagent to each tube.

  • Sample Preparation:

    • Pipette 100 µL of the test sample into a new labeled tube.

    • Add 1.0 mL of the glucose oxidase reagent.

  • Incubation: Mix all tubes gently and incubate at 37°C for a defined period (e.g., 10-15 minutes).[24]

  • Measurement: After incubation, measure the absorbance of each standard and sample at the appropriate wavelength (e.g., 505 nm) against the blank.

  • Data Analysis:

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Use the equation of the line from the standard curve to calculate the this compound concentration in the test sample based on its absorbance.

Visualization of Key Pathways and Relationships

Diagrams created using the DOT language provide clear visual representations of complex biological and logical systems.

Stereochemical Relationships of Aldohexoses

This diagram illustrates the hierarchical relationship between the different classes of stereoisomers, using glucose as an example.

G Stereoisomers Stereoisomers Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers Epimers Epimers Diastereomers->Epimers e.g. Glucose Glucose D_Glucose D_Glucose Glucose->D_Glucose L_Glucose L_Glucose Glucose->L_Glucose D_Glucose->Enantiomers is an enantiomer of L-Glucose D_Glucose->Diastereomers has 14 diastereomers D_Galactose D_Galactose Epimers->D_Galactose (C4 Epimer) D_Mannose D_Mannose Epimers->D_Mannose (C2 Epimer)

Caption: Logical hierarchy of glucose stereoisomers.

Experimental Workflow for Isomer Analysis

This diagram shows the logical flow of experiments for the separation and identification of glucose stereoisomers.

G cluster_separation Separation cluster_identification Identification & Quantification Sample Isomer Mixture HPLC Chiral HPLC Sample->HPLC Polarimetry Polarimetry HPLC->Polarimetry Collect Fractions EnzymaticAssay Enzymatic Assay (this compound) HPLC->EnzymaticAssay Test Fractions Quantification Quantification HPLC->Quantification Peak Area Analysis Polarimetry->Quantification Confirm Identity Result Identified & Quantified Isomers Quantification->Result

Caption: Workflow for stereoisomer separation and analysis.

Insulin Signaling Pathway for GLUT4 Translocation

This diagram details the key molecular events in the insulin-stimulated pathway that leads to glucose uptake in muscle and fat cells.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor (IR) IRS IRS IR->IRS phosphorylates GLUT4_mem GLUT4 Glucose_out Glucose (Intracellular) GLUT4_mem->Glucose_out Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates AS160 AS160 Akt->AS160 phosphorylates & inhibits GSV GLUT4 Storage Vesicle (GSV) AS160->GSV inhibition allows translocation GSV->GLUT4_mem fuses Glucose_in Glucose (Extracellular) Glucose_in->GLUT4_mem transport

Caption: Insulin signaling pathway for GLUT4 translocation.

References

An In-depth Technical Guide to the Structure and Chemical Properties of D-Glucose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry and physicochemical properties of D-glucose in aqueous environments. This compound, the most abundant monosaccharide, plays a central role in biological systems, serving as a primary energy source and a fundamental building block for complex carbohydrates.[1][2] A thorough understanding of its behavior in solution is critical for research in biochemistry, pharmacology, and drug development.

The Structure of this compound in Aqueous Solution

In the solid state, this compound exists as a cyclic pyranose structure.[3] However, when dissolved in water, it establishes a dynamic equilibrium among several isomeric forms. This equilibrium is a key determinant of its chemical reactivity and biological function.

Acyclic and Cyclic Forms

This compound (C₆H₁₂O₆) is an aldohexose, featuring a six-carbon backbone with a terminal aldehyde group at C-1 and hydroxyl groups on the remaining five carbons.[1][3][4] In aqueous solution, the open-chain aldehyde form exists in equilibrium with more stable cyclic hemiacetal structures.[1][5] This cyclization occurs through an intramolecular nucleophilic attack of the hydroxyl group at C-5 on the electrophilic carbonyl carbon (C-1).[5] This reaction forms a six-membered ring, known as a pyranose ring, which is the predominant form, accounting for over 99% of glucose molecules in solution.[2] A less common five-membered ring, a furanose form, can also be formed by the reaction of the C-4 hydroxyl group with the aldehyde.

The formation of the cyclic hemiacetal creates a new stereocenter at the former carbonyl carbon (C-1), which is now referred to as the anomeric carbon .[6] This leads to the existence of two diastereomers called anomers , designated as α (alpha) and β (beta).

  • α-D-glucose: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group at C-5.

  • β-D-glucose: The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group at C-5.

The β-anomer is generally more stable and thus more abundant at equilibrium because all of its bulky substituents (OH and CH₂OH groups) can occupy equatorial positions in the stable chair conformation.[7]

Tautomeric Equilibrium and Mutarotation

The continuous interconversion between the α and β anomers through the transient open-chain aldehyde form is a phenomenon known as mutarotation .[6][8] This process results in a dynamic equilibrium in solution. When a pure crystalline sample of either α-D-glucose or β-D-glucose is dissolved in water, the specific optical rotation of the solution changes over time until it reaches a stable equilibrium value.[1][8] This change is a direct consequence of the shifting concentrations of the anomers.

The equilibrium distribution of this compound tautomers in water at or near room temperature has been extensively studied. The pyranose forms are heavily favored, with the open-chain and furanose forms constituting a very small fraction of the total.

D_Glucose_Equilibrium cluster_pyranose Pyranose Forms (>99%) cluster_open Open-Chain Form (<0.02%) cluster_furanose Furanose Forms (~0.1%) alpha_py α-D-Glucopyranose open_chain Aldehyde Form alpha_py->open_chain beta_py β-D-Glucopyranose open_chain->beta_py alpha_fu α-D-Glucofuranose open_chain->alpha_fu beta_fu β-D-Glucofuranose open_chain->beta_fu

Caption: Tautomeric equilibrium of this compound in aqueous solution.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and equilibrium of this compound in aqueous solution.

Table 1: Equilibrium Composition of this compound in Aqueous Solution

Tautomer Percentage at Equilibrium (25-30°C)
β-D-Glucopyranose ~62-64%[2][6]
α-D-Glucopyranose ~36-38%[6][9]
β-D-Glucofuranose <0.1%
α-D-Glucofuranose <0.1%
Open-Chain (Aldehyde) <0.02%[1][6]

| Open-Chain (Hydrate) | ~0.006%[10] |

Note: The exact percentages can vary slightly with temperature and concentration.[11][12]

Table 2: Specific Rotation of this compound Anomers

Form of this compound Specific Rotation [α]D (degrees·mL·dm⁻¹·g⁻¹)
Pure α-D-Glucopyranose +112.2°[1][13]
Pure β-D-Glucopyranose +18.7° to +19°[8][13]

| Equilibrium Mixture | +52.7°[1][14] |

Table 3: Physicochemical Properties of this compound

Property Value
Molar Mass 180.156 g/mol [1]
Melting Point (α-form) 146 °C[1][13]
Melting Point (β-form) 150 °C[1][13]
Solubility in Water Highly soluble[1][2]

| pKₐ (at 25°C) | 12.16[1] |

Chemical Properties in Aqueous Solution

Reducing Properties

This compound is classified as a reducing sugar because its open-chain form contains an aldehyde group that can be readily oxidized.[1][5] This property is the basis for classic qualitative tests for reducing sugars, such as:

  • Benedict's Test: Reduction of Cu²⁺ (blue) to Cu₂O (brick-red precipitate).

  • Fehling's Test: Similar to Benedict's, results in a red precipitate of copper(I) oxide.[1]

  • Tollens' Test: Reduction of Ag⁺ to metallic silver, forming a "silver mirror."

In alkaline solutions, glucose is oxidized to gluconic acid.[3]

Glycoside Formation

The anomeric hydroxyl group is a hemiacetal and is significantly more reactive than the other alcoholic hydroxyls. It can react with an alcohol under acidic conditions to form an acetal , which in the context of carbohydrates is called a glycoside . This reaction locks the ring in the α or β configuration, and the resulting glycoside is no longer a reducing sugar as it cannot open to the aldehyde form.

Oxidation and Reduction
  • Mild Oxidation: Agents like bromine water selectively oxidize the aldehyde group of the open-chain form to a carboxylic acid, yielding gluconic acid .

  • Strong Oxidation: A strong oxidizing agent, such as nitric acid, oxidizes both the aldehyde group (C-1) and the primary alcohol group (C-6) to carboxylic acids, forming glucaric acid .

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride, producing the sugar alcohol sorbitol (also known as glucitol).

Experimental Protocols

Polarimetry: Observing Mutarotation

Polarimetry is used to measure the change in optical rotation of a solution over time, providing a direct observation of mutarotation.[14]

Methodology:

  • Instrument Preparation: Turn on the polarimeter and the monochromatic light source (typically a sodium lamp, 589 nm) and allow them to warm up for 5-10 minutes for stabilization.[15]

  • Zeroing the Instrument: Fill a clean polarimeter cell (e.g., 1 dm path length) with the solvent (distilled water). Place the cell in the instrument and adjust the analyzer to find the point of minimum light intensity (extinction). Set this reading as the zero point.[15]

  • Sample Preparation: Prepare a this compound solution of known concentration (e.g., 10 g per 100 mL of distilled water). To observe the full range of mutarotation, use a pure anomer like α-D-glucose. The solution must be prepared and measured quickly.

  • Measurement:

    • Quickly rinse the polarimeter cell with a small amount of the glucose solution, then fill the cell, ensuring no air bubbles are in the light path.[15]

    • Place the cell in the polarimeter and immediately take the first reading of the optical rotation (αobserved). This initial value will be close to +112° for α-D-glucose.

    • Record the optical rotation at regular intervals (e.g., every 5 minutes) for approximately 2-3 hours, or until the reading stabilizes.

  • Data Analysis: The final, stable reading represents the equilibrium rotation (+52.7°). Plot the observed rotation versus time to visualize the exponential decay to the equilibrium value.

Polarimetry_Workflow start Start prep_inst Prepare & Warm Up Polarimeter start->prep_inst zero_inst Zero Instrument with Distilled Water prep_inst->zero_inst prep_sol Prepare Fresh α-D-Glucose Solution zero_inst->prep_sol measure_initial Quickly Fill Cell & Take Initial Reading (t=0) prep_sol->measure_initial measure_interval Record Rotation at Intervals measure_initial->measure_interval check_stable Is Rotation Stable? measure_interval->check_stable check_stable->measure_interval No plot_data Plot Rotation vs. Time check_stable->plot_data Yes end_proc End plot_data->end_proc

Caption: Experimental workflow for observing mutarotation using polarimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the unambiguous identification and quantification of all this compound tautomers in an equilibrium mixture.[9][16]

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large, interfering solvent proton signal. Allow the solution to stand for several hours to ensure it has reached tautomeric equilibrium.[16]

  • Instrument Setup:

    • Place the sample in a high-field NMR spectrometer (e.g., 600 MHz or higher for better resolution).

    • Acquire a ¹H NMR spectrum. The anomeric protons are particularly diagnostic as they resonate in a relatively clear region of the spectrum, downfield from the other carbohydrate protons.[17]

      • α-anomer ¹H signal: ~5.2-5.4 ppm

      • β-anomer ¹H signal: ~4.6-4.7 ppm

    • Acquire a ¹³C NMR spectrum. The anomeric carbon signals are also distinct and useful for identification.[18]

  • Data Analysis:

    • Identification: Assign the peaks in the spectra to the specific protons/carbons of the α- and β-pyranose and other minor forms based on their characteristic chemical shifts and coupling constants.

    • Quantification: Carefully integrate the signals corresponding to the anomeric proton of each anomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the anomers in the solution.[16]

NMR_Workflow start Start prep_sample Dissolve Glucose in D₂O & Equilibrate start->prep_sample acquire_1h Acquire ¹H NMR Spectrum prep_sample->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum (Optional) acquire_1h->acquire_13c assign_peaks Assign Anomeric Proton/Carbon Signals acquire_13c->assign_peaks integrate_signals Integrate Anomeric Proton Signals assign_peaks->integrate_signals calc_ratio Calculate α:β Ratio from Integral Values integrate_signals->calc_ratio end_proc End calc_ratio->end_proc

Caption: Workflow for NMR analysis of this compound anomeric equilibrium.
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for the analytical separation and quantification of glucose anomers.

Methodology (HPLC Example):

  • System Setup: Use an HPLC system equipped with a refractive index (RI) detector, which is suitable for detecting non-UV-absorbing compounds like sugars.[16] A specialized carbohydrate analysis column or an amine-based column is typically used.

  • Mobile Phase: A common mobile phase for separating monosaccharides is a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).[16]

  • Sample Preparation: Prepare an aqueous solution of this compound. To study the interconversion, the sample can be injected immediately after preparation or after it has reached equilibrium.

  • Analysis: Inject the sample into the HPLC system. The α and β anomers will elute as separate peaks due to their different interactions with the stationary phase.[19][20]

  • Quantification: The area under each peak is proportional to the concentration of that anomer. By running standards of known concentration, a calibration curve can be created to accurately quantify the amount of each anomer in the sample. Dynamic HPLC can also be used to study the kinetics of the interconversion process.[16]

References

An In-depth Technical Guide to the Natural Sources and Industrial Production of D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-glucose, covering its natural origins and the predominant industrial methods for its large-scale production. The content is tailored for a scientific audience, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and industrial processes.

Natural Sources of this compound

This compound, a ubiquitous monosaccharide, is a primary product of photosynthesis and serves as a fundamental energy source for most living organisms.[1] It is found in its free state in various natural sources, particularly in fruits and honey. In polymeric forms, it is the monomeric unit of polysaccharides such as starch and cellulose.[2]

This compound Content in Fruits and Honey

The concentration of free this compound varies significantly among different types of fruits and honey. The following table summarizes the this compound content in a selection of common fruits and different honey varieties.

Natural SourceThis compound Content ( g/100g )
Fruits
Apple2.3[3]
Banana6.7[3]
Cherries10.1 (per cup)[4]
Grapes7.2
Orange1.9[3]
Pear1.9[5]
Pineapple1.3[3]
Plums8.4 (per cup of sliced plums)[4]
Strawberry1.8[3]
Honey
Blossom Honey24 - 40[6]
Honeydew Honey19 - 32[6]
Highland Honey23.22 - 35.55[7]
Multifloral Honey23.22 - 35.55[7]
Avocado Honey23.22 - 35.55[7]
Cotton Honey33.40 - 34.06[8]
Coriander Honey33.40 - 34.06[8]
Dalbergia Honey33.40 - 34.06[8]
Murraya Honey33.40 - 34.06[8]

Industrial Production of this compound

The commercial production of this compound primarily relies on the hydrolysis of starch, a polysaccharide composed of repeating glucose units.[9] The main sources of starch for industrial glucose production are corn, wheat, potato, and cassava.[10] Two primary methods are employed for starch hydrolysis: acid hydrolysis and enzymatic hydrolysis.

Comparison of Industrial Production Methods

Enzymatic hydrolysis has largely superseded acid hydrolysis in modern industrial settings due to its higher specificity, milder reaction conditions, and the production of fewer undesirable byproducts.[11]

ParameterAcid HydrolysisEnzymatic Hydrolysis
Catalyst Strong acids (e.g., HCl, H₂SO₄)Enzymes (e.g., α-amylase, glucoamylase)
Temperature High (e.g., 140-160°C)Moderate (e.g., 60-110°C)[12]
Pressure HighAtmospheric
Yield of Reducing Sugars ~94.5%[13]~97.3%[13]
Byproducts 5-hydroxymethylfurfural (HMF) and other degradation products[11]Minimal byproducts[11]
Process Control Difficult to control, leading to reversion productsHighly specific, allowing for better control over the final product composition[11]
Energy Consumption HighLower[11]

Experimental Protocols

This section provides detailed methodologies for the enzymatic hydrolysis of corn starch and a standard method for the quantification of the resulting this compound.

Enzymatic Hydrolysis of Corn Starch

This protocol describes the two-stage enzymatic conversion of corn starch into this compound using α-amylase and glucoamylase.

Materials:

  • Corn starch

  • Distilled water

  • Thermostable α-amylase (e.g., from Bacillus licheniformis)

  • Glucoamylase (e.g., from Aspergillus niger)

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Water bath or incubator

Procedure:

  • Slurry Preparation: Prepare a 30-35% (w/w) slurry of corn starch in distilled water.

  • pH Adjustment: Adjust the pH of the slurry to 5.5-6.5 using HCl or NaOH.

  • Liquefaction:

    • Heat the slurry to 90-110°C.[12]

    • Add thermostable α-amylase at a concentration of 0.5-1.0 kg per ton of starch.

    • Maintain the temperature and stir for 1-2 hours to partially hydrolyze the starch into dextrins.

  • Saccharification:

    • Cool the liquefied starch solution to 60-65°C.

    • Adjust the pH to 4.0-4.5.

    • Add glucoamylase at a concentration of 1-2 kg per ton of starch.

    • Incubate at 60°C for 24-72 hours with gentle agitation. This step completes the hydrolysis of dextrins to this compound.

  • Enzyme Inactivation: Heat the solution to 85°C for 5-10 minutes to inactivate the enzymes.

  • Purification: The resulting glucose syrup can be further purified by filtration, activated carbon treatment, and ion-exchange chromatography to remove impurities.

Quantification of this compound using the Dinitrosalicylic Acid (DNS) Method

The DNS method is a colorimetric assay used to determine the concentration of reducing sugars, such as this compound.

Materials:

  • Dinitrosalicylic acid (DNS) reagent

  • Rochelle salt (potassium sodium tartrate) solution (40%)

  • This compound standard solutions (0.1 to 1.0 mg/mL)

  • Spectrophotometer

  • Water bath

Procedure:

  • Sample Preparation: Dilute the glucose-containing sample to an appropriate concentration to fall within the range of the standard curve.

  • Reaction Setup:

    • Pipette 3 mL of the sample or standard solution into a test tube.

    • Add 3 mL of DNS reagent to each tube.[14]

  • Color Development:

    • Heat the test tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.[14]

  • Stabilization:

    • Add 1 mL of 40% Rochelle salt solution to each tube to stabilize the color.[14]

  • Absorbance Measurement:

    • Cool the tubes to room temperature.

    • Measure the absorbance of each sample at 575 nm using a spectrophotometer, with a blank containing distilled water and DNS reagent.[14]

  • Concentration Determination:

    • Plot a standard curve of absorbance versus glucose concentration for the standard solutions.

    • Determine the glucose concentration of the unknown sample by interpolating its absorbance on the standard curve.

Visualizations of Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate fundamental biological pathways involving this compound and the industrial workflow for its production.

Photosynthesis: The Ultimate Source of this compound

Photosynthesis cluster_light_dependent Light-Dependent Reactions cluster_light_independent Light-Independent Reactions (Calvin Cycle) Light_Energy Light_Energy Thylakoid Thylakoid Membrane Light_Energy->Thylakoid H2O H2O H2O->Thylakoid O2 O2 Thylakoid->O2 ATP ATP Thylakoid->ATP NADPH NADPH Thylakoid->NADPH Stroma Stroma ATP->Stroma NADPH->Stroma CO2 CO2 CO2->Stroma Glucose Glucose Stroma->Glucose

Caption: Overview of the two stages of photosynthesis.[15][16]

Glycolysis: The Catabolic Pathway of this compound

Glycolysis Glucose Glucose Glucose_6_phosphate Glucose_6_phosphate Glucose->Glucose_6_phosphate Hexokinase ATP -> ADP Fructose_6_phosphate Fructose_6_phosphate Glucose_6_phosphate->Fructose_6_phosphate Phosphoglucose Isomerase Fructose_1_6_bisphosphate Fructose_1_6_bisphosphate Fructose_6_phosphate->Fructose_1_6_bisphosphate Phosphofructokinase ATP -> ADP G3P_DHAP Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate Fructose_1_6_bisphosphate->G3P_DHAP Aldolase G3P 2x Glyceraldehyde-3-phosphate G3P_DHAP->G3P Triosephosphate Isomerase BPG 2x 1,3-Bisphosphoglycerate G3P->BPG G3P Dehydrogenase 2 NAD+ -> 2 NADH 2 Pi 3PG 2x 3-Phosphoglycerate BPG->3PG Phosphoglycerate Kinase 2 ADP -> 2 ATP 2PG 2x 2-Phosphoglycerate 3PG->2PG Phosphoglycerate Mutase PEP 2x Phosphoenolpyruvate 2PG->PEP Enolase 2 H2O Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase 2 ADP -> 2 ATP

Caption: The ten enzymatic steps of the glycolysis pathway.[17][18][19]

Industrial Production of this compound from Corn Starch

Industrial_Glucose_Production Corn_Kernels Corn_Kernels Steeping Steeping Corn_Kernels->Steeping Grinding Grinding Steeping->Grinding Separation Separation Grinding->Separation Germ, Fiber, Gluten Removal Starch_Slurry Starch_Slurry Separation->Starch_Slurry Liquefaction Liquefaction Starch_Slurry->Liquefaction α-amylase (90-110°C) Saccharification Saccharification Liquefaction->Saccharification Glucoamylase (60-65°C) Filtration Filtration Saccharification->Filtration Decolorization Decolorization Filtration->Decolorization Activated Carbon Ion_Exchange Ion_Exchange Decolorization->Ion_Exchange Evaporation Evaporation Ion_Exchange->Evaporation Glucose_Syrup Glucose_Syrup Evaporation->Glucose_Syrup

Caption: Workflow for the industrial production of this compound from corn starch.[20][21]

References

D-glucose's function as a signaling molecule in metabolic regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D-glucose is a fundamental energy substrate for most living organisms. Beyond its catabolic role in ATP production, glucose is a critical signaling molecule that directly informs cells of the body's energy status, thereby triggering a cascade of metabolic and hormonal responses to maintain homeostasis. The ability of specialized cells to "sense" fluctuations in glucose concentrations is paramount for regulating key physiological processes, including insulin and glucagon secretion, hepatic glucose production, and central control of appetite and energy expenditure. Dysregulation of these glucose-sensing mechanisms is a hallmark of metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the core signaling pathways through which this compound exerts its regulatory functions, details the experimental protocols used to investigate these mechanisms, and presents key quantitative data for reference.

Pancreatic β-Cell: The Master Glucose Sensor

The pancreatic β-cell is arguably the most well-characterized glucose-sensing cell type. Its primary function is to secrete insulin in response to elevated blood glucose levels, a process known as glucose-stimulated insulin secretion (GSIS).[1] This process is biphasic, with a rapid first phase lasting about 10 minutes, followed by a sustained second phase.[2][3]

The Canonical GSIS Signaling Pathway

The central mechanism of GSIS relies on the metabolic coupling of glucose catabolism with plasma membrane excitability.

  • Glucose Transport and Phosphorylation: Glucose enters the β-cell primarily through the low-affinity glucose transporter 2 (GLUT2).[1] Because of GLUT2's high capacity, glucose transport is not the rate-limiting step; intracellular glucose concentrations rapidly equilibrate with extracellular levels.[4] Once inside, glucose is phosphorylated to glucose-6-phosphate (G6P) by glucokinase (GCK).[5][6] GCK is considered the primary glucose sensor in the β-cell due to its kinetic properties, which allow it to function in response to physiological changes in glucose levels.[7][8]

  • Metabolic Signal Generation: G6P enters glycolysis, leading to the production of pyruvate, which is then oxidized in the mitochondria via the Krebs cycle. This process generates ATP, leading to a critical increase in the intracellular ATP/ADP ratio.[1][4]

  • KATP Channel Closure and Depolarization: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the plasma membrane.[1] The closure of these channels reduces the efflux of potassium ions, causing the cell membrane to depolarize.[1]

  • Calcium Influx and Insulin Exocytosis: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).[1] The subsequent influx of Ca2+ into the cell raises cytosolic calcium concentrations, which is the primary trigger for the exocytosis of insulin-containing secretory granules.[1][2]

KATP-Independent and Amplifying Pathways

While the KATP channel-dependent pathway is central, glucose also amplifies insulin secretion through mechanisms that are independent of its effects on KATP channels and membrane potential.[2] These amplifying pathways enhance the efficacy of Ca2+ on insulin granule exocytosis. Metabolites generated from glucose metabolism, such as those from the Krebs cycle, are thought to play a significant role in this potentiation.[2]

Diagram: Glucose-Stimulated Insulin Secretion (GSIS) Pathway in Pancreatic β-Cells

GSIS_Pathway Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell cluster_secretion Bloodstream Glucose_ext This compound GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int This compound GLUT2->Glucose_int GCK Glucokinase (GCK) Glucose_int->GCK Phosphorylation G6P Glucose-6-Phosphate GCK->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrial Metabolism Pyruvate->Mitochondrion ATP_ADP ↑ ATP/ADP Ratio Mitochondrion->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization ↓ K+ efflux VGCC Voltage-Gated Ca2+ Channel (Opening) Depolarization->VGCC Ca_influx ↑ Cytosolic Ca2+ VGCC->Ca_influx Ca2+ influx Exocytosis Exocytosis Ca_influx->Exocytosis Insulin_Vesicle Insulin Granule Insulin_Vesicle->Exocytosis Insulin_out Insulin Secretion Exocytosis->Insulin_out

Caption: The canonical pathway of glucose-stimulated insulin secretion in pancreatic β-cells.

Central Nervous System: Hypothalamic Glucose Sensing

The brain, particularly the hypothalamus, contains specialized neurons that sense and respond to changes in glucose levels, playing a crucial role in regulating whole-body energy homeostasis, including food intake and peripheral glucose metabolism.[9][10] These glucose-sensing neurons are broadly categorized into two groups: glucose-excited (GE) neurons, which increase their firing rate as glucose levels rise, and glucose-inhibited (GI) neurons, which decrease their firing rate in response to elevated glucose.[11][12]

Glucose-Excited (GE) Neurons

The mechanism for glucose sensing in many GE neurons is similar to that of pancreatic β-cells.[9][11] It involves glucose uptake (potentially via GLUT2), phosphorylation by glucokinase, a subsequent increase in the ATP/ADP ratio, closure of KATP channels, and membrane depolarization, leading to increased neuronal activity.[9][11] These neurons are often involved in anorexigenic (appetite-suppressing) pathways.[12]

Glucose-Inhibited (GI) Neurons

The mechanisms underlying the response of GI neurons are less understood but are critical for the counter-regulatory response to hypoglycemia.[13] One proposed mechanism involves the activation of a hyperpolarizing Cl- current in response to increased glucose.[12][14] Another model suggests that low glucose levels reduce the activity of the Na+/K+ pump, leading to depolarization.[12] GI neurons often release orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and orexin, to promote feeding during states of low energy.[11][12]

Diagram: Hypothalamic Glucose-Sensing Neuron Activity

Hypothalamic_Sensing Glucose Sensing in Hypothalamic Neurons cluster_stimulus Stimulus cluster_GE Glucose-Excited (GE) Neuron cluster_GI Glucose-Inhibited (GI) Neuron Glucose ↑ Extracellular This compound GE_Metabolism ↑ Metabolism (Glucokinase, ↑ ATP) Glucose->GE_Metabolism GI_Mechanism Activation of Hyperpolarizing Current (e.g., Cl-) Glucose->GI_Mechanism GE_KATP KATP Channel Closure GE_Metabolism->GE_KATP GE_Depolarization Depolarization GE_KATP->GE_Depolarization GE_Firing ↑ Firing Rate GE_Depolarization->GE_Firing GE_Response Anorexigenic Response (e.g., POMC neurons) GE_Firing->GE_Response GI_Hyperpolarization Hyperpolarization GI_Mechanism->GI_Hyperpolarization GI_Firing ↓ Firing Rate GI_Hyperpolarization->GI_Firing GI_Response Orexigenic Response (e.g., Orexin, NPY neurons) GI_Firing->GI_Response

Caption: Opposing responses of hypothalamic neurons to increased this compound levels.

Key Intracellular Signaling Pathways

Beyond direct effects on membrane potential, this compound metabolism modulates several key intracellular signaling pathways that control gene expression and long-term metabolic adaptation.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that is activated during states of low energy (high AMP/ATP ratio), such as glucose deprivation.[15][16] When activated, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and switch off anabolic, ATP-consuming processes (e.g., gluconeogenesis, protein, and lipid synthesis).[16][17][18] In essence, high glucose levels lead to a low AMP/ATP ratio, which suppresses AMPK activity, thereby promoting energy storage and anabolic processes.[16]

Diagram: AMPK Signaling Pathway

AMPK_Pathway AMPK Signaling Pathway as an Energy Sensor High_Glucose High Glucose ATP_Ratio_High ↓ AMP/ATP Ratio High_Glucose->ATP_Ratio_High Low_Glucose Low Glucose (Energy Stress) ATP_Ratio_Low ↑ AMP/ATP Ratio Low_Glucose->ATP_Ratio_Low AMPK AMPK ATP_Ratio_High->AMPK Inhibition ATP_Ratio_Low->AMPK Activation Anabolic Anabolic Pathways (e.g., Lipid & Protein Synthesis, Gluconeogenesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic Activates

Caption: AMPK activity is inversely regulated by cellular glucose levels.

ChREBP/MondoA Pathway

The transcription factors Carbohydrate Response Element-Binding Protein (ChREBP) and its paralog MondoA are key mediators of the transcriptional response to glucose.[19][20] In response to an increased flux of glucose through glycolysis, specific glucose metabolites (e.g., glucose-6-phosphate) trigger the translocation of ChREBP/MondoA from the cytoplasm to the nucleus.[21] In the nucleus, they form a heterodimer with Max-like protein X (Mlx) and bind to carbohydrate response elements (ChoREs) in the promoters of target genes.[20][22] This activation leads to the upregulation of genes involved in glycolysis and de novo lipogenesis, promoting the conversion of excess carbohydrates into fatty acids for storage.[19][22]

Diagram: ChREBP/MondoA Glucose-Sensing Pathway

ChREBP_Pathway ChREBP/MondoA Transcriptional Regulation by Glucose cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose High this compound Metabolites ↑ Glycolytic Metabolites (e.g., G6P) Glucose->Metabolites ChREBP_inactive Inactive ChREBP/MondoA Metabolites->ChREBP_inactive Activation Signal ChREBP_active Active ChREBP/MondoA ChREBP_inactive->ChREBP_active Translocation Complex ChREBP-Mlx Complex ChREBP_active->Complex Mlx Mlx Mlx->Complex ChoRE ChoRE (DNA) Complex->ChoRE Binds to Transcription ↑ Gene Transcription (Glycolysis, Lipogenesis) ChoRE->Transcription

Caption: Glucose metabolites activate ChREBP/MondoA to regulate gene expression.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound signaling.

Table 1: Kinetic Properties of Glucokinase (GCK)

ParameterValueTissueSignificance
S0.5 (Half-saturating concentration)~8 mM (144 mg/dL)Pancreatic β-cells, LiverThe relatively low affinity for glucose allows GCK to respond dynamically to changes in blood glucose within the physiological range (4-10 mM).[7]
Hill Coefficient~1.7Pancreatic β-cells, LiverIndicates positive cooperativity, resulting in a sigmoidal response curve. This allows for a more sensitive switch-like response to small changes in glucose concentration around the physiological set point.[23]
Product InhibitionNot inhibited by G-6-PPancreatic β-cells, LiverUnlike other hexokinases, GCK is not inhibited by its product, glucose-6-phosphate. This property is crucial for its role as a glucose sensor, as it allows for continuous glucose phosphorylation even when G-6-P levels are high.[11]

Table 2: Glucose Concentrations and Cellular Responses

Glucose ConcentrationCellular ResponseCell Type / OrganReference
< 5 mMBasal (low) insulin secretionPancreatic β-cells[8]
> 5 mMStimulation of insulin secretionPancreatic β-cells[8]
16.7 - 22.2 mMSuprastimulatory concentrations used in vitro to elicit biphasic insulin releasePancreatic β-cells[2]
4 - 10 mMPhysiological range where glucokinase activity changes in parallel with glucose levelsPancreatic β-cells, Liver[7]
Low GlucoseActivation of AMPKMultiple (e.g., muscle, liver, hypothalamus)[16]
High GlucoseInhibition of AMPKMultiple (e.g., muscle, liver, hypothalamus)[16]
High GlucoseActivation and nuclear translocation of ChREBP/MondoALiver, Adipose Tissue, Skeletal Muscle[19][21]

Experimental Protocols

Investigating the role of this compound as a signaling molecule requires a variety of specialized assays. Below are detailed methodologies for key experiments.

Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol is used to measure insulin secretion from isolated pancreatic islets in response to different glucose concentrations.[24][25]

Materials:

  • Isolated pancreatic islets (rodent or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Low glucose KRB (e.g., 2.8 mM this compound)

  • High glucose KRB (e.g., 16.7 mM this compound)

  • Positive control (e.g., high glucose + 30 mM KCl)

  • 24-well culture plates

  • Incubator (37°C, 5% CO2)

  • Insulin quantification assay kit (e.g., ELISA, RIA)

  • Acid-ethanol solution (for insulin extraction)

Procedure:

  • Islet Preparation: Following isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.

  • Pre-incubation: Place batches of 5-10 size-matched islets into wells of a 24-well plate containing 1 mL of low-glucose KRB buffer.

  • Incubate for 1-2 hours at 37°C. This step allows the islets to reach a basal state of insulin secretion.[24]

  • Gently remove the pre-incubation buffer.

  • Stimulation: Add 1 mL of the appropriate experimental KRB buffer to each well (e.g., low glucose, high glucose, positive control). Typically, each condition is tested in triplicate.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[24]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge briefly to pellet any cellular debris and transfer the supernatant to a new tube. Store at -20°C or below until insulin measurement.[24]

  • (Optional) Insulin Content: To normalize secreted insulin to total insulin content, add acid-ethanol to the remaining islets to extract intracellular insulin.

  • Quantification: Measure the insulin concentration in the collected supernatants using an appropriate immunoassay (e.g., ELISA).

  • Data Analysis: Express results as insulin secreted (e.g., ng/islet/hour) or as a percentage of total insulin content. The stimulation index can be calculated by dividing the insulin secreted at high glucose by the insulin secreted at low glucose.

Diagram: Workflow for Static GSIS Assay

GSIS_Workflow Experimental Workflow for Static GSIS Assay Islet_Isolation 1. Islet Isolation & Recovery Pre_incubation 2. Pre-incubation (Low Glucose KRB, 1-2h) Islet_Isolation->Pre_incubation Stimulation 3. Stimulation (Experimental Buffers) Pre_incubation->Stimulation Low_G Low Glucose High_G High Glucose Control Positive Control Incubation 4. Incubation (1-2h at 37°C) Low_G->Incubation High_G->Incubation Control->Incubation Collection 5. Collect Supernatant Incubation->Collection Quantification 6. Quantify Insulin (e.g., ELISA) Collection->Quantification Analysis 7. Data Analysis (Stimulation Index) Quantification->Analysis

Caption: Step-by-step workflow for a static insulin secretion assay from isolated islets.

Protocol: Cellular Glucose Uptake Assay using 2-Deoxyglucose (2-DG)

This assay measures the rate of glucose transport into cultured cells using a radiolabeled or non-radiolabeled glucose analog, 2-deoxyglucose (2-DG).[26][27] 2-DG is transported into the cell and phosphorylated by hexokinase to 2-DG-6-phosphate (2DG6P), which is not further metabolized and becomes trapped inside the cell.[26]

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

  • Culture plates (e.g., 12-well or 24-well)

  • Transport buffer (e.g., KRB or PBS)

  • 2-Deoxy-D-[3H]glucose or 2-Deoxy-D-[14C]glucose (for radioactive method)

  • Unlabeled 2-DG

  • Insulin (for studying insulin-stimulated uptake)

  • Stop solution (e.g., ice-cold PBS)

  • Cell lysis buffer

  • Scintillation counter (for radioactive method) or colorimetric/fluorometric detection kit (for non-radioactive method)

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and grow to the desired confluency or differentiation state (e.g., differentiate myoblasts to myotubes).

  • Serum Starvation: To reduce basal glucose uptake, serum-starve the cells for several hours or overnight in a low-glucose medium.

  • Pre-stimulation Wash: Gently wash the cells twice with a warm transport buffer to remove any remaining glucose.

  • Stimulation (e.g., with Insulin): Incubate cells with or without a stimulant (e.g., 100 nM insulin) in transport buffer for a defined period (e.g., 20-30 minutes) at 37°C.

  • Initiate Uptake: Remove the stimulation buffer and add transport buffer containing 2-DG (e.g., 0.5 µCi/mL [3H]-2-DG and 10 µM unlabeled 2-DG).

  • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type.

  • Terminate Uptake: Rapidly terminate the transport by aspirating the 2-DG solution and immediately washing the cells three times with ice-cold stop solution. This step is critical to remove all extracellular 2-DG.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Radioactive Method: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Non-Radioactive Method: Use a commercial kit to measure the accumulated 2DG6P via an enzymatic reaction that generates a colorimetric or fluorescent signal.[26]

  • Protein Normalization: Use a portion of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) to normalize the glucose uptake values.

  • Data Analysis: Express the results as pmol or nmol of 2-DG taken up per mg of protein per minute.

This compound is a multifaceted signaling molecule that orchestrates a complex network of metabolic responses essential for energy homeostasis. The glucose-sensing mechanisms in pancreatic β-cells, hypothalamic neurons, and other tissues rely on a sophisticated interplay of transporters, metabolic enzymes like glucokinase, and downstream signaling pathways including AMPK and ChREBP/MondoA. Understanding these pathways at a molecular level is crucial for identifying novel therapeutic targets for metabolic diseases. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to functionally interrogate these critical glucose-sensing systems.

References

The Unraveling of a Fundamental Molecule: A Technical History of D-Glucose Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-glucose, a simple sugar with the molecular formula C₆H₁₂O₆, is the most abundant monosaccharide and a cornerstone of metabolism in most living organisms.[1] Its journey from a crudely isolated "sweet substance" to a fully characterized molecule with defined stereochemistry is a story of meticulous experimentation and brilliant deduction that laid the groundwork for modern organic chemistry and biochemistry. This technical guide provides an in-depth look at the pivotal discoveries and experimental protocols that defined our understanding of this compound, tailored for researchers, scientists, and drug development professionals.

The Dawn of Discovery: Isolation and Naming

The story of glucose begins in the mid-18th century. In 1747, German chemist Andreas Sigismund Marggraf was the first to isolate glucose from raisins.[1][2][3][4][5][6][7] Using his methods of chemical extraction, Marggraf obtained a white, crystalline powder he described as "eine Art Zucker," or "a type of sugar," noting it was less sweet than common table sugar (sucrose).[6] To ascertain its purity, he demonstrated that it had a discrete melting point, a key characteristic of a pure substance as opposed to a mixture.[6]

Decades later, in 1792, Johann Tobias Lowitz also identified glucose in grapes and recognized it as being distinct from cane sugar.[2] The name "glucose" was eventually coined in 1838 by the French chemist Jean-Baptiste Dumas, derived from the Greek word gleucos (γλεῦκος), meaning "sweet wine" or "must".[1][2][4] Around the same time, the term "dextrose" was introduced by Friedrich August Kekulé, stemming from the Latin dexter ("right"), because an aqueous solution of glucose rotates the plane of polarized light to the right.[1][2] This dextrorotatory property would become a critical clue in unraveling its complex structure.

The Structural Maze: Emil Fischer's Tour de Force

The latter half of the 19th century was marked by intense efforts to determine the structure of organic molecules. The challenge presented by glucose, with its multiple chiral centers, was immense. The definitive elucidation of this compound's structure is largely credited to the German chemist Hermann Emil Fischer, a monumental achievement for which he was awarded the Nobel Prize in Chemistry in 1902.[1][2][8][9]

Fischer's work, published in 1891, was a masterpiece of logical deduction based on a series of chemical transformations.[9] He had to determine which of the 16 possible stereoisomers for an aldohexose corresponded to naturally occurring glucose.[8] To represent these complex 3D structures on a 2D plane, he developed the "Fischer projection," a convention still used today.[8][9]

His proof rested on several key experimental findings:

  • Oxidation to Aldaric Acids: Oxidation of (+)-glucose with nitric acid yields an optically active aldaric acid (glucaric acid). This immediately eliminated structures that would produce a meso (optically inactive) aldaric acid due to internal symmetry.[10]

  • Chain Shortening (Ruff Degradation): The Ruff degradation of (+)-glucose produces a smaller sugar, (-)-arabinose. The properties of arabinose and its own oxidation products provided further constraints on the possible structures of glucose.[10]

  • Chain Elongation (Kiliani-Fischer Synthesis): Conversely, the Kiliani-Fischer synthesis starting from (-)-arabinose yields both (+)-glucose and a new sugar, (+)-mannose.[10]

  • Symmetry Arguments: Fischer ingeniously reasoned that since (+)-glucose and (+)-mannose both gave optically active aldaric acids, but were related to the same arabinose, their stereochemistry at C2 must be different (epimers). He further used the fact that both glucose and another sugar, L-gulose, could be chemically converted to the same glucaric acid to definitively establish the relative stereochemistry of all the chiral centers.[11]

The logical progression of Fischer's proof is a classic example of chemical reasoning.

fischer_proof_logic cluster_start Initial Observations cluster_exp1 Experiment 1: Oxidation cluster_exp2 Experiment 2: Chain Shortening cluster_exp3 Experiment 3: Chain Elongation cluster_final Final Deduction start D-(+)-Glucose is an aldohexose (16 possible stereoisomers) exp1 Oxidize (+)-Glucose with HNO₃ start->exp1 res1 Result: Optically ACTIVE Glucaric Acid exp1->res1 conc1 Conclusion: Structure is asymmetric. Eliminates meso possibilities. res1->conc1 exp2 Ruff Degradation of (+)-Glucose conc1->exp2 res2 Result: (-)-Arabinose (an aldopentose) exp2->res2 conc2 Conclusion: Establishes relationship between hexoses and pentoses. res2->conc2 exp3 Kiliani-Fischer Synthesis on (-)-Arabinose conc2->exp3 res3 Result: (+)-Glucose and (+)-Mannose exp3->res3 conc3 Conclusion: Glucose and Mannose are C2 epimers. res3->conc3 final_deduction Synthesize and compare degradation and oxidation products of all plausible isomers based on symmetry. conc3->final_deduction final_structure Correct Stereochemical Structure of this compound Determined final_deduction->final_structure mutarotation alpha α-D-Glucopyranose ([α] = +112.2°) ~36% at equilibrium open_chain Open-Chain Form (Aldehyde) <0.02% at equilibrium alpha->open_chain H₂O beta β-D-Glucopyranose ([α] = +18.7°) ~64% at equilibrium open_chain->beta H₂O fehlings_test_workflow start Start step1 Mix equal volumes of Fehling's Solution A (CuSO₄) and Solution B (Tartrate/NaOH) start->step1 step2 Add sample containing potential reducing sugar step1->step2 step3 Heat the mixture in a water bath step2->step3 decision Observe for precipitate step3->decision result_pos Positive Result: Red-brown precipitate (Cu₂O) forms decision->result_pos Yes result_neg Negative Result: Solution remains blue decision->result_neg No end End result_pos->end result_neg->end

References

An In-depth Technical Guide to the Differences Between D-glucose and L-glucose and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucose, a fundamental monosaccharide, exists as two stereoisomers, D-glucose and L-glucose, which are enantiomers or non-superimposable mirror images of each other.[1][2] While sharing the same chemical formula (C6H12O6), their distinct three-dimensional structures give rise to profoundly different biological activities.[3] this compound is the naturally abundant form and serves as a primary source of energy for most living organisms, playing a central role in cellular respiration.[2] In stark contrast, L-glucose is rare in nature and generally not metabolized by organisms, a property that has led to its investigation as a low-calorie sweetener and a laxative.[2][4] This guide provides a comprehensive technical overview of the structural, chemical, and biological distinctions between this compound and L-glucose, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Structural and Stereochemical Differences

The primary distinction between this compound and L-glucose lies in their stereochemistry, specifically the spatial arrangement of the hydroxyl (-OH) group on the chiral carbon furthest from the aldehyde group (C5 in the Fischer projection).[2] In this compound, this hydroxyl group is on the right, whereas in L-glucose, it is on the left.[1] This seemingly minor difference results in them being mirror images of each other.

Another key stereochemical property is their optical activity. This compound is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise), while L-glucose is levorotatory, rotating it to the left (counter-clockwise).[1]

Table 2.1: Physicochemical Properties of this compound and L-glucose
PropertyThis compoundL-GlucoseReference(s)
Molar Mass180.16 g/mol 180.16 g/mol [5]
Optical Rotation+52.7°-52.7°[1]
Natural AbundanceAbundantRare[1][2]

Comparative Biological Activities

The stereospecificity of enzymes and transporters is the fundamental reason for the vastly different biological roles of D- and L-glucose.

Metabolism

This compound is readily taken up by cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to glucose-6-phosphate, the first committed step of glycolysis.[6] This initiates a cascade of enzymatic reactions that ultimately generate ATP, the cell's energy currency.

L-glucose, due to its different stereochemistry, is not recognized by hexokinase and therefore not phosphorylated.[2] This prevents its entry into the glycolytic pathway, rendering it non-metabolizable for energy production in most organisms.

Table 3.1: Metabolic Fate of this compound vs. L-glucose
Metabolic ProcessThis compoundL-GlucoseReference(s)
Cellular Uptake (GLUT transporters)TransportedNot significantly transported[7]
Phosphorylation (Hexokinase)Substrate (Km ≈ 0.1 mM for Hexokinase I)Not a substrate[6][8]
GlycolysisPrimary substrateDoes not enter pathway[2]
Energy ProductionMajor source of ATPNo ATP generation[3]
Receptor Interactions and Signaling

The interaction with taste receptors and the subsequent signaling for insulin release are also stereospecific.

Sweetness: Both this compound and L-glucose are perceived as sweet.[1] Studies have shown that L-glucose activates the human sweet taste receptor TAS1R2/TAS1R3, similar to this compound.[1] The relative sweetness of L-glucose is reported to be very similar to that of this compound.

Insulin Secretion: this compound is a potent stimulator of insulin secretion from pancreatic β-cells.[9] Its metabolism leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium channels, leading to cell membrane depolarization, calcium influx, and insulin exocytosis. L-glyceraldehyde, an analog of a glycolytic intermediate of this compound, has been shown to stimulate insulin release, suggesting the importance of the metabolic pathway.[9] L-glucose, being non-metabolizable, does not trigger this signaling cascade and thus does not stimulate insulin release.

Table 3.2: Receptor-Mediated and Signaling Effects
EffectThis compoundL-GlucoseReference(s)
Sweet TasteYesYes (similar to this compound)[1]
Insulin SecretionStimulatesNo effect[9]
Therapeutic and Other Biological Effects

The lack of metabolism of L-glucose underlies its potential therapeutic applications.

Low-Calorie Sweetener: As L-glucose tastes sweet but provides no calories, it has been explored as a sugar substitute for individuals with diabetes or those managing their weight.[2]

Laxative Effect: When consumed, L-glucose is not absorbed in the small intestine and passes into the large intestine, where it exerts an osmotic effect, drawing water into the colon and leading to a laxative effect.[4] A clinical trial demonstrated that 24g of L-glucose was an effective and safe colon-cleansing agent.[4]

Table 3.3: Therapeutic and Other Applications
ApplicationThis compoundL-GlucoseReference(s)
Energy SourceYesNo[3]
SweetenerYesPotential low-calorie sweetener[2]
LaxativeNoYes[4]

Experimental Protocols

Protocol for Measuring Cellular Glucose Uptake

This protocol is adapted from methods using radiolabeled glucose to measure its transport into cultured cells.

Objective: To quantify the rate of glucose uptake into cells.

Materials:

  • Cultured cells (e.g., adipocytes, myotubes)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Phosphate-buffered saline (PBS)

  • D-[3H]glucose or C14-labeled this compound

  • L-[3H]glucose (as a control for non-specific uptake)

  • Unlabeled this compound and L-glucose

  • Insulin (for stimulated uptake studies)

  • Cytochalasin B (inhibitor of glucose transport)

  • Lysis buffer (e.g., 0.1% SDS in PBS)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Seed cells in 12-well plates and culture until differentiation (if required).

  • Wash cells twice with warm PBS.

  • Starve cells in serum-free DMEM for 2-4 hours.

  • For insulin-stimulated uptake, incubate cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Prepare uptake solutions containing radiolabeled this compound (e.g., 0.5 µCi/mL) and unlabeled this compound to the desired final concentration. Prepare parallel solutions with radiolabeled L-glucose for non-specific uptake. For inhibitor controls, add cytochalasin B (e.g., 20 µM).

  • Initiate glucose uptake by adding the uptake solution to the cells and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate from parallel wells for normalization.

  • Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min) after subtracting the non-specific uptake (from L-glucose wells).

Protocol for Hexokinase Activity Assay

This spectrophotometric assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+.

Objective: To determine the kinetic parameters (Km and Vmax) of hexokinase for this compound.

Materials:

  • Cell or tissue lysate containing hexokinase

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2

  • ATP solution (100 mM)

  • NADP+ solution (20 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 10 units/mL)

  • This compound solutions of varying concentrations

  • L-glucose solutions of varying concentrations (for substrate specificity)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP (final concentration 1 mM), NADP+ (final concentration 0.5 mM), and G6PDH (final concentration 0.1 units/mL).

  • Add a known amount of cell lysate to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

  • Repeat the assay with L-glucose to determine if it acts as a substrate.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Assessing Insulin Secretion from Pancreatic Islets

This protocol describes a static incubation method for measuring glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Objective: To measure the amount of insulin secreted by pancreatic islets in response to this compound and L-glucose.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • This compound and L-glucose solutions

  • Insulin ELISA kit

  • CO2 incubator

Procedure:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) by collagenase digestion.

  • Culture the isolated islets overnight in a CO2 incubator.

  • Pre-incubate size-matched islets in KRBB with a low glucose concentration (e.g., 2.8 mM this compound) for 1-2 hours.

  • Transfer groups of islets (e.g., 5-10 islets per tube) to fresh tubes containing KRBB with:

    • Low this compound (2.8 mM)

    • High this compound (e.g., 16.7 mM)

    • High L-glucose (e.g., 16.7 mM)

  • Incubate the islets for 1 hour in a 37°C water bath.

  • At the end of the incubation, collect the supernatant (containing secreted insulin).

  • Lyse the islets to measure total insulin content.

  • Quantify the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit.

  • Express secreted insulin as a percentage of total insulin content or as ng of insulin per islet.

Visualizations

Glycolysis Entry Pathway

Glycolysis_Entry D_Glucose This compound GLUT GLUT Transporter D_Glucose->GLUT Transport L_Glucose L-Glucose L_Glucose->GLUT No Significant Transport No_Metabolism No Metabolism L_Glucose->No_Metabolism D_Glucose_in Hexokinase Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis D_Glucose_in->Hexokinase

Caption: this compound is transported into the cell and phosphorylated, while L-glucose is not.

Glucose-Stimulated Insulin Secretion Pathway

GSIS D_Glucose This compound GLUT2 GLUT2 D_Glucose->GLUT2 L_Glucose L-Glucose L_Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis

Caption: this compound metabolism triggers insulin secretion in pancreatic β-cells.

Experimental Workflow for Glucose Uptake Assay

Glucose_Uptake_Workflow start Seed and Culture Cells wash1 Wash with PBS start->wash1 starve Serum Starve wash1->starve stimulate Stimulate with Insulin (optional) starve->stimulate add_radiolabel Add Radiolabeled D- or L-Glucose starve->add_radiolabel Basal stimulate->add_radiolabel incubate Incubate (e.g., 10 min) add_radiolabel->incubate stop_wash Stop and Wash with Ice-Cold PBS incubate->stop_wash lyse Lyse Cells stop_wash->lyse count Scintillation Counting lyse->count normalize Normalize to Protein Content lyse->normalize end Calculate Uptake Rate count->end normalize->end

Caption: Workflow for measuring radiolabeled glucose uptake in cultured cells.

Conclusion

The stereochemical difference between this compound and L-glucose, dictated by the orientation of a single hydroxyl group, leads to a profound divergence in their biological activities. This compound is the cornerstone of energy metabolism in most life forms, a process governed by the high stereospecificity of glucose transporters and metabolic enzymes. L-glucose, as the mirror image, is largely biologically inert from a metabolic standpoint. This lack of metabolism, however, opens up intriguing possibilities for its use in food science and medicine, particularly as a non-caloric sweetener and an osmotic laxative. Understanding these fundamental differences is crucial for researchers and professionals in drug development and nutritional science, as it highlights the critical importance of stereochemistry in biological systems and provides a basis for the development of novel therapeutic and dietary agents.

References

The Central Role of D-Glucose in the Synthesis of Glycogen and Other Complex Carbohydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose, a fundamental monosaccharide, serves as the primary building block for a vast array of complex carbohydrates essential for cellular structure, function, and energy storage. This technical guide provides an in-depth exploration of the pivotal role of this compound in the biosynthesis of glycogen, the body's principal glucose reserve, as well as in the intricate pathways leading to the formation of glycoproteins and glycolipids. We will dissect the enzymatic steps, regulatory mechanisms, and key signaling cascades that govern these synthetic routes. This document consolidates quantitative kinetic data for the core enzymes, presents detailed experimental protocols for their analysis, and utilizes visual diagrams to elucidate complex pathways, offering a comprehensive resource for researchers in carbohydrate metabolism and drug development.

Glycogen Synthesis (Glycogenesis): The Core Pathway of Glucose Storage

Glycogenesis is the anabolic pathway for the synthesis of glycogen from glucose. This process is of paramount importance for maintaining glucose homeostasis, primarily occurring in the liver and skeletal muscle.[1] The pathway is initiated by the transport of glucose into the cell and its subsequent phosphorylation, trapping it intracellularly for metabolic processing.[2]

The Enzymatic Cascade of Glycogenesis

The synthesis of glycogen from this compound is a multi-step enzymatic process:

  • Glucose Transport: Glucose enters the cell via facilitated diffusion mediated by glucose transporters (GLUTs).

  • Phosphorylation of Glucose: Upon entry, glucose is immediately phosphorylated to glucose-6-phosphate (G6P) by hexokinase (in most tissues) or glucokinase (in the liver). This irreversible step consumes one molecule of ATP and prevents glucose from leaving the cell.[2][3]

  • Isomerization to Glucose-1-Phosphate: G6P is then reversibly converted to glucose-1-phosphate (G1P) by the enzyme phosphoglucomutase.[4]

  • Activation to UDP-Glucose: G1P reacts with uridine triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase, forming the activated glucose donor, UDP-glucose, and pyrophosphate (PPi).[5] The hydrolysis of PPi by inorganic pyrophosphatase drives this reaction forward.[6]

  • Glycogen Chain Elongation: Glycogen synthase, the rate-limiting enzyme of glycogenesis, transfers the glucosyl residue from UDP-glucose to the non-reducing end of a pre-existing glycogen primer, forming an α-1,4-glycosidic bond.[7][8] Glycogenin, a protein primer, is required to initiate the synthesis of new glycogen molecules.[2][7]

  • Branching: The glycogen branching enzyme (amylo-(1,4→1,6)-transglycosylase) creates α-1,6-glycosidic branches by transferring a segment of 6-8 glucose residues from the non-reducing end of a glycogen chain to the C6 hydroxyl group of a glucose residue on the same or another chain.[2] This branching increases the solubility and the number of non-reducing ends, facilitating both rapid synthesis and degradation.

Quantitative Data: Enzyme Kinetics in Glycogenesis

The efficiency and regulation of glycogenesis are dictated by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for the enzymes involved in this pathway.

EnzymeSubstrate(s)KmVmaxActivator(s)Inhibitor(s)Source(s)
Hexokinase (I/II) This compound< 0.1 mM--Glucose-6-Phosphate[7][9]
Glucokinase (Hexokinase IV) This compound5-10 mM--Fructose-6-Phosphate[7][9]
Phosphoglucomutase Glucose-1-Phosphate--Glucose-1,6-bisphosphate-[10][11]
Glucose-6-Phosphate--Glucose-1,6-bisphosphate-[10][11]
UDP-Glucose Pyrophosphorylase Glucose-1-Phosphate0.03-0.33 mM---[12][13]
UTP0.07-0.25 mM---[12][13]
Glycogen Synthase UDP-Glucose0.25 mM (physiologic)30% and 20% lower Vmax for synthase a and b, respectively, in diabetic mice compared to normal.Glucose-6-Phosphate, InsulinPhosphorylation (by GSK-3, PKA)[14]
Glycogen Branching Enzyme Glycogen Chain----[15]
Regulation of Glycogenesis: The Insulin Signaling Pathway

Glycogenesis is tightly regulated, primarily by the hormone insulin, which promotes glucose storage in the fed state.

The insulin signaling cascade leading to glycogen synthesis is initiated by the binding of insulin to its receptor on the cell surface. This triggers a series of phosphorylation events, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B or PKB).[9][10][16] Activated Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3).[9][17] In its active, unphosphorylated state, GSK3 phosphorylates and inactivates glycogen synthase.[9] Therefore, the inhibition of GSK3 by the insulin signaling pathway leads to the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[9][18][19]

This compound in the Synthesis of Other Carbohydrates

Beyond glycogen, this compound is the ultimate precursor for the synthesis of a wide variety of other essential carbohydrates, including the glycan portions of glycoproteins and glycolipids. The activated form, UDP-glucose, is a central intermediate in these pathways.[20]

Glycoprotein Synthesis

Glycoproteins are proteins that are covalently attached to oligosaccharides. The carbohydrate moieties play critical roles in protein folding, stability, trafficking, and cell-cell recognition.[21] The synthesis of the glycan portion of glycoproteins relies on nucleotide sugars derived from glucose.[13]

The initial steps involve the conversion of glucose to UDP-glucose, which can then be converted to other nucleotide sugars such as UDP-galactose and UDP-N-acetylglucosamine.[13] These activated monosaccharides are then sequentially added to the growing oligosaccharide chain on the protein by specific glycosyltransferases.[21]

Glycoprotein_Synthesis Glucose This compound G6P Glucose-6-P Glucose->G6P G1P Glucose-1-P G6P->G1P UDP_Glc UDP-Glucose G1P->UDP_Glc UTP UDP_Gal UDP-Galactose UDP_Glc->UDP_Gal Epimerase UDP_GlcNAc UDP-GlcNAc UDP_Glc->UDP_GlcNAc Multi-step conversion Protein Polypeptide Chain (in ER/Golgi) UDP_Glc->Protein Glycosyltransferases UDP_Gal->Protein Glycosyltransferases UDP_GlcNAc->Protein Glycosyltransferases Glycoprotein Glycoprotein Protein->Glycoprotein Glycosylation

Glycolipid Synthesis

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. They are integral components of cell membranes and are involved in cell adhesion, recognition, and signal transduction. The synthesis of the glycan portion of glycolipids also begins with glucose.[22]

Similar to glycoprotein synthesis, glucose is converted to UDP-glucose, which serves as the donor for the initial glycosylation of a ceramide molecule, forming glucosylceramide.[23] This is a key intermediate in the synthesis of more complex glycosphingolipids. Subsequent elongation and modification of the carbohydrate chain involve the addition of other monosaccharides from their respective nucleotide sugar donors.[22]

Glycolipid_Synthesis Glucose This compound UDP_Glc UDP-Glucose Glucose->UDP_Glc Activation Ceramide Ceramide UDP_Glc->Ceramide Glucosyltransferase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glycosylation Complex_Glycolipids Complex Glycolipids Glucosylceramide->Complex_Glycolipids Elongation & Modification Other_Sugars Other Nucleotide Sugars (e.g., UDP-Gal, UDP-GlcNAc) Other_Sugars->Glucosylceramide Glycosyltransferases

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in carbohydrate synthesis.

Insulin-Stimulated Glucose Uptake Assay in Adipocytes or Myotubes

This protocol measures the rate of glucose uptake in response to insulin stimulation, a key indicator of insulin sensitivity.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Bovine Serum Albumin (BSA)

  • Insulin solution

  • 2-deoxy-D-[³H]glucose (radiolabeled)

  • Cytochalasin B (inhibitor of glucose transport)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation fluid and counter

Procedure:

  • Differentiate cells to mature adipocytes or myotubes in appropriate culture plates.

  • Serum starve the cells for 2-4 hours in KRH buffer containing 0.5% BSA.

  • Wash the cells with KRH buffer.

  • Treat the cells with or without a physiological concentration of insulin (e.g., 100 nM) for 15-30 minutes at 37°C.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. For non-specific uptake control, add cytochalasin B to a subset of wells.

  • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate for normalization.

  • Calculate specific glucose uptake by subtracting the non-specific uptake (with cytochalasin B) from the total uptake.

Glucose_Uptake_Workflow Start Differentiated Cells Serum_Starve Serum Starvation Start->Serum_Starve Insulin_Stim Insulin Stimulation (+/- Insulin) Serum_Starve->Insulin_Stim Glucose_Uptake Add Radiolabeled 2-deoxy-D-glucose Insulin_Stim->Glucose_Uptake Terminate Wash with Ice-Cold PBS Glucose_Uptake->Terminate Lyse Cell Lysis Terminate->Lyse Measure Scintillation Counting Lyse->Measure Normalize Protein Quantification Lyse->Normalize Analyze Data Analysis Measure->Analyze Normalize->Analyze

Glycogen Synthase Activity Assay

This assay measures the activity of glycogen synthase by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen.

Materials:

  • Tissue or cell homogenate

  • Assay buffer (e.g., Tris-HCl with EDTA and KF)

  • UDP-[¹⁴C]glucose

  • Glycogen (as a primer)

  • Glucose-6-phosphate (G6P) for measuring total activity

  • Ethanol

  • Filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare tissue or cell homogenates in a buffer containing phosphatase inhibitors (e.g., KF).

  • Set up two reaction conditions for each sample: one with and one without a saturating concentration of G6P (e.g., 10 mM).

  • Initiate the reaction by adding the homogenate to a reaction mixture containing assay buffer, glycogen, and UDP-[¹⁴C]glucose.

  • Incubate at 30°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto filter paper and immediately immersing it in ice-cold 70% ethanol to precipitate the glycogen.

  • Wash the filter papers several times with 70% ethanol to remove unincorporated UDP-[¹⁴C]glucose.

  • Dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity to determine the amount of [¹⁴C]glucose incorporated into glycogen.

  • Calculate glycogen synthase activity, often expressed as the activity ratio (-G6P/+G6P).

Cellular Glycogen Content Quantification

This protocol describes the quantification of total glycogen in cell or tissue samples.

Materials:

  • Cell or tissue samples

  • Amyloglucosidase

  • Glucose assay kit (e.g., glucose oxidase-peroxidase based)

  • Homogenization buffer

Procedure:

  • Homogenize the cell or tissue samples in an appropriate buffer.

  • Divide the homogenate into two aliquots.

  • To one aliquot, add amyloglucosidase to digest the glycogen to glucose. Incubate at an optimal temperature (e.g., 37°C). The other aliquot serves as a control for free glucose.

  • After complete digestion, measure the glucose concentration in both aliquots using a glucose assay kit.

  • The glycogen content is calculated by subtracting the free glucose concentration (control aliquot) from the total glucose concentration (amyloglucosidase-treated aliquot).

  • Normalize the glycogen content to the total protein concentration of the sample.

Analysis of Glycoprotein Oligosaccharides

This protocol outlines a general workflow for the analysis of N-linked glycans from glycoproteins.

Materials:

  • Purified glycoprotein sample

  • Denaturing buffer

  • PNGase F (Peptide-N-Glycosidase F)

  • Solid-phase extraction (SPE) cartridges

  • Labeling agent (e.g., 2-aminobenzamide)

  • HPLC or UPLC system with a fluorescence detector

  • Mass spectrometer

Procedure:

  • Denature the glycoprotein sample.

  • Release the N-linked glycans by incubating with PNGase F.

  • Separate the released glycans from the protein and other components using SPE.

  • Label the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide).

  • Analyze the labeled glycans by HPLC or UPLC with fluorescence detection to obtain a glycan profile.

  • For detailed structural characterization, analyze the labeled or unlabeled glycans by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Glycolipid Extraction and Analysis

This protocol provides a general method for the extraction and analysis of glycolipids.

Materials:

  • Cell or tissue samples

  • Chloroform

  • Methanol

  • Water

  • Anion-exchange chromatography columns

  • Thin-layer chromatography (TLC) plates or HPLC system

  • Mass spectrometer

Procedure:

  • Homogenize the sample in a mixture of chloroform and methanol.

  • Perform a liquid-liquid extraction by adding water to separate the phases. The glycolipids will partition into the upper aqueous-methanol phase or the lower chloroform phase depending on their polarity.

  • Isolate the crude glycolipid fraction.

  • Fractionate the glycolipids into neutral and acidic fractions using anion-exchange chromatography.

  • Analyze the glycolipid fractions by TLC or HPLC.

  • For structural elucidation, perform mass spectrometry analysis (e.g., ESI-MS or MALDI-MS).

Conclusion

This compound is the central molecule from which a diverse array of essential carbohydrates are synthesized. Its conversion to the activated precursor, UDP-glucose, is a critical hub in cellular metabolism, channeling glucose units into the storage polymer glycogen, as well as into the complex glycans of glycoproteins and glycolipids. The intricate regulation of these synthetic pathways, particularly by insulin, ensures that glucose is efficiently utilized and stored according to the metabolic needs of the cell and the organism. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is fundamental for advancing our knowledge of carbohydrate metabolism and for the development of therapeutic strategies targeting metabolic disorders. This guide provides a comprehensive resource to facilitate further research in this vital area of biochemistry and drug discovery.

References

Methodological & Application

Tracing Cellular Metabolism: An Application Guide to Using Radiolabeled D-Glucose In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the intricate network of metabolic pathways is fundamental to elucidating cellular physiology and pathology. The reprogramming of metabolism is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Radiolabeled D-glucose serves as a powerful tool to trace the fate of glucose carbons through various metabolic routes in vitro, providing a dynamic snapshot of cellular metabolism.[1][2] This technique allows for the quantitative analysis of metabolic fluxes, offering deeper insights than static metabolite measurements alone.[3]

This document provides detailed application notes and protocols for utilizing radiolabeled this compound, particularly with 14C and 3H isotopes, to investigate key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the Krebs cycle in cultured cells.

Principle of the Technique

The core principle involves introducing this compound, labeled with a radioactive isotope at a specific carbon position (e.g., [1-14C]this compound, [6-14C]this compound, [U-14C]this compound) or with tritium (e.g., [3-3H]this compound, [5-3H]this compound), into a cell culture system.[1][4] Cells take up and metabolize the radiolabeled glucose, incorporating the radioisotope into various downstream metabolites. By separating and quantifying the radioactivity in these metabolites, researchers can determine the relative activity of different metabolic pathways.[1][2] For instance, the release of 14CO2 from [1-14C]glucose is an indicator of the pentose phosphate pathway activity, while its release from [6-14C]glucose indicates entry into the Krebs cycle.[2][5]

Applications in Research and Drug Development

  • Elucidating Disease Mechanisms: Tracing glucose metabolism can reveal metabolic shifts associated with diseases like cancer, where cells often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect).[4][6]

  • Drug Discovery and Development: This technique is invaluable for assessing the mechanism of action of drugs that target metabolic pathways.[7] By measuring changes in metabolic fluxes in response to a compound, researchers can validate drug targets and evaluate efficacy.

  • Understanding Cellular Bioenergetics: Quantifying the flow of glucose through different pathways provides insights into how cells generate ATP, NADPH, and biosynthetic precursors under various conditions.

Data Presentation: Quantitative Summary

The following tables provide a summary of key quantitative parameters for designing and executing radiolabeled glucose tracing experiments. These values are intended as a starting point and may require optimization based on the specific cell line and experimental objectives.

Table 1: Recommended Cell Seeding Densities and Culture Conditions

ParameterRecommendationNotes
Cell Seeding Density (6-well plate)0.2 - 1.0 x 10⁶ cells/wellAim for 70-80% confluency at the time of metabolite extraction to ensure cells are in an exponential growth phase.
Culture MediumGlucose-free basal medium (e.g., DMEM, RPMI-1640)Supplement with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.
Serum Concentration10% dialyzed FBSStandard concentration, but may be adjusted based on cell line requirements.

Table 2: Radiolabeled this compound Labeling Conditions

ParameterRecommendationNotes
Radiolabeled Glucose Isotope14C or 3H14C is a higher energy beta emitter, while 3H is a lower energy beta emitter. The choice depends on the specific experimental question and available detection methods.
Specific Activity1-10 µCi/mLHigher specific activity can increase signal but may also lead to radiation-induced cellular stress.
Incubation Time1 - 24 hoursThe optimal time depends on the metabolic rate of the cells and the pathways being investigated. Shorter times are used for rapid pathways like glycolysis, while longer times may be needed for biosynthesis of macromolecules.
Unlabeled Glucose Concentration5 - 25 mMShould be close to physiological concentrations and consistent across experiments.

Table 3: Expected Distribution of Radiolabel from [U-14C]this compound in a Proliferating Cancer Cell Line (Hypothetical Data)

Metabolite Fraction% of Total Incorporated RadioactivityInterpretation
Lactate50 - 70%High glycolytic rate (Warburg effect).
CO25 - 15%Glucose oxidation through the Krebs cycle.
Amino Acids (e.g., Alanine, Glutamate)10 - 20%Anaplerotic flux and biosynthesis.
Lipids5 - 10%De novo lipogenesis.
Glycogen1 - 5%Glucose storage.
Nucleic Acids (Ribose)1 - 5%Pentose Phosphate Pathway activity for nucleotide synthesis.

Experimental Protocols

Protocol 1: General Workflow for In Vitro Radiolabeled this compound Tracing

This protocol provides a general workflow for tracing glucose metabolism in cultured adherent cells.

Materials:

  • Cultured cells of interest

  • Radiolabeled this compound (e.g., [U-14C]this compound)

  • Glucose-free culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Ice-cold 0.9% NaCl or PBS

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Seeding:

    • Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Culture cells overnight in their standard growth medium.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing glucose-free basal medium with dFBS and the desired concentration of unlabeled this compound.

    • Add the radiolabeled this compound to the medium to achieve the desired specific activity (e.g., 1 µCi/mL).

    • Warm the labeling medium to 37°C.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for the desired labeling period (e.g., 1-4 hours).

  • Quenching and Metabolite Extraction:

    • To stop metabolic activity, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove extracellular radiolabel.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

    • Centrifuge the samples at >16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant, containing the intracellular metabolites, to a new tube.

  • Quantification of Radioactivity:

    • Add an aliquot of the metabolite extract to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Normalize the counts to the protein concentration or cell number of the corresponding well.

Protocol 2: Measurement of 14CO2 Production (Assay for Krebs Cycle and PPP Activity)

Materials:

  • 6-well plates with a central well for CO2 trapping

  • Filter paper discs

  • 1M Hyamine hydroxide or similar CO2 trapping solution

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • CO2 Trapping Setup:

    • Place a small filter paper disc soaked in 1M Hyamine hydroxide in the central well of each well of the 6-well plate.

  • Stopping the Reaction and Releasing CO2:

    • After the incubation period, inject a small volume of PCA or TCA into the outer well containing the cells to lyse them and release the dissolved CO2.

    • Seal the plate and incubate at 37°C for 1-2 hours to allow for complete trapping of the released 14CO2 onto the filter paper.

  • Quantification:

    • Carefully remove the filter paper and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

Protocol 3: Separation and Quantification of Radiolabeled Lipids

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl

  • Glass centrifuge tubes

Procedure:

  • Follow steps 1-5 from Protocol 1 to obtain the cell lysate in 80% methanol.

  • Lipid Extraction (Folch Method):

    • To the methanol extract, add chloroform and water to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water).

    • Vortex vigorously and centrifuge to separate the phases.

    • The lower organic phase contains the lipids.

  • Quantification:

    • Carefully collect the lower organic phase and transfer it to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).

    • Take an aliquot for scintillation counting.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Prepare_Medium 2. Prepare Labeling Medium (with Radiolabeled this compound) Cell_Culture->Prepare_Medium Initiate_Labeling 3. Initiate Labeling Prepare_Medium->Initiate_Labeling Incubation 4. Incubation Initiate_Labeling->Incubation Quench 5. Quench Metabolism Incubation->Quench Extract 6. Metabolite Extraction Quench->Extract Quantify 7. Quantify Radioactivity (Scintillation Counting) Extract->Quantify

Caption: Experimental workflow for in vitro radiolabeled this compound tracing.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_krebs Krebs Cycle Glucose Radiolabeled This compound G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Ribose5P Ribose-5-Phosphate (Nucleic Acids) G6P->Ribose5P PPP NADPH_PPP NADPH G6P->NADPH_PPP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Amino_Acids Amino Acids Pyruvate->Amino_Acids Citrate Citrate AcetylCoA->Citrate CO2_Krebs CO2 Citrate->CO2_Krebs Lipids Lipids Citrate->Lipids Citrate->Amino_Acids

Caption: Major metabolic fates of radiolabeled this compound in a cell.

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_interpretation Interpretation Cell_Line Cell Line (e.g., Cancer vs. Normal) Metabolism Cellular Metabolism Cell_Line->Metabolism Radiolabel Radiolabeled Glucose (e.g., [1-14C], [6-14C]) Radiolabel->Metabolism Treatment Experimental Condition (e.g., Drug Treatment) Treatment->Metabolism Metabolites Radiolabeled Metabolites (CO2, Lactate, Lipids, etc.) Metabolism->Metabolites Flux_Analysis Metabolic Flux Analysis Metabolites->Flux_Analysis Biological_Insight Biological Insight Flux_Analysis->Biological_Insight

Caption: Logical relationship of a radiolabeled glucose tracing experiment.

References

Measuring D-Glucose Uptake in Cultured Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased uptake and utilization of glucose to fuel their rapid proliferation and survival, a phenomenon known as the "Warburg effect".[1] This heightened dependence on glucose makes its transport machinery a compelling target for the development of novel anticancer therapeutics.[1] The ability to accurately measure D-glucose uptake in cultured cancer cells is therefore crucial for basic research and drug discovery.

This document provides detailed protocols for two common methods for quantifying glucose uptake: a fluorescence-based assay using the glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) and a radioactivity-based assay using tritiated 2-deoxy-D-glucose ([³H]-2-DG). Additionally, it outlines the key signaling pathways regulating glucose uptake in cancer cells and provides templates for data presentation.

Key Signaling Pathway: PI3K/Akt and Glucose Uptake

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism in cancer cells.[1] Activation of this pathway, often through growth factor receptor stimulation, initiates a cascade that promotes the translocation of glucose transporters (GLUTs), particularly GLUT1, from intracellular vesicles to the plasma membrane.[1] This increased cell surface localization of GLUTs enhances the capacity of the cell to take up glucose from the extracellular environment. Furthermore, the PI3K/Akt pathway can also upregulate the expression of genes involved in glycolysis.[1] Understanding this pathway is critical for identifying and characterizing potential inhibitors of glucose uptake.

PI3K_Akt_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 at Plasma Membrane GLUT4_vesicle->GLUT4_membrane Glucose_in Glucose GLUT4_membrane->Glucose_in Transports Glycolysis Glycolysis Glucose_in->Glycolysis Enters Glucose_out Extracellular Glucose Glucose_out->Glucose_in

PI3K/Akt signaling pathway promoting glucose uptake.

Experimental Workflow for Glucose Uptake Assays

The general workflow for measuring glucose uptake in cultured cancer cells involves several key steps, regardless of the specific detection method used. The process begins with cell culture and plating, followed by a period of glucose starvation to enhance the signal. Cells are then treated with the test compounds before the addition of a labeled glucose analog. After an incubation period, the uptake is stopped, and the amount of internalized analog is quantified.

Experimental_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in Multi-well Plate Start->Cell_Culture Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) Cell_Culture->Incubate_24h Starvation 3. Glucose Starvation (e.g., 1-2 hours in glucose-free medium) Incubate_24h->Starvation Treatment 4. Treat with Inhibitor or Vehicle Control Starvation->Treatment Add_Analog 5. Add Labeled Glucose Analog (e.g., 2-NBDG or [³H]-2-DG) Treatment->Add_Analog Incubate_Uptake 6. Incubate for Uptake (e.g., 10-60 minutes) Add_Analog->Incubate_Uptake Stop_Uptake 7. Stop Uptake (e.g., ice-cold PBS wash) Incubate_Uptake->Stop_Uptake Quantification 8. Quantify Uptake Stop_Uptake->Quantification End End Quantification->End

General workflow for a glucose uptake assay.

Experimental Protocols

Protocol 1: Fluorescent 2-NBDG Glucose Uptake Assay

This protocol utilizes the fluorescent glucose analog 2-NBDG, which is taken up by cells through glucose transporters. The intracellular accumulation of 2-NBDG can be quantified using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[2][3]

Materials:

  • Cultured cancer cells

  • Complete culture medium

  • Glucose-free DMEM or PBS

  • 2-NBDG (e.g., 100 µM in PBS)[3]

  • Test compounds (inhibitors or activators)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Multi-well plates (e.g., 24-well or 96-well, black-walled for fluorescence)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cancer cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment and incubate for 24 hours.[4]

  • Glucose Starvation: Gently wash the cells twice with warm, glucose-free DMEM or PBS. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C.[1][5]

  • Compound Treatment: Remove the starvation medium and add fresh glucose-free medium containing the test compounds or vehicle control. Incubate for the desired treatment time (e.g., 30-60 minutes) at 37°C.[1]

  • 2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 10-100 µM.[3][5] Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically for each cell line.

  • Stop Uptake: To terminate the uptake, rapidly aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.[5]

  • Quantification:

    • Plate Reader: Add PBS to each well and measure the fluorescence intensity (Excitation/Emission ~465/540 nm).[2]

    • Flow Cytometry: Detach the cells with trypsin, neutralize with complete medium, and resuspend in ice-cold PBS with 2% FBS. Analyze the fluorescence intensity using a flow cytometer.[3]

    • Microscopy: Visualize and capture images using a fluorescence microscope.[2]

Protocol 2: Radiometric [³H]-2-Deoxy-D-Glucose Uptake Assay

This protocol is a highly sensitive method that uses a radiolabeled glucose analog, [³H]-2-DG. Once inside the cell, [³H]-2-DG is phosphorylated and trapped, allowing for the measurement of glucose uptake.[6][7]

Materials:

  • Cultured cancer cells

  • Complete culture medium

  • Krebs-Ringer-HEPES (KRH) buffer or PBS

  • [³H]-2-Deoxy-D-Glucose ([³H]-2-DG)

  • Unlabeled 2-Deoxy-D-Glucose (2-DG)

  • Test compounds (inhibitors or activators)

  • Ice-cold PBS

  • 0.1 M NaOH for cell lysis

  • Scintillation cocktail

  • Scintillation vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to 70-80% confluency.[4]

  • Glucose Starvation: Wash cells twice with KRH buffer and incubate in the same buffer for 1-2 hours at 37°C.[1]

  • Compound Treatment: Add KRH buffer containing the test compounds or vehicle control and incubate for 30 minutes at 37°C.[1]

  • [³H]-2-DG Uptake: Initiate glucose uptake by adding a solution containing [³H]-2-DG (final concentration ~0.5 µCi/mL) and unlabeled 2-DG. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[1]

  • Stop Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.[1]

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.[1]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[1]

Data Presentation

Quantitative data from glucose uptake assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Example Data Table for 2-NBDG Glucose Uptake Assay (Plate Reader)

TreatmentConcentrationMean Fluorescence Intensity (a.u.)Std. Deviation% of Control
Vehicle (DMSO)0.1%15,000850100%
Inhibitor A1 µM11,25060075%
Inhibitor A10 µM7,50042050%
Positive Control (e.g., Phloretin)100 µM3,00021020%

Table 2: Example Data Table for [³H]-2-DG Glucose Uptake Assay

TreatmentConcentrationMean CPMStd. DeviationGlucose Uptake (pmol/min/mg protein)% of Control
Vehicle (DMSO)0.1%50,0002,500100100%
Inhibitor B10 nM40,0001,8008080%
Inhibitor B100 nM25,0001,2005050%
Positive Control (e.g., Cytochalasin B)10 µM5,0003001010%

Note: Glucose uptake in pmol/min/mg protein is calculated based on the specific activity of the [³H]-2-DG and the protein concentration of the cell lysate.[8]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for measuring this compound uptake in cultured cancer cells. The choice between the fluorescent 2-NBDG and the radiometric [³H]-2-DG assay will depend on the specific experimental needs, available equipment, and desired sensitivity. Accurate and reproducible measurement of glucose uptake is an indispensable tool for advancing our understanding of cancer metabolism and for the discovery and development of novel anticancer therapies.

References

Illuminating Cellular Metabolism: In Vivo Imaging with Fluorescently-Tagged D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glucose metabolism is paramount in understanding a multitude of physiological and pathological processes, including cancer, diabetes, and neurological diseases.[1] Traditionally, radioisotopes like [¹⁸F]fluoro-2-deoxy-D-glucose (FDG) have been the gold standard for monitoring glucose utilization in vivo, primarily through Positron Emission Tomography (PET).[1][2] However, the use of radioactive tracers has limitations, including the need for specialized facilities, exposure to ionizing radiation, and limited spatial and temporal resolution at the cellular level.[1][3] Fluorescently-tagged D-glucose analogs have emerged as a powerful alternative, offering a safer, more versatile, and higher-resolution approach to visualize and quantify glucose uptake in living organisms.[1][4]

These fluorescent probes, most notably 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), are designed to mimic the behavior of native glucose.[5] They are transported into cells via glucose transporters (GLUTs) and are subsequently phosphorylated by hexokinase, which traps them intracellularly.[6][7] This accumulation of the fluorescent probe provides a direct readout of glucose uptake, allowing for real-time monitoring of metabolic activity in various tissues and disease models.[8]

This document provides detailed application notes and protocols for the use of fluorescently-tagged this compound in in vivo imaging, with a focus on 2-NBDG. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology in their studies.

Fluorescent this compound Analogs: A Comparative Overview

Several fluorescent this compound analogs have been developed, each with distinct spectral properties and applications. The choice of probe depends on the specific experimental requirements, such as the imaging modality and the biological system under investigation.

Probe NameExcitation (nm)Emission (nm)Key Features & Applications
2-NBDG 465540Most widely used; suitable for fluorescence microscopy and flow cytometry. Used in cancer, neuroscience, and diabetes research.[5][8][9]
6-NBDG 465540An alternative to 2-NBDG, also used for monitoring glucose transport.[1]
Cy5.5-2DG ~675~694Near-infrared (NIR) probe, allowing for deeper tissue penetration in small animal imaging.[1]
6FGA --C6-modified analog for imaging sodium-dependent glucose transporters (SGLTs) in cancer.[10]

Signaling Pathway: Cellular Uptake of Fluorescent this compound

The mechanism of uptake for fluorescent this compound analogs like 2-NBDG mirrors that of native glucose, providing a reliable measure of glucose transport and initial metabolic steps.

G Cellular Uptake of 2-NBDG cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-NBDG_ext 2-NBDG GLUT Glucose Transporter (GLUT) 2-NBDG_ext->GLUT Transport Glucose_ext Glucose Glucose_ext->GLUT Competitive Transport 2-NBDG_int 2-NBDG GLUT->2-NBDG_int Hexokinase Hexokinase 2-NBDG_int->Hexokinase Phosphorylation 2-NBDG-6P 2-NBDG-6-Phosphate (Trapped) Glycolysis Further Glycolysis (Blocked) 2-NBDG-6P->Glycolysis Cannot be metabolized Hexokinase->2-NBDG-6P

Caption: Cellular uptake and trapping of 2-NBDG.

Experimental Protocols

Protocol 1: In Vivo Imaging of Tumor Metabolism in a Murine Model

This protocol outlines the procedure for imaging glucose uptake in subcutaneous tumors in mice using 2-NBDG.

Materials:

  • 2-NBDG (e.g., Cayman Chemical #11046)

  • Sterile 1X Phosphate-Buffered Saline (PBS) or Ringer's solution

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Small animal in vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Probe Preparation: Dissolve 2-NBDG in sterile PBS to a final concentration of 5 mM (1.71 mg/mL).[11] Ensure complete dissolution.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the imaging procedure.

  • Baseline Imaging: Acquire a baseline fluorescence image of the tumor region before probe injection to account for autofluorescence.

  • Probe Administration: Inject 100 µL of the 5 mM 2-NBDG solution (500 nmol per injection) via the tail vein.[11]

  • Uptake and Imaging:

    • For dynamic imaging, acquire fluorescence images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes post-injection.

    • For static imaging, wait for a specific uptake period, typically 30-60 minutes, before acquiring the final fluorescence image.[11] A 30-minute waiting period is common before sacrifice for ex vivo analysis.[11]

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region of interest (ROI) and a contralateral non-tumor region.

    • Calculate the tumor-to-background ratio to assess specific uptake.

    • For dynamic studies, plot the fluorescence intensity over time to determine uptake kinetics.

Protocol 2: In Vivo Imaging of Brain Glucose Metabolism in a Rodent Model

This protocol is adapted for imaging glucose uptake in the brain, for example, in studies of epilepsy or neuronal activity.[3]

Materials:

  • 2-NBDG

  • Sterile Ringer's solution

  • Rodent model (e.g., rat or mouse) with a cranial window

  • Two-photon or confocal microscope equipped for in vivo imaging

  • Anesthesia (e.g., isoflurane)

  • Syringe pump

Procedure:

  • Probe Preparation: Prepare a 1% solution of 2-NBDG in sterile Ringer's solution.

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. If not already present, create a cranial window to expose the brain surface.

  • Baseline Imaging: Acquire baseline fluorescence images of the cortical area of interest.

  • Probe Administration: Continuously inject the 1% 2-NBDG solution via a catheter (e.g., femoral vein) using a syringe pump at a slow rate (e.g., 0.14 mL/min for a total of 2 mL).[3] Slow, continuous injection helps to prolong the circulation time of the probe.[3]

  • Imaging: Capture fluorescent images of the cerebral cortex every 20 seconds with an exposure time of 10 seconds during and after the injection.[3]

  • Data Analysis:

    • Measure the change in fluorescence intensity over time in specific brain regions.

    • Increased fluorescence intensity correlates with elevated glucose metabolism.[3]

Experimental Workflow: From Animal Model to Data Analysis

The following diagram illustrates the typical workflow for an in vivo imaging experiment using a fluorescent this compound analog.

G In Vivo Imaging Experimental Workflow A Animal Model Preparation (e.g., Tumor Implantation, Cranial Window) C Anesthesia and Positioning A->C B Probe Preparation (Dissolve Fluorescent Glucose Analog) E Probe Administration (e.g., Tail Vein Injection) B->E D Baseline Fluorescence Imaging C->D D->E F Dynamic or Static In Vivo Imaging E->F G Image Acquisition and Processing F->G I (Optional) Ex Vivo Tissue Analysis (Microscopy, Flow Cytometry) F->I H Data Analysis (ROI Quantification, Ratiometric Analysis) G->H I->H

Caption: A typical workflow for in vivo imaging experiments.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative parameters for in vivo imaging with 2-NBDG.

ParameterValueAnimal ModelApplicationReference
Probe Concentration 5 mMMouseGeneral/Tumor[11]
Injection Volume 100 µLMouseGeneral/Tumor[11]
Total Dose 500 nmolMouseGeneral/Tumor[11]
Uptake Time 30 minutesMouseGeneral/Tumor[11]
Probe Concentration (Brain) 1% solutionRatEpilepsy[3]
Administration (Brain) 2 mL continuous injectionRatEpilepsy[3]
Injection Rate (Brain) 0.14 mL/minRatEpilepsy[3]

Logical Relationships: Comparison of Imaging Modalities

Fluorescent glucose analogs offer distinct advantages and disadvantages compared to the established method of FDG-PET.

G Comparison of Glucose Imaging Modalities cluster_modalities Imaging Modalities cluster_attributes Attributes FDG_PET FDG-PET Resolution Spatial Resolution FDG_PET->Resolution Lower (mm scale) Temporal_Res Temporal Resolution FDG_PET->Temporal_Res Lower (minutes) Safety Safety FDG_PET->Safety Radioactive Cost Cost & Accessibility FDG_PET->Cost High Tissue_Penetration Tissue Penetration FDG_PET->Tissue_Penetration High (Whole Body) Quantification Absolute Quantification FDG_PET->Quantification Well-established Fluorescent_Imaging Fluorescent Glucose Imaging (e.g., 2-NBDG) Fluorescent_Imaging->Resolution Higher (µm scale) Fluorescent_Imaging->Temporal_Res Higher (seconds) Fluorescent_Imaging->Safety Non-radioactive Fluorescent_Imaging->Cost Lower Fluorescent_Imaging->Tissue_Penetration Limited (especially visible light probes) Fluorescent_Imaging->Quantification More challenging

Caption: Comparison of FDG-PET and fluorescent glucose imaging.

Conclusion

Fluorescently-tagged this compound analogs, particularly 2-NBDG, provide a valuable and accessible tool for the in vivo imaging of glucose metabolism. They offer high spatial and temporal resolution, are non-radioactive, and can be used in a wide range of applications, from basic research to preclinical drug development.[1][12] By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively implement this powerful technology to gain deeper insights into the metabolic underpinnings of health and disease.

References

Application Notes and Protocols for D-Glucose Concentration Measurement Using Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of D-glucose is critical across various fields of biological research and drug development. Enzymatic assays offer high specificity and sensitivity for this purpose, making them a cornerstone of metabolic studies, disease modeling, and pharmaceutical research. This document provides detailed application notes and experimental protocols for the most common enzymatic assays used to measure this compound concentration. The primary enzymatic systems covered are those based on glucose oxidase (GOx) and hexokinase (HK), coupled with various detection methods including colorimetric, fluorometric, and bioluminescent readouts.

Principles of Enzymatic this compound Assays

Enzymatic this compound assays are typically based on two main enzymes: glucose oxidase and hexokinase. These enzymes catalyze reactions that produce intermediates, which can then be detected by a variety of methods.

  • Glucose Oxidase (GOx)-Based Assays: Glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[1] The produced H₂O₂ is then used in a secondary reaction, often catalyzed by horseradish peroxidase (HRP), to oxidize a chromogenic or fluorogenic substrate, resulting in a measurable signal.[2][3]

  • Hexokinase (HK)-Based Assays: Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P) in the presence of adenosine triphosphate (ATP).[4] The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) to NADH or NADPH, respectively.[4][5] The production of NADH or NADPH is monitored by measuring the increase in absorbance at 340 nm.[5]

Quantitative Assay Performance

The choice of a suitable this compound assay often depends on the specific requirements of the experiment, such as sensitivity, sample type, and throughput. The following tables summarize the quantitative performance characteristics of various commercially available and laboratory-developed enzymatic this compound assays.

Table 1: Performance Characteristics of Glucose Oxidase (GOx)-Based Assays

Assay TypeDetection MethodLinear RangeLimit of Detection (LOD)Key FeaturesPotential Interferences
Colorimetric Spectrophotometry (e.g., o-dianisidine at 540 nm[2], quinoneimine dye at 510 nm[1])4 to 80 µ g/assay [4]0.663 mg/L[4]Simple, cost-effective, suitable for high-throughput screening.Reducing substances (e.g., ascorbic acid, uric acid)[6][7], mannose, galactose[8].
Fluorometric Fluorescence (e.g., resorufin derivatives, p-hydroxyphenylacetic acid[9])10⁻⁵ to 10⁻¹ M[9]0.13 µM (26 pmol/well)[3]High sensitivity, suitable for low glucose concentrations.[10]Light-sensitive fluorescent compounds, impurities causing fluorescence interference.[10]
Bioluminescent Luminescence0.1–100 µM1–5 pmol/sample[11]Extremely high sensitivity, minimal signal interference.[12]Different buffers can affect light output.

Table 2: Performance Characteristics of Hexokinase (HK)-Based Assays

Assay TypeDetection MethodLinear RangeLimit of Detection (LOD)Key FeaturesPotential Interferences
Spectrophotometric UV Spectrophotometry (NADPH absorbance at 340 nm)4 to 2000 mg/L[13]1.4 mg/L[13]Highly specific and accurate, considered a reference method.[14]Mannose, D-fructose at high concentrations[13].
Colorimetric Spectrophotometry (MTT reduction at 565 nm)0.22 to 100 U/L (enzyme activity)[15]0.22 U/L (enzyme activity)[15]Homogeneous "mix-incubate-measure" format.[15]Substances that interfere with MTT reduction.
Fluorometric Fluorescence (NADPH fluorescence)Not specifiedNot specifiedIncreased sensitivity compared to spectrophotometric methods.Background fluorescence from samples.

Experimental Protocols

The following are detailed protocols for performing common enzymatic this compound assays. It is recommended to always include a standard curve with known concentrations of this compound to ensure accurate quantification.

Protocol 1: Glucose Oxidase-Based Colorimetric Assay

This protocol is adapted from the glucose oxidase-peroxidase (GOPOD) method.[1][2]

Materials:

  • Glucose Oxidase-Peroxidase (GOPOD) reagent: Dissolve glucose oxidase (e.g., 5 mg), peroxidase (e.g., 5 mg), and a chromogen (e.g., 25 mg o-dianisidine in 1 mL methanol) in 0.1 M phosphate buffer (pH 6.5) to a final volume of 50 mL.[2] Caution: o-dianisidine is a potential carcinogen and should be handled with care.[16]

  • This compound standards (0 to 1 mg/mL).

  • 6 N HCl (for reaction termination).

  • Samples (deproteinized if necessary).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm.[2]

Procedure:

  • Prepare a series of this compound standards in distilled water.

  • Pipette 0.5 mL of each standard, sample, and a blank (distilled water) into separate test tubes.

  • Add 1.0 mL of the GOPOD reagent to each tube.

  • Incubate all tubes at 35°C for 40 minutes.[2]

  • Terminate the reaction by adding 2.0 mL of 6 N HCl to each tube.

  • Measure the absorbance of each tube at 540 nm.

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot the absorbance of the standards against their concentrations to generate a standard curve.

  • Determine the glucose concentration in the samples using the standard curve.

Protocol 2: Hexokinase-Based Spectrophotometric Assay

This protocol is based on the coupled hexokinase and glucose-6-phosphate dehydrogenase reaction.[4][5]

Materials:

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 8.1) containing 1 mM MgCl₂, 500 µM NADP⁺, and 500 µM ATP.[5]

  • Enzyme Mix: Hexokinase (0.2 U/mL) and Glucose-6-Phosphate Dehydrogenase (0.08 U/mL) in Assay Buffer.[5]

  • This compound standards (e.g., 1-10 mM).

  • Samples.

  • UV-transparent microplate or cuvettes.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm, preferably with temperature control at 37°C.[5]

Procedure:

  • Prepare a series of this compound standards in the appropriate buffer or medium.

  • Add 2-10 µL of each standard, sample, and a blank to the wells of a microplate or cuvettes.[5]

  • Add the appropriate volume of the Enzyme Mix to each well to initiate the reaction (e.g., to a final volume of 200 µL).

  • Incubate the plate at 37°C. If the spectrophotometer does not have temperature control, the reaction may proceed more slowly at room temperature.[5]

  • Monitor the increase in absorbance at 340 nm over time until the reaction reaches completion (the absorbance plateaus).

  • Subtract the final absorbance of the blank from the final absorbance of the standards and samples.

  • Plot the final absorbance of the standards against their concentrations to generate a standard curve.

  • Determine the glucose concentration in the samples using the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction pathways and a general experimental workflow for this compound concentration measurement.

Glucose_Oxidase_Pathway cluster_reaction1 Step 1: Glucose Oxidation Glucose β-D-Glucose GluconoLactone D-Glucono-δ-lactone Glucose->GluconoLactone Glucose Oxidase H2O2 H₂O₂ O2 O₂ H2O2_intermediate H₂O₂ Chromogen_oxidized Oxidized Chromogen (Colored/Fluorescent) H2O2->Chromogen_oxidized Peroxidase Chromogen_reduced Reduced Chromogen (Colorless) H2O2_intermediate->Chromogen_oxidized Peroxidase

Caption: Reaction pathway for the glucose oxidase-based assay.

Hexokinase_Pathway Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P Hexokinase ADP ADP ATP ATP Gluconate6P 6-Phospho-D-gluconate G6P->Gluconate6P G6P Dehydrogenase NADPH NADPH (Absorbance at 340 nm) NADP NADP⁺

Caption: Reaction pathway for the hexokinase-based assay.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., deproteinization, dilution) start->sample_prep standards_prep Prepare this compound Standards start->standards_prep assay_setup Set up Assay (add samples, standards, and reagents to plate/cuvettes) sample_prep->assay_setup standards_prep->assay_setup incubation Incubate (at specified temperature and time) assay_setup->incubation measurement Measure Signal (Absorbance, Fluorescence, or Luminescence) incubation->measurement data_analysis Data Analysis (generate standard curve, calculate concentrations) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for enzymatic this compound assays.

Sample Preparation and Considerations

  • Deproteinization: For samples with high protein content, such as cell lysates or serum, deproteinization may be necessary to prevent interference with the enzymatic reactions.[2][11] This can be achieved by methods such as perchloric acid precipitation followed by neutralization, or by using commercially available deproteinization kits.

  • Sample Dilution: Samples should be diluted to ensure that the glucose concentration falls within the linear range of the chosen assay.[4]

  • Interfering Substances: Be aware of potential interfering substances in your sample. For example, high concentrations of reducing agents like ascorbic acid can interfere with GOx-based assays that rely on H₂O₂ detection.[6] Similarly, other sugars like mannose and galactose can interfere with some glucose assays, although GOx is highly specific for β-D-glucose.[1][8]

  • pH and Temperature: Enzymatic assays are sensitive to pH and temperature. Ensure that the assay is performed under the optimal conditions specified in the protocol.[17]

Troubleshooting

IssuePossible CauseSolution
Low or no signal Inactive enzyme(s)Check the storage conditions and expiration date of the enzymes. Prepare fresh enzyme solutions.
Incorrect buffer pHVerify the pH of all buffers and solutions.
Presence of enzyme inhibitors in the sampleDilute the sample further or use a sample preparation method to remove inhibitors.
High background Contaminated reagentsUse high-purity water and reagents. Prepare fresh solutions.
Autoreduction of probe or substrateRun a blank without the sample to determine the background signal and subtract it from the sample readings.[5]
Non-linear standard curve Substrate depletionEnsure that the substrate concentrations are not limiting. Dilute samples if necessary.
Incorrect standard dilutionsPrepare fresh standards and double-check the dilution calculations.
Inherent non-linearity of the reactionUse a quadratic curve fit for data analysis if appropriate.[18]

Conclusion

Enzymatic assays provide a robust and reliable method for the quantification of this compound in a wide range of biological samples. By understanding the principles of the different assay types, their respective performance characteristics, and by following standardized protocols, researchers can obtain accurate and reproducible results. Careful consideration of sample preparation and potential interferences is crucial for ensuring the validity of the data, particularly in the context of drug development and clinical research.

References

Revolutionizing Metabolic Research: Advanced LC-MS/MS Methods for Quantifying D-Glucose and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive suite of application notes and protocols has been developed to provide researchers, scientists, and drug development professionals with detailed methodologies for the quantification of D-glucose and its key metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These resources offer robust and sensitive analytical procedures for gaining deeper insights into central carbon metabolism, a cornerstone of cellular function and disease pathology.

The analysis of this compound and its downstream metabolites is critical for understanding a multitude of biological processes, from energy production to the biosynthesis of essential molecules. Dysregulation of these pathways is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. The provided LC-MS/MS methods offer the specificity and sensitivity required for accurate quantification of these crucial compounds in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites from the glycolysis, pentose phosphate pathway (PPP), and tricarboxylic acid (TCA) cycle. Multiple Reaction Monitoring (MRM) transitions are provided for targeted quantification.

Table 1: LC-MS/MS Parameters for Glycolysis Intermediates

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Polarity
Glucose179.189.1Negative
Glucose-6-phosphate259.097.0Negative
Fructose-6-phosphate259.097.0Negative
Fructose-1,6-bisphosphate339.097.0Negative
Dihydroxyacetone phosphate169.097.0Negative
Glyceraldehyde-3-phosphate169.097.0Negative
1,3-Bisphosphoglycerate265.097.0Negative
3-Phosphoglycerate185.097.0Negative
2-Phosphoglycerate185.097.0Negative
Phosphoenolpyruvate (PEP)167.097.0Negative
Pyruvate87.043.0Negative
Lactate89.043.0Negative

Table 2: LC-MS/MS Parameters for Pentose Phosphate Pathway Intermediates

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Polarity
6-Phosphogluconate275.097.0Negative
Ribose-5-phosphate229.097.0Negative
Ribulose-5-phosphate229.097.0Negative
Xylulose-5-phosphate229.097.0Negative
Sedoheptulose-7-phosphate289.097.0Negative
Erythrose-4-phosphate200.097.0Negative

Table 3: LC-MS/MS Parameters for TCA Cycle Intermediates

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Polarity
Citrate191.1111.0Negative
Isocitrate191.1111.0Negative
cis-Aconitate173.0129.0Negative
α-Ketoglutarate145.0101.0Negative
Succinate117.073.0Negative
Fumarate115.071.0Negative
Malate133.0115.0Negative
Oxaloacetate131.087.0Negative

Experimental Protocols

Detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions and matrices.

Protocol 1: Intracellular Metabolite Extraction from Cultured Cells

This protocol describes the extraction of polar metabolites from adherent or suspension cells for LC-MS/MS analysis.[1]

Materials:

  • Ice-cold 0.9% NaCl solution (LC-MS grade water)

  • Ice-cold 80% Methanol (LC-MS grade) in LC-MS grade water

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 16,000 x g and 4°C

  • Eppendorf tubes (1.5 mL)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Cell Washing (Adherent Cells): Place the culture plate on ice. Aspirate the culture medium. Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl. Completely aspirate the final wash.[1]

  • Cell Washing (Suspension Cells): Transfer cells to a pre-chilled tube and centrifuge at a low speed (e.g., 200 x g) at 4°C to pellet the cells. Discard the supernatant and wash the cell pellet twice with ice-cold 0.9% NaCl, pelleting the cells between washes.[1]

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well (adherent cells) or to the cell pellet (suspension cells). For adherent cells, scrape the cells thoroughly.

  • Lysis and Precipitation: Vortex the cell lysate for 10 minutes at 4°C. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

  • Sample Collection: Transfer the supernatant containing the metabolites to a new pre-chilled Eppendorf tube.

  • Drying: Dry the extracts completely using a nitrogen evaporator or a centrifugal vacuum concentrator.

  • Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.

Protocol 2: Metabolite Extraction from Plasma/Serum

This protocol details a protein precipitation method for the extraction of metabolites from plasma or serum.[2]

Materials:

  • Ice-cold Acetonitrile (LC-MS grade)

  • Centrifuge capable of 14,000 x g and 4°C

  • Eppendorf tubes (1.5 mL)

Procedure:

  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma/serum (e.g., 300 µL of acetonitrile to 100 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 1 hour to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new clean tube, avoiding the pelleted protein.

  • Drying and Reconstitution: Dry the supernatant using a nitrogen evaporator or centrifugal vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

Protocol 3: HILIC-LC-MS/MS for Polar Metabolites

This protocol outlines a general method for the separation of polar metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC).

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole or high-resolution mass spectrometer with ESI source

LC Conditions:

  • Column: A HILIC column (e.g., amide or aminopropyl phase) is recommended for the separation of polar glucose metabolites.[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous phase to elute polar compounds.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-10 µL

MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer.

  • Source Parameters: Optimize spray voltage, sheath gas, auxiliary gas, and capillary temperature for the specific instrument.

Protocol 4: Reversed-Phase LC-MS/MS for TCA Cycle Intermediates

This protocol provides a general method for the separation of organic acids from the TCA cycle using reversed-phase chromatography.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole or high-resolution mass spectrometer with ESI source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Gradient: Start with a low percentage of organic solvent and ramp up to elute the organic acids.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-10 µL

MS Conditions:

  • Ionization Mode: ESI in negative ion mode is typically used for organic acids.

  • Scan Type: MRM for targeted quantification.

  • Source Parameters: Optimize source parameters as per the instrument manufacturer's recommendations.

Visualizations

The following diagrams illustrate the key metabolic pathways and a general experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Cells, Plasma, Tissue) Extraction Metabolite Extraction Sample->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Derivatization Derivatization (Optional) Protein_Precipitation->Derivatization LC_Separation Liquid Chromatography (HILIC or RP) Derivatization->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

Caption: The Glycolysis Pathway.

pentose_phosphate_pathway G6P Glucose-6-Phosphate PG6 6-Phosphoglucono-δ-lactone G6P->PG6 PGL6 6-Phosphogluconate PG6->PGL6 Ru5P Ribulose-5-Phosphate PGL6->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P F6P Fructose-6-Phosphate X5P->F6P G3P Glyceraldehyde-3-Phosphate X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P S7P->F6P E4P->F6P tca_cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Inducing High-Glucose Stress in Cell Culture Models with D-Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for inducing high-glucose stress in in vitro cell culture models using D-glucose. These models are crucial for studying the cellular and molecular mechanisms underlying hyperglycemia-related pathologies, such as diabetes mellitus and its complications, and for the preclinical assessment of novel therapeutic agents.

Introduction

Hyperglycemia, or high blood sugar, is a hallmark of diabetes mellitus and a primary contributor to the development of diabetic complications. In vitro cell culture models that mimic hyperglycemic conditions are invaluable tools for investigating the pathophysiology of cellular stress responses to high glucose. This compound, the biologically active isomer, is used to simulate these conditions. It is essential to differentiate the effects of high glucose metabolism from those of hyperosmolarity; therefore, the use of osmotic controls such as L-glucose or mannitol is critical.[1][2]

Key Cellular Effects of High-Glucose Stress

Exposure of cells to supraphysiological concentrations of this compound can trigger a cascade of cellular events, including:

  • Increased Oxidative Stress: High glucose can lead to the overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity.[3]

  • Activation of Pro-inflammatory Pathways: Hyperglycemia can activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[4]

  • Induction of Apoptosis: Prolonged exposure to high glucose can induce programmed cell death in various cell types.[5][6]

  • Cellular Dysfunction: High-glucose stress can impair normal cellular functions, such as proliferation, differentiation, and migration.[5][7]

Experimental Design Considerations

This compound Concentrations and Exposure Times

The selection of this compound concentration and exposure duration is critical and should be optimized based on the cell type and the specific research question. Many standard cell culture media contain basal glucose levels of 5 mM to 5.5 mM, which is considered normoglycemic.[8] To simulate hyperglycemic conditions, concentrations are typically elevated.

ConditionThis compound Concentration (mM)Typical Exposure DurationNotes
Normoglycemic (Control) 5 - 5.5Matched to high-glucose groupRepresents physiological blood glucose levels.[8]
High Glucose (Hyperglycemic) 20 - 3324 hours - 96 hours (or longer)Mimics diabetic or pre-diabetic conditions.[9][10] The optimal concentration can be cell-type dependent and may require a dose-response study.[9]
Osmotic Control 5.5 mM this compound + Mannitol or L-glucose to match the osmolarity of the high-glucose groupMatched to high-glucose groupCrucial for distinguishing between the metabolic effects of glucose and the physical effects of high osmolarity.[1][11][12] L-glucose is an unmetabolizable stereoisomer of glucose.
Cell Type Selection

The choice of cell line is dependent on the biological system being modeled. The response to high glucose can vary significantly between different cell types.[1][6]

Cell TypeRelevanceCommon Cell Lines
Endothelial Cells Vascular complications of diabetesHUVEC, HAEC, HREC[6][10]
Cardiomyocytes Diabetic cardiomyopathyH9c2, AC16[8]
Renal Cells Diabetic nephropathyMesangial cells, Podocytes[4]
Neurons / Glial Cells Diabetic neuropathySchwann cells, Retinal Müller cells[3][5]
Mesenchymal Stem Cells Impaired wound healing in diabeteshUC-MSCs[13]

Experimental Protocols

Protocol 1: Induction of High-Glucose Stress

This protocol describes the general procedure for exposing cultured cells to high-glucose conditions.

Materials:

  • Cell line of interest

  • Basal cell culture medium (e.g., DMEM, RPMI-1640) with normal glucose (5 - 5.5 mM)

  • This compound (cell culture grade)

  • L-glucose or Mannitol (cell culture grade) for osmotic control

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in tissue culture plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%) in basal medium supplemented with FBS and antibiotics.

  • Preparation of High-Glucose and Control Media:

    • High-Glucose Medium: Prepare the basal medium supplemented with the desired final concentration of this compound (e.g., 25 mM or 30 mM).[9] Ensure complete dissolution and sterile filter the medium.

    • Osmotic Control Medium: Prepare the basal medium containing 5.5 mM this compound and supplement with L-glucose or mannitol to match the final osmolarity of the high-glucose medium.[10][11] For example, to make a 25 mM osmotic control, add 19.5 mM of L-glucose or mannitol to the 5.5 mM this compound medium.

    • Normal-Glucose (Control) Medium: Use the basal medium containing 5 - 5.5 mM this compound.

  • Cell Treatment:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the prepared normal-glucose, high-glucose, or osmotic control media to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • Assessment: Following incubation, cells can be harvested for various downstream analyses as described in the subsequent protocols.

Protocol 2: Assessment of Cell Viability and Apoptosis

Cell Viability (MTT Assay):

  • After the high-glucose treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][13] Cell viability is proportional to the absorbance.

Apoptosis (Hoechst Staining):

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with Hoechst 33342 solution for 10-15 minutes.

  • Wash the cells again with PBS.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[5][6]

Protocol 3: Measurement of Reactive Oxygen Species (ROS)
  • After treatment, wash the cells with a warm buffer (e.g., PBS or HBSS).

  • Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in the dark at 37°C for 30-60 minutes.[3]

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize by fluorescence microscopy. An increase in fluorescence indicates higher levels of ROS.[3]

Protocol 4: Western Blot Analysis of Signaling Proteins
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of ERK, p38, Akt, or NF-κB) overnight at 4°C.[4][5][7]

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by high-glucose stress and a typical experimental workflow.

High_Glucose_Signaling_Pathways cluster_0 High Glucose Environment cluster_1 Cellular Stress Pathways cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes HighGlucose High this compound PKC PKC Activation HighGlucose->PKC ROS Increased ROS Production HighGlucose->ROS AGEs AGEs Formation HighGlucose->AGEs Polyol Polyol Pathway Flux HighGlucose->Polyol PI3K_Akt PI3K/Akt Pathway HighGlucose->PI3K_Akt MAPK MAPK Activation (ERK, p38) PKC->MAPK ROS->MAPK NFkB NF-κB Activation ROS->NFkB AGEs->ROS Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Dysfunction Cellular Dysfunction MAPK->Dysfunction NFkB->Inflammation PI3K_Akt->Dysfunction

Caption: Key signaling pathways activated by high-glucose stress.

Experimental_Workflow start Seed Cells in Basal Medium prep Prepare Media: - Normal Glucose (5.5 mM) - High Glucose (e.g., 25 mM) - Osmotic Control (5.5 mM this compound + Mannitol) start->prep treat Treat Cells and Incubate (e.g., 24-72 hours) prep->treat assess Assess Cellular Responses treat->assess viability Cell Viability (MTT) assess->viability apoptosis Apoptosis (Hoechst/TUNEL) assess->apoptosis ros ROS Production (H2DCFDA) assess->ros western Protein Expression (Western Blot) assess->western

Caption: Workflow for high-glucose stress experiments.

References

D-Glucose as a Carbon Source in Microbial Fermentation Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing D-glucose as a primary carbon source in microbial fermentation. It covers the impact of glucose concentration on microbial growth and product yield, outlines various fermentation strategies, and provides step-by-step experimental procedures for media preparation, fermentation, and analysis.

Application Notes

This compound is the most commonly used carbon and energy source in microbial fermentation due to its rapid metabolism by a wide range of microorganisms.[1][2] The concentration of glucose in the fermentation medium is a critical parameter that significantly influences cell growth, product formation, and the overall efficiency of the fermentation process.

The Effect of Glucose Concentration on Microbial Growth and Product Yield

The concentration of this compound in the fermentation medium has a profound impact on the metabolic activity of microorganisms. Both insufficient and excessive glucose levels can be detrimental to the desired outcome of the fermentation.

  • Low Glucose Concentrations: At very low concentrations, glucose can be the limiting nutrient, resulting in slower growth rates and lower product yields.

  • Optimal Glucose Concentrations: There is an optimal range of glucose concentration that supports maximal growth and productivity. This range is specific to the microorganism, the desired product, and the fermentation conditions.

  • High Glucose Concentrations: Excessively high concentrations of glucose can lead to several adverse effects:

    • Substrate Inhibition: High glucose levels can inhibit the growth of some microorganisms due to osmotic stress.

    • Catabolite Repression: In the presence of high glucose, microorganisms like Escherichia coli and Saccharomyces cerevisiae may repress the expression of genes required for the metabolism of other carbon sources.[3][4]

    • Overflow Metabolism: In aerobic cultures, high glucose concentrations can lead to "overflow metabolism," where the rate of glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle. This results in the production of inhibitory byproducts such as acetate in E. coli or ethanol in S. cerevisiae (the Crabtree effect), even in the presence of sufficient oxygen.[5][6]

Fermentation Strategies for Optimal Glucose Utilization

To maintain glucose concentrations within the optimal range and maximize productivity, different fermentation strategies can be employed.

  • Batch Fermentation: In a batch process, all nutrients, including glucose, are added at the beginning of the fermentation. While simple to implement, this can lead to the problems associated with high initial glucose concentrations.

  • Fed-Batch Fermentation: This strategy involves the controlled feeding of a concentrated glucose solution to the fermenter over time.[7][8] This allows for the maintenance of a low and stable glucose concentration, which can help to avoid substrate inhibition and overflow metabolism, leading to higher cell densities and product yields.[7][8]

Data Presentation

The following tables summarize the quantitative effects of this compound concentration on key fermentation parameters for common microbial systems.

Table 1: Effect of Initial Glucose Concentration on Growth and Product Formation in Escherichia coli

Initial Glucose (g/L)Cell Concentration (g/L)Product (PrIFN-α2b) (µg/L)Acetic Acid (g/L)Reference
56.28341.3-[9]
10---
20---
40-278.23.97[9]
605.25.87[9]

Table 2: Effect of Initial Glucose Concentration on Ethanol Production in Saccharomyces cerevisiae

Initial Glucose (g/L)Maximum Specific Growth Rate (µmax) (h⁻¹)Final Ethanol Concentration (g/L)Ethanol Yield (g ethanol/g glucose)Reference
150---[10]
200---[10]
250-34.3-[1]
300-27.4-[1]

Table 3: Fermentation Parameters for Recombinant Protein Production in Pichia pastoris with Different Feeding Strategies

Feeding StrategyFinal Biomass (g/L)Final Product Titer (mg/L)Volumetric Productivity (mg/L/h)Reference
Constant Glucose Feed96460.31[11]
Optimized Exponential Feed94450.67[11]

Experimental Protocols

Protocol for Preparation of Fermentation Media with this compound

This protocol describes the preparation of a defined minimal medium for E. coli fermentation.

Materials:

  • This compound

  • (NH₄)₂SO₄

  • KH₂PO₄

  • Na₂HPO₄·12H₂O

  • MgSO₄·7H₂O

  • Trace element solution

  • Deionized water

  • Autoclave

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the basal medium: Dissolve the following salts in 900 mL of deionized water:

    • (NH₄)₂SO₄: 2.5 g/L

    • KH₂PO₄: 13.5 g/L

    • Na₂HPO₄·12H₂O: 4.0 g/L

    • Adjust the volume to 1 L with deionized water.

  • Sterilize the basal medium: Autoclave the basal medium at 121°C for 20 minutes.

  • Prepare a concentrated glucose stock solution: Prepare a 50% (w/v) this compound solution in deionized water.

  • Sterilize the glucose solution: Sterilize the glucose solution by autoclaving at 121°C for 15 minutes or by sterile filtration through a 0.22 µm filter. Note: Autoclaving glucose with other media components, especially phosphates and amino acids, can lead to the Maillard reaction, causing browning and the formation of inhibitory compounds. Separate sterilization is highly recommended.

  • Prepare a magnesium sulfate stock solution: Prepare a 1 M MgSO₄·7H₂O solution and sterilize by autoclaving.

  • Prepare a trace element stock solution: Prepare and sterilize a trace element solution containing essential minerals.

  • Final media preparation: Aseptically add the sterile glucose, magnesium sulfate, and trace element solutions to the cooled, sterile basal medium to achieve the desired final concentrations. For example, to prepare 1 L of medium with 10 g/L glucose, add 20 mL of the 50% glucose stock solution.

Protocol for Batch Fermentation of E. coli

This protocol outlines a typical batch fermentation process in a 2 L bioreactor.

Materials:

  • Prepared sterile fermentation medium

  • E. coli seed culture

  • Bioreactor (2 L) with pH, temperature, and dissolved oxygen (DO) control

  • Antifoam agent

  • Sampling device

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of E. coli into 5 mL of sterile Luria-Bertani (LB) broth.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Use this overnight culture to inoculate 100 mL of the defined fermentation medium in a 500 mL shake flask.

    • Incubate at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Bioreactor Setup and Sterilization:

    • Assemble and calibrate the pH and DO probes of the 2 L bioreactor.

    • Add 1 L of the prepared fermentation medium to the bioreactor.

    • Sterilize the bioreactor with the medium in place by autoclaving.

  • Fermentation:

    • Aseptically inoculate the bioreactor with the seed culture to achieve an initial OD₆₀₀ of approximately 0.1.

    • Set the fermentation parameters:

      • Temperature: 37°C

      • pH: 7.0 (controlled with NH₄OH or NaOH)

      • Agitation: 300-800 rpm to maintain a DO level above 20% saturation.

      • Aeration: 1 volume of air per volume of medium per minute (vvm).

    • Add a few drops of sterile antifoam agent as needed.

  • Monitoring and Sampling:

    • Monitor the fermentation parameters (pH, temperature, DO, agitation) throughout the process.

    • Take samples aseptically at regular intervals to measure cell density (OD₆₀₀), residual glucose, and product concentration.

Protocol for Fed-Batch Fermentation of Pichia pastoris

This protocol describes a fed-batch fermentation process for high-density cell culture of Pichia pastoris.

Materials:

  • Basal salts medium (BSM)

  • Glycerol

  • Glucose feed solution (50% w/v)

  • Pichia pastoris seed culture

  • Bioreactor with control systems

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of P. pastoris into 25 mL of YPD medium in a 250 mL baffled flask.

    • Incubate at 30°C and 250 rpm for 24-48 hours.

  • Batch Phase:

    • Start the fermentation in a batch mode with a defined medium containing glycerol as the carbon source to rapidly build up biomass.

    • Typical batch medium contains basal salts and 40 g/L glycerol.

    • Run the batch phase until the initial glycerol is depleted, which is indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Once the batch carbon source is exhausted, start the fed-batch phase by feeding a concentrated glucose solution (e.g., 50% w/v).

    • The feed rate can be controlled to maintain a constant, low level of glucose in the bioreactor. An exponential feeding strategy is often used to maintain a constant specific growth rate.[11]

    • The feed rate is gradually increased as the biomass concentration increases.

  • Monitoring and Control:

    • Maintain the pH at 5.0 with the addition of a base (e.g., ammonium hydroxide).

    • Control the temperature at 30°C.

    • Maintain the DO level above 20% by adjusting agitation and airflow.

Protocol for Analysis of Residual Glucose and Fermentation Products by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • Aminex HPX-87H column or equivalent.

  • 0.005 M H₂SO₄ (mobile phase).

  • Syringe filters (0.22 µm).

  • Glucose and ethanol standards.

Procedure:

  • Sample Preparation:

    • Take a sample from the fermenter and centrifuge it to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particles.

  • HPLC Analysis:

    • Set up the HPLC system with the following parameters (example):

      • Column: Aminex HPX-87H

      • Mobile Phase: 0.005 M H₂SO₄

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 60°C

      • Detector: RI detector

      • Injection Volume: 20 µL

  • Standard Curve:

    • Prepare a series of glucose and ethanol standards of known concentrations.

    • Inject the standards into the HPLC to generate a standard curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared fermentation samples.

    • Quantify the concentration of glucose and ethanol in the samples by comparing their peak areas to the standard curve.[12][13]

Protocol for Enzymatic Assay of Glucose

This protocol provides an alternative method for measuring glucose concentration using a glucose oxidase-peroxidase assay.[14]

Materials:

  • Glucose oxidase

  • Peroxidase

  • o-dianisidine dihydrochloride

  • Sodium acetate buffer (pH 5.1)

  • Sulfuric acid

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing glucose oxidase, peroxidase, and o-dianisidine in sodium acetate buffer.

  • Sample Preparation: Dilute the fermentation supernatant to bring the glucose concentration within the linear range of the assay.

  • Assay:

    • Add the diluted sample to the reaction mixture.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding sulfuric acid.

  • Measurement: Measure the absorbance of the resulting colored product at 545 nm.

  • Quantification: Determine the glucose concentration by comparing the absorbance to a standard curve prepared with known glucose concentrations.[14]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involved in glucose metabolism in Saccharomyces cerevisiae and Escherichia coli.

Glucose_Signaling_S_cerevisiae cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High Glucose High Glucose Gpr1_Gpa2 Gpr1/Gpa2 (GPCR) High Glucose->Gpr1_Gpa2 activates HXT HXT (Glucose Transporters) High Glucose->HXT uptake Low Glucose Low Glucose Snf1 Snf1 (AMPK) Low Glucose->Snf1 activates Snf3_Rgt2 Snf3/Rgt2 (Glucose Sensors) Mth1_Std1 Mth1/Std1 Snf3_Rgt2->Mth1_Std1 degrades cAMP cAMP Gpr1_Gpa2->cAMP activates Rgt1_repressor Rgt1 (Repressor) in Cytoplasm Rgt1_nucleus Rgt1 (Represses HXT genes) Rgt1_repressor->Rgt1_nucleus Mth1_Std1->Rgt1_repressor inhibits degradation of PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Rgt1_repressor phosphorylates, inactivates Mig1_repressor Mig1 (Repressor) in Cytoplasm Snf1->Mig1_repressor phosphorylates, inactivates Mig1_nucleus Mig1 (Represses alternative carbon source genes) Mig1_repressor->Mig1_nucleus HXT_genes HXT Gene Expression Rgt1_nucleus->HXT_genes represses HXT_genes->HXT Alternative_genes Alternative Carbon Source Gene Repression Mig1_nucleus->Alternative_genes represses

Caption: Glucose signaling pathways in Saccharomyces cerevisiae.

Glucose_Transport_E_coli cluster_extracellular Extracellular cluster_membrane Outer & Inner Membrane cluster_cytoplasm Cytoplasm Glucose_out Glucose Porin Porin Glucose_out->Porin EIICB EIICB(Glc) Porin->EIICB Periplasm Glucose_in Glucose-6-P EIICB->Glucose_in EIIA EIIA(Glc) EIICB->EIIA dephosphorylates (during transport) PEP PEP EI EI PEP->EI phosphorylates Pyruvate Pyruvate HPr HPr EI->HPr phosphorylates HPr->EIIA phosphorylates EIIA->EIICB phosphorylates AC Adenylate Cyclase EIIA->AC inhibits cAMP cAMP AC->cAMP produces CRP CRP cAMP->CRP binds cAMP_CRP cAMP-CRP Complex CRP->cAMP_CRP Lac_Operon Lac Operon Transcription cAMP_CRP->Lac_Operon activates

Caption: Glucose transport and catabolite repression in E. coli.

Experimental Workflows

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation Process cluster_analysis Analysis Media_Prep Media Preparation (Basal Medium + Glycerol) Bioreactor_Setup Bioreactor Setup & Sterilization Media_Prep->Bioreactor_Setup Inoculum_Prep Inoculum Preparation Inoculation Inoculation Inoculum_Prep->Inoculation Bioreactor_Setup->Inoculation Batch_Phase Batch Phase (Glycerol Consumption) Inoculation->Batch_Phase DO_Spike DO Spike (Glycerol Depletion) Batch_Phase->DO_Spike Sampling Regular Sampling Batch_Phase->Sampling Fed_Batch_Phase Fed-Batch Phase (Glucose Feeding) DO_Spike->Fed_Batch_Phase Harvest Harvest Fed_Batch_Phase->Harvest Fed_Batch_Phase->Sampling OD_Measurement OD Measurement Sampling->OD_Measurement HPLC_Analysis HPLC Analysis (Glucose, Product) Sampling->HPLC_Analysis

Caption: Workflow for a typical fed-batch fermentation.

References

Application Notes and Protocols for the Experimental Use of D-Glucose to Accelerate Cataract Production in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing and evaluating cataracts in animal models using D-glucose. The methodologies outlined herein are foundational for studying the pathogenesis of diabetic cataracts and for the preclinical assessment of potential therapeutic interventions.

Introduction

Diabetic cataract is a significant cause of vision impairment worldwide, with its prevalence increasing alongside the global rise in diabetes mellitus. The pathogenesis is multifactorial, but a key initiating mechanism is chronic hyperglycemia. High glucose levels in the lens lead to its conversion to sorbitol via the polyol pathway, a process catalyzed by the enzyme aldose reductase (AR). The accumulation of sorbitol creates an osmotic gradient, causing hydropic lens fiber swelling, and eventually, opacification. This process is exacerbated by increased oxidative stress and the formation of advanced glycation end products (AGEs). Animal models that replicate these conditions are indispensable for understanding the underlying biochemical pathways and for screening anti-cataractogenic agents.

Signaling Pathways in Glucose-Induced Cataractogenesis

The primary signaling cascade implicated in high glucose-induced cataract formation is the Polyol Pathway . Hyperglycemia leads to increased flux of glucose through this pathway.

  • Aldose Reductase (AR) : In the presence of high glucose, AR reduces glucose to sorbitol, consuming NADPH as a cofactor.

  • Sorbitol Dehydrogenase (SDH) : Sorbitol is then slowly converted to fructose by SDH, using NAD+ as a cofactor.

The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH impairs the regeneration of the critical antioxidant glutathione (GSH), leading to Oxidative Stress . Furthermore, the increase in NADH/NAD+ ratio and the production of fructose and its metabolites contribute to the formation of Advanced Glycation End Products (AGEs) . These interconnected events activate downstream stress-related signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt , which are involved in cellular processes like proliferation, apoptosis, and inflammation, further contributing to lens cell damage.

Caption: Key signaling pathways in this compound induced cataractogenesis.

Experimental Protocols

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rat

This protocol describes the induction of diabetes in rats using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells, leading to hyperglycemia and subsequent cataract development.

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

  • Insulin (optional, for preventing severe weight loss)

  • Animal housing and care facilities

Procedure:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Induction of Diabetes:

    • Fast the rats overnight (8-12 hours) before STZ injection.

    • Prepare a fresh solution of STZ in cold, sterile citrate buffer. A typical dose is a single intraperitoneal (IP) injection of 50-65 mg/kg body weight.

    • Inject the STZ solution within 15 minutes of preparation, as it is unstable.

    • Provide the rats with a 5% sucrose solution for the first 24 hours post-injection to prevent hypoglycemic shock.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein.

    • Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and can be included in the study.

  • Monitoring:

    • Monitor blood glucose levels and body weight weekly.

    • Observe the animals for general health status.

start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fast Overnight Fasting acclimatize->fast prepare_stz Prepare fresh STZ solution (50-65 mg/kg in citrate buffer) fast->prepare_stz inject_stz Intraperitoneal Injection of STZ prepare_stz->inject_stz sucrose Provide 5% Sucrose Water (24 hours) inject_stz->sucrose monitor_glucose Monitor Blood Glucose (48-72 hours post-injection) sucrose->monitor_glucose confirm_diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) monitor_glucose->confirm_diabetes experimental_group Diabetic Experimental Group confirm_diabetes->experimental_group Yes end Endpoint Analysis confirm_diabetes->end No (Exclude) long_term_monitoring Weekly Monitoring (Blood Glucose, Body Weight, Cataract) experimental_group->long_term_monitoring long_term_monitoring->end

Caption: Workflow for inducing diabetic cataracts in rats using STZ.
In Vitro Model: Lens Organ Culture

This protocol is for inducing cataract-like changes in isolated lenses by incubation in a high-glucose medium. This method allows for controlled studies on the direct effects of glucose on the lens.

Materials:

  • Freshly enucleated animal eyes (e.g., from rabbit, rat, or sheep)

  • Sterile laminar flow hood

  • Dissection tools

  • Culture medium (e.g., Medium 199 or Artificial Aqueous Humor)

  • This compound

  • Antibiotics (e.g., penicillin, streptomycin)

  • Incubator (37°C, 5% CO2)

  • Multi-well culture plates

Procedure:

  • Lens Extraction:

    • Under sterile conditions, dissect the eyeball through a posterior approach to carefully remove the lens with the capsule intact.

    • Rinse the lens in sterile culture medium.

  • Culture Setup:

    • Prepare the culture medium. The control group medium should have a physiological glucose concentration (e.g., 5.5 mM). The experimental group medium should be supplemented with a high concentration of this compound (e.g., 30-55 mM).

    • Add antibiotics to the media to prevent bacterial contamination.

  • Incubation:

    • Place each lens in an individual well of a culture plate containing the prepared medium.

    • Incubate the lenses at 37°C in a humidified atmosphere with 5% CO2.

    • Observe the lenses daily for the development of opacities. The medium can be changed every 48 hours.

    • Cataract development is typically observed within 72 hours in high-glucose media.[1][2]

Assessment of Cataract Development: Slit-Lamp Examination

Materials:

  • Slit-lamp biomicroscope

  • Mydriatic agent (e.g., 1% tropicamide)

Procedure:

  • Dilate the pupils of the anesthetized rat with a mydriatic agent.

  • Examine the lens using the slit-lamp biomicroscope.

  • Grade the cataract severity based on a standardized scale.

Table 1: Standardized Cataract Grading Scale for Rats

GradeDescription
0Clear, normal lens
1Subcapsular opacity and/or swollen lens fibers
2Nuclear cataract observed, with visible cortical fibers
3Strong nuclear cataract with perinuclear opacity
4Mature, completely opaque lens

Source: Adapted from various ophthalmologic grading systems for animal models.

Biochemical Assays
  • At the end of the experimental period, euthanize the animals and enucleate the eyes.

  • Carefully dissect the lenses, weigh them, and immediately freeze them in liquid nitrogen or on dry ice. Store at -80°C until analysis.

  • For analysis, thaw the lens and homogenize in an appropriate ice-cold buffer (the buffer will depend on the specific assay).

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet insoluble material.

  • Collect the supernatant for biochemical analysis. The protein concentration of the supernatant should be determined using a standard method (e.g., Bradford or Lowry assay).

  • Extraction: Homogenize the lens in perchloric acid. Neutralize the supernatant with potassium carbonate.

  • Chromatography: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a carbohydrate analysis column) and a refractive index detector.

  • Analysis: Quantify sorbitol levels by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of D-sorbitol.

  • Principle: The assay measures the decrease in absorbance at 340 nm due to the AR-catalyzed oxidation of NADPH to NADP+.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, and the lens supernatant.

  • Initiation: Start the reaction by adding the substrate (e.g., DL-glyceraldehyde).

  • Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate AR activity based on the rate of NADPH oxidation, normalized to the protein concentration of the lens extract.

  • Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured at 412 nm.

  • Procedure:

    • Deproteinate the lens homogenate using an acid (e.g., metaphosphoric acid).

    • Add DTNB and a glutathione reductase to the sample.

    • Measure the absorbance at 412 nm.

    • Quantify GSH levels using a standard curve prepared with known concentrations of GSH.

  • Principle: Advanced glycation end products (AGEs) exhibit characteristic fluorescence.

  • Procedure:

    • Measure the fluorescence of the lens protein solution using a spectrofluorometer with an excitation wavelength of ~335-370 nm and an emission wavelength of ~385-440 nm.

    • Express the results as relative fluorescence units per milligram of protein.

Data Presentation

The following tables provide representative quantitative data from studies on glucose-induced cataracts in animal models.

Table 2: Time Course of Cataract Development in STZ-Induced Diabetic Rats

Time Post-STZControl Group (Average Cataract Score)Diabetic Group (Average Cataract Score)
4 weeks00.8 ± 0.2
6 weeks01.9 ± 0.4[3]
8 weeks02.7 ± 0.5
12 weeks03.8 ± 0.3[3]

Data are presented as mean ± SD. Scores are based on the scale in Table 1.

Table 3: Biochemical Changes in Rat Lenses after 8 Weeks of STZ-Induced Diabetes

ParameterControl GroupDiabetic Group
Blood Glucose (mg/dL)105 ± 12450 ± 55
Lens Sorbitol (nmol/g wet weight)Not detectable26.2 ± 1.7[4]
Lens Glutathione (μmol/g lens)3.5 ± 0.41.8 ± 0.3
Lens Protein Glycation (FU/mg protein)1.5 ± 0.23.1 ± 0.6
Aldose Reductase Activity (nmol/h/mg protein)2.1 ± 0.34.5 ± 0.7

Data are presented as mean ± SD. FU = Fluorescence Units.

Conclusion

The protocols and data presented provide a robust framework for the study of this compound-induced cataracts in animal models. The STZ-induced diabetic rat is a well-established in vivo model that recapitulates many of the features of human diabetic cataracts. In vitro lens culture offers a complementary approach for mechanistic studies in a controlled environment. Consistent application of these methodologies, including standardized cataract grading and quantitative biochemical analyses, is crucial for obtaining reproducible and comparable data. This will ultimately aid in the elucidation of pathogenic mechanisms and the development of novel therapies to prevent or delay diabetic cataract formation.

References

Application Notes: D-Glucose as a Standard for Sweetness in Taste Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In sensory science and taste research, establishing a reliable and consistent standard is paramount for the objective evaluation of taste modalities. D-glucose, a simple monosaccharide, serves as a fundamental reference standard for sweetness. Its chemical stability, high purity, and direct involvement in the primary sweet taste signaling pathway make it an ideal calibrant for quantifying the perceived sweetness of novel compounds, food ingredients, and pharmaceutical formulations.

These application notes provide detailed protocols for utilizing this compound as a standard in key sensory evaluation experiments, summarize relative sweetness data for various compounds, and illustrate the underlying biological mechanisms of sweet taste perception.

Applications

  • Food & Beverage Industry: Used to benchmark the sweetness intensity of natural and artificial sweeteners, enabling formulation adjustments and product development.

  • Pharmaceutical Development: Essential for taste-masking studies of bitter active pharmaceutical ingredients (APIs), where sweeteners are added to improve palatability and patient compliance.

  • Basic Research: Employed in neurological and physiological studies to investigate the mechanisms of taste perception, receptor activation, and signal transduction.

Quantitative Data: Relative Sweetness Compared to this compound

The relative sweetness of various compounds is often determined by comparing the concentration of the test compound required to achieve the same perceived sweetness as a reference this compound solution. The following table summarizes these values.

CompoundClassRelative Sweetness (this compound = 1.0)
This compound Monosaccharide 1.0
D-FructoseMonosaccharide1.9
SucroseDisaccharide1.6
LactoseDisaccharide0.4
AspartameArtificial Sweetener328
SaccharinArtificial Sweetener820
SteviosideNatural Sweetener492
XylitolSugar Alcohol1.5

Signaling Pathway for this compound Sweet Taste Perception

Sweet taste perception is initiated by the binding of sweet-tasting molecules, such as this compound, to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells located in the taste buds.

SweetTastePathway cluster_receptor Taste Receptor Cell Membrane cluster_synapse Synapse D_Glucose This compound Receptor T1R2/T1R3 Receptor D_Glucose->Receptor Binds G_Protein Gustducin (G-protein) Receptor->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel IP3->TRPM5 Opens Ca_ion Ca²⁺ TRPM5->Ca_ion Influx ATP_release ATP Release Ca_ion->ATP_release Triggers Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse Signals

Caption: this compound sweet taste signal transduction pathway.

Experimental Workflow and Protocols

A standardized workflow is critical for reproducible sensory evaluation studies. The following diagram outlines the typical sequence of events.

ExperimentalWorkflow A 1. Panelist Recruitment & Screening B 2. Panelist Training (Using this compound Standards) A->B C 3. Preparation of this compound & Test Solutions B->C D 4. Sensory Evaluation Session (e.g., Threshold or Scaling) C->D E 5. Data Collection D->E F 6. Statistical Analysis E->F G 7. Interpretation & Reporting F->G

Caption: General experimental workflow for sensory analysis.

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare a series of this compound solutions of known concentrations for use in sensory panelist training and as reference standards.

Materials:

  • Reagent-grade this compound (anhydrous)

  • Deionized (DI) or purified water

  • Analytical balance

  • Volumetric flasks (e.g., 100 mL, 500 mL, 1000 mL)

  • Magnetic stirrer and stir bar

  • Glass beakers

Procedure:

  • Stock Solution Preparation (e.g., 10% w/v):

    • Accurately weigh 100.0 g of this compound using an analytical balance.

    • Transfer the this compound to a 1000 mL volumetric flask.

    • Add approximately 800 mL of DI water.

    • Stir using a magnetic stirrer until the glucose is completely dissolved.

    • Carefully add DI water to the flask until the bottom of the meniscus reaches the 1000 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous. This is your 10% (100 g/L) stock solution.

  • Serial Dilutions:

    • Prepare a series of standard solutions by serially diluting the stock solution. For example, to prepare a 5% w/v solution:

      • Pipette 50 mL of the 10% stock solution into a 100 mL volumetric flask.

      • Dilute to the mark with DI water and mix thoroughly.

    • Label each solution clearly with its concentration.

Note: Solutions should be prepared fresh daily to prevent microbial growth. All glassware must be scrupulously clean and rinsed with DI water to avoid taste or odor contamination.

Protocol 2: Sweetness Detection Threshold Test (ASTM E679 - Ascending Forced-Choice)

Objective: To determine the minimum concentration at which a panelist can reliably detect the sweet taste of this compound.

Materials:

  • A series of this compound solutions of increasing concentration (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 g/L).

  • DI water (as the blank/control).

  • Presentation cups (2 oz), coded with random 3-digit numbers.

  • Nose clips (optional, to minimize olfactory cues).

  • Unsalted crackers and DI water for palate cleansing.

Procedure:

  • Setup: For each concentration level, prepare a set of three samples (a "triangle test"). Two cups will contain DI water (blanks), and one will contain the this compound solution. The position of the this compound sample should be randomized for each set.

  • Panelist Instructions: Instruct the panelist that they will be presented with sets of three samples. In each set, one sample is different from the other two. Their task is to identify the "odd" sample, even if they are not sure.

  • Presentation:

    • Present the sets to the panelist in ascending order of concentration, starting with the lowest.

    • The panelist should rinse their mouth with DI water and eat a small piece of cracker between each set to cleanse the palate.

  • Data Collection:

    • Record whether the panelist correctly identified the glucose-containing sample for each concentration set.

    • The individual's detection threshold is defined as the lowest concentration at which they correctly identify the sample, and continue to do so for all higher concentrations.

  • Analysis: The group threshold is typically calculated as the geometric mean of the individual thresholds.

Protocol 3: Relative Sweetness Measurement (Magnitude Estimation)

Objective: To quantify the sweetness intensity of a test compound relative to this compound standards.

Materials:

  • This compound reference solutions (e.g., 2%, 4%, 6%, 8% w/v). These will be the "anchors."

  • Test compound solutions at various concentrations.

  • Presentation cups, coded with random 3-digit numbers.

  • Unsalted crackers and DI water for palate cleansing.

Procedure:

  • Anchoring/Training:

    • Present the panelist with the this compound reference solutions.

    • Assign a numerical value to the sweetness of one of the references. For example, "The 4% this compound solution has a sweetness intensity of 50." This is the "modulus."

    • Have the panelist taste the other this compound references and assign numerical values to their sweetness in proportion to the modulus (e.g., the 2% solution might be rated ~25, the 8% solution ~100).

  • Evaluation of Test Samples:

    • Present the test compound solutions to the panelist one at a time in a randomized order.

    • The panelist's task is to taste each sample and assign a number that reflects its perceived sweetness intensity relative to the this compound standards they were trained on.

    • Ensure adequate palate cleansing between samples (at least 1-2 minutes).

  • Data Analysis:

    • For each panelist, plot the assigned sweetness intensity versus the concentration of the test compound.

    • From this plot, determine the concentration of the test compound that is equal in sweetness to a specific this compound concentration (e.g., the 4% solution with an intensity of 50).

    • The relative sweetness is calculated as:

      • Relative Sweetness = (Concentration of this compound) / (Concentration of Test Compound at Equal Sweetness)

Troubleshooting & Optimization

Troubleshooting signal loss in D-glucose tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal loss or variability in D-glucose tracer experiments.

Frequently Asked Questions (FAQs)

Q1: I'm not detecting any signal from my this compound tracer. What are the initial troubleshooting steps?

A complete signal loss points to a critical issue in the experimental workflow. A systematic check of the following is recommended:

  • Tracer Integrity: Verify the storage conditions and expiration date of your tracer. Prepare a fresh standard and analyze it directly to confirm its viability. For isotopically labeled tracers like alpha-D-glucose-d7, ensure the stock solution is viable.[1]

  • Experimental Protocol Review: Double-check all steps of your protocol, including tracer addition, incubation times, and washing procedures. A common error is forgetting a crucial step like glucose starvation before adding the tracer.[2]

  • Sample Preparation: Evaluate your cell harvesting and metabolite extraction procedures. Inefficient quenching of metabolism or incomplete extraction can lead to significant signal loss.[1][3]

  • Instrumentation: Ensure your detection instrument (e.g., LC-MS, PET scanner, scintillation counter) is functioning correctly. Analyze a known positive control or a fresh tracer standard to verify instrument performance.[1]

Q2: My signal intensity is very low. What could be the cause?

Low signal intensity can be caused by a variety of factors:

  • Suboptimal Labeling: The incubation time with the tracer may be insufficient for adequate uptake, especially for pathways with slow metabolic flux.[4] Consider optimizing the labeling duration through a time-course experiment.

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency.[2] Overly confluent or stressed cells may exhibit altered metabolic activity. Inconsistent cell numbers between wells can also lead to variable and low signals.[2]

  • Tracer Concentration: The concentration of the tracer might be too low, leading to dilution by the endogenous unlabeled glucose pool.[4]

  • High Background: A high background signal can mask a weak positive signal. This can be caused by incomplete washing to remove extracellular tracer or issues with the assay reagents.[2]

Q3: I'm observing high variability between my replicate samples. What should I investigate?

High variability across replicates can compromise the reliability of your results. Key areas to troubleshoot include:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability. Use a cell counter to ensure consistent seeding density.[2][4] Normalizing your final data to total protein content or cell number can help account for minor variations.[4]

  • Inconsistent Reagent Addition: Ensure precise and consistent addition of the tracer and other reagents to all wells.

  • Edge Effects: In multi-well plates, wells on the perimeter can behave differently from interior wells. It is good practice to avoid using the outer wells for experimental samples and instead fill them with media or PBS to maintain a more uniform environment.[2]

  • Sample Processing Variability: Inconsistent timing or technique during washing, quenching, and extraction steps can introduce significant variability.[4]

Q4: Can the type of glucose tracer affect my results?

Yes, the choice of tracer is critical and can significantly impact the outcome and interpretation of your experiment.

  • Metabolizable vs. Non-metabolizable Tracers:

    • This compound is a metabolized tracer and can be used to measure glucose transport and incorporation into downstream pathways.[5]

    • 2-deoxy-D-glucose (2-DG) and its fluorinated analog 18F-FDG are transported into the cell and phosphorylated but are not further metabolized.[5][6][7] This "trapping" makes them suitable for measuring glucose uptake.

  • Fluorescent Analogs: Fluorescent glucose analogs like 2-NBDG are used for single-cell analysis via flow cytometry or microscopy. However, studies have shown discrepancies between 2-NBDG uptake and actual glucose transport capacity in some cell types, so validation with other methods is recommended.[8]

  • Isotopically Labeled Tracers: Stable isotope-labeled glucose (e.g., alpha-D-glucose-d7, 13C-glucose) is used for metabolic flux analysis. A potential pitfall is the loss of the isotopic label through metabolic exchange reactions, which can lead to underestimation of the tracer's contribution to downstream metabolites.[3]

Troubleshooting Guides

Issue 1: No Signal or Very Weak Signal
Potential Cause Suggested Solution
Tracer Degradation Check storage conditions and expiration date. Prepare a fresh stock solution.[1]
Incorrect Protocol Review the entire protocol for errors, especially tracer addition and incubation times.[2]
Cell Viability Issues Check cell health, density, and passage number. Stressed or unhealthy cells will have altered metabolism.[1]
Inefficient Extraction Optimize metabolite extraction protocol. Ensure rapid and effective quenching of metabolism.[3][4]
Instrument Malfunction Run a system suitability test with a known standard to confirm instrument performance.[1]
Insufficient Labeling Time Perform a time-course experiment to determine the optimal incubation time for your specific cell line and pathway of interest.[4]
Issue 2: High Background Signal
Potential Cause Suggested Solution
Incomplete Washing Ensure thorough but gentle washing of cells to remove all extracellular tracer before lysis.[2]
Contaminated Reagents Check all buffers and media for potential contamination that could interfere with the assay.
High Cell Density Seed cells at a lower density to avoid overcrowding, which can lead to high background uptake.[9]
Incomplete Serum Starvation Optimize the serum starvation period. For some cell lines, prolonged starvation can be stressful; shorter periods (2-4 hours) may be better.[9]

Quantitative Data Summary

Parameter Typical Range/Value Considerations
Tracer Concentration Varies by tracer and experiment (e.g., 1 mM for 2-DG)Should be optimized for your specific cell line and experimental conditions.[9]
Incubation Time 10-60 minutes for uptake assays; several hours for flux analysisDependent on the metabolic rate of the cells and the pathway being studied.[4][9]
Cell Seeding Density 80-90% confluency on the day of the assayOver-confluency can alter metabolic activity and increase background.[9]
Serum Starvation 2-16 hoursOptimizing starvation time is crucial to minimize background glucose uptake without inducing cell stress.[9]

Experimental Protocols

General Protocol for a 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Culture overnight.

  • Serum Starvation:

    • Wash cells twice with warm PBS.

    • Replace the culture medium with serum-free medium and incubate for 2-16 hours, depending on the cell type.[9]

  • Treatment (Optional):

    • Remove the starvation medium and add fresh serum-free medium containing your test compound or vehicle control.

    • Incubate for the desired pre-incubation time (e.g., 30-60 minutes).

  • Glucose Uptake:

    • Add 2-DG to each well to a final concentration of 1 mM.

    • Incubate for 10-20 minutes.[9]

  • Washing:

    • Aspirate the 2-DG solution and wash the cells three times with ice-cold PBS to remove extracellular 2-DG.

  • Cell Lysis:

    • Add an appropriate lysis buffer to each well.

  • Detection:

    • The accumulated 2-deoxy-D-glucose-6-phosphate (2-DG6P) is then measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells B Serum Starvation A->B C Add Treatment (e.g., Inhibitor) B->C D Add this compound Tracer C->D E Incubate D->E F Wash to Remove Extracellular Tracer E->F G Cell Lysis F->G H Signal Detection G->H I Data Analysis H->I

Caption: Experimental workflow for a typical this compound tracer experiment.

G Start Signal Loss or High Variability Q1 Is there any signal at all? Start->Q1 A1_Yes Low Signal or High Variability Q1->A1_Yes Yes A1_No Complete Signal Loss Q1->A1_No No Q3 Are replicates consistent? A1_Yes->Q3 Q2_No Check Tracer Integrity and Instrument Function A1_No->Q2_No Q2_Yes Check for High Background and Suboptimal Labeling A3_Yes Investigate Low Signal Causes: - Cell Health - Labeling Time - Tracer Concentration Q3->A3_Yes Yes A3_No Investigate Variability Causes: - Inconsistent Seeding - Inconsistent Reagent Addition - Edge Effects Q3->A3_No No A3_Yes->Q2_Yes

References

Optimizing D-glucose concentration for maximal cell growth in bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing D-glucose concentration in your bioreactor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during cell culture.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: We are observing low cell viability and growth. Could the glucose concentration be the issue?

A1: Yes, improper glucose concentration is a common cause of poor cell health. Both insufficient and excessive glucose levels can be detrimental.

  • Low Glucose: If the glucose concentration is too low, cells will starve, leading to a halt in the entire metabolic cycle.[1] In some cases, especially with bacteria, this can induce stress responses like endospore formation.[1]

  • High Glucose: Conversely, high glucose concentrations can decrease proliferation rates and increase apoptosis (programmed cell death).[1] It may also suppress the production of important growth factors.[1]

Recommended Actions:

  • Monitor Glucose Levels: Regularly measure the glucose concentration in your bioreactor. On-line sensors are available for real-time monitoring.[2][3]

  • Adjust Feeding Strategy: Based on the measurements, adjust your glucose feeding. A fed-batch or perfusion strategy can help maintain optimal glucose levels.[4][5]

  • Optimize Concentration: The ideal glucose concentration is cell-line dependent. For many mammalian cell lines, concentrations between 25 to 35 mM are common in industrial culture media.[6]

Q2: Our bioreactor is showing high levels of lactate. What is the cause and how can we mitigate it?

A2: High lactate accumulation is a frequent problem in cell culture and is often linked to high glucose consumption.[7] Most of the glucose consumed by cultured mammalian cells is converted to lactate, even in the presence of sufficient oxygen.[8][9] High lactate levels can inhibit cell growth.[8][10]

Causes and Solutions:

CauseSolution
High Initial Glucose Concentration High glucose levels can lead to an increased rate of conversion to lactate.[8] Lowering the initial glucose concentration and implementing a controlled feeding strategy can reduce lactate production.[8]
High pCO2 Levels Elevated partial pressure of carbon dioxide (pCO2) can prevent the metabolic shift from lactate production to consumption.[10] Ensure proper aeration and CO2 removal in the bioreactor.
Poor Mixing In large-scale bioreactors, poor mixing combined with high CO2 accumulation can lead to lactate reproduction.[11][12] Optimizing the agitation speed can improve mixing and CO2 removal.[11][12]

A "lactate metabolic shift," where cells begin to consume lactate as a carbon source, is desirable and often occurs as the culture approaches the stationary phase.[10]

Q3: We are seeing a decrease in recombinant protein productivity. How does glucose concentration play a role?

A3: Glucose concentration significantly impacts recombinant protein production.

  • Low Glucose: Very low glucose levels (below 2 mM) can lead to reduced intracellular ATP and other essential metabolites, resulting in lower specific productivity and deficient glycosylation of the recombinant proteins.[6]

  • High Glucose: High glucose concentrations (over 40 mM) can enhance recombinant protein production but may also reduce the specific growth rate and lead to undesirable changes in glycosylation.[6]

Finding the right balance is key. A strategy that couples a reduced specific growth rate with a high feed glucose concentration has been shown to improve recombinant protein productivity in CHO cells.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cell culture?

A1: this compound, a simple six-carbon sugar, is the main source of carbon and energy for the growth and maintenance of mammalian cells.[1][6] It is the primary fuel source in cell culture, and the energy from its chemical bonds is used to synthesize ATP, the energy currency of the cell.[1] Metabolites of glucose are also essential building blocks for cellular components like amino acids, fatty acids, and nucleic acids.[6]

Q2: What are the key metabolic pathways involving glucose in mammalian cells?

A2: The two main pathways for glucose metabolism in the cytoplasm are Glycolysis and the Pentose Phosphate Pathway (PPP).

  • Glycolysis: This pathway breaks down glucose into pyruvate, generating ATP.[13] Pyruvate can then be converted to lactate or enter the mitochondria for further energy production.[14]

  • Pentose Phosphate Pathway (PPP): This pathway runs in parallel to glycolysis.[15] It has an oxidative branch that produces NADPH, which is crucial for protecting the cell against oxidative stress, and a non-oxidative branch that produces ribose-5-phosphate, a precursor for nucleotide synthesis (for DNA and RNA).[13][15][16]

Glycolysis_and_PPP Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP G6PD Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (Mitochondria) Pyruvate->TCA NADPH NADPH (Antioxidant Defense) PPP->NADPH R5P Ribose-5-Phosphate (Nucleotide Synthesis) PPP->R5P

Key metabolic pathways of this compound in mammalian cells.

Q3: What are the differences between batch, fed-batch, and perfusion culture strategies for managing glucose?

A3: These are different methods for operating a bioreactor, each with its own approach to nutrient supply.[4]

Culture StrategyDescriptionAdvantagesDisadvantages
Batch All nutrients, including glucose, are provided at the beginning of the culture.Simple setup and operation.Nutrient depletion and waste accumulation can limit cell growth and viability.
Fed-Batch Nutrients are added incrementally throughout the culture period.[4][17]Allows for higher cell densities and prolonged culture duration by avoiding nutrient limitation.[4]Can lead to accumulation of toxic byproducts if not properly controlled.[17]
Perfusion Fresh medium is continuously added while spent medium is removed, keeping the culture volume constant.[4][17]Maintains a stable environment with high cell densities and consistent product quality.[5][17]More complex setup and higher operational costs due to continuous media exchange.[17]

Q4: Are there alternative carbon sources to glucose for cell culture?

A4: Yes, other carbon sources can be used. For instance, galactose, which has a slower metabolic rate than glucose, can be supplemented to reduce high lactate production.[18] Other sugars like sucrose and maltose, as well as organic acids and alcohols, can also be utilized by certain cell types.[19][20][21]

Quantitative Data Summary

The following tables summarize the impact of this compound concentration on key cell culture parameters based on studies with Chinese Hamster Ovary (CHO) cells.

Table 1: Effect of Glucose Concentration on Viable Cell Density in CHO Chemostat Cultures [6]

Feed Glucose Concentration (mM)Dilution Rate (1/h)Temperature (°C)Viable Cell Density (x 10^6 cells/mL)
200.018 (High)37~4.5
400.018 (High)37~2.2
200.01 (Low)37~3.8
400.01 (Low)37~3.1

Note: Data is approximated from graphical representations in the source material.

Table 2: Effect of Glucose Concentration on Specific Recombinant Protein Productivity (q_p) in CHO Chemostat Cultures [6]

Feed Glucose Concentration (mM)Dilution Rate (1/h)Temperature (°C)Specific Productivity (arbitrary units)
200.01 (Low)37~1.4
400.01 (Low)37~2.2
200.018 (High)37~1.3
400.018 (High)37~1.7

Note: Data is approximated from graphical representations in the source material.

Experimental Protocols

Protocol 1: Monitoring Cell Growth and Viability

This protocol outlines the standard procedure for determining viable cell density and percent viability using the trypan blue exclusion method.

  • Aseptically collect a sample from the bioreactor.

  • Dilute the cell suspension in a suitable buffer (e.g., phosphate-buffered saline).

  • Mix an aliquot of the diluted cells with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Count the viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the viable cell density and percent viability.

Cell_Counting_Workflow s1 1. Aseptically collect sample from bioreactor s2 2. Dilute cell suspension s1->s2 s3 3. Mix with Trypan Blue s2->s3 s4 4. Load Hemocytometer s3->s4 s5 5. Count viable and non-viable cells s4->s5 s6 6. Calculate cell density and viability s5->s6

Workflow for monitoring cell growth and viability.

Protocol 2: Monitoring Glucose and Lactate Concentrations

This protocol describes a common method for analyzing key metabolites using a biochemical analyzer.

  • Aseptically collect a sample from the bioreactor.

  • Centrifuge the sample to pellet the cells.

  • Collect the supernatant (cell-free medium).

  • Analyze the supernatant using a biochemical analyzer (e.g., YSI 2700).[2] These analyzers use enzyme-based electrodes to specifically measure the concentration of glucose and lactate.

  • Record the concentrations and use the data to adjust the feeding strategy as needed.

Troubleshooting_Logic rect_node rect_node start Poor Cell Growth? check_glucose Measure Glucose Concentration start->check_glucose is_low Too Low? check_glucose->is_low is_high Too High? is_low->is_high No increase_feed Increase Glucose Feed is_low->increase_feed Yes check_lactate Measure Lactate Concentration is_high->check_lactate Yes check_other Investigate other factors (e.g., pH, DO, contamination) is_high->check_other No is_lactate_high Lactate High? check_lactate->is_lactate_high reduce_feed Reduce Glucose Feed is_lactate_high->reduce_feed Yes is_lactate_high->check_other No

A logical approach to troubleshooting poor cell growth.

References

How to prevent microbial contamination in D-glucose stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing microbial contamination in D-glucose stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for sterilizing this compound solutions?

The two primary methods for sterilizing this compound solutions are heat sterilization (autoclaving) and sterile filtration. The choice between these methods depends on the downstream application and the desired concentration of the glucose solution.

Q2: I autoclaved my glucose solution and it turned yellow/brown. Why did this happen and is it still usable?

The color change you observed is likely due to the caramelization or Maillard reaction of glucose at high temperatures.[1][2] This process can lead to the formation of glucose degradation products (GDPs), which may have toxic effects in some applications.[3][4] The suitability of the discolored solution depends on your experiment. For sensitive applications like cell culture, it is generally recommended to use filter-sterilized glucose to avoid any potential inhibitory effects of these byproducts.[5][6]

Q3: What is the recommended method for sterilizing glucose solutions for cell culture?

For cell culture applications, sterile filtration is the recommended method for sterilizing this compound solutions.[7][8] This is because autoclaving can generate byproducts that may be cytotoxic or interfere with cell growth.[4] Sterile filtration using a 0.22 µm filter effectively removes bacteria without altering the chemical composition of the glucose solution.[7]

Q4: How should I store my sterile this compound stock solution?

Proper storage is crucial to maintain the sterility and stability of your this compound solution. For short-term storage, refrigeration at 2-8°C is recommended.[9][10] For long-term storage, aliquoting the solution into smaller, single-use volumes and storing at -20°C is advisable to prevent repeated freeze-thaw cycles and minimize the risk of contamination.[7]

Q5: I suspect my this compound stock solution is contaminated. What should I do?

If you suspect microbial contamination, it is best to discard the solution and prepare a fresh, sterile stock.[11] Common signs of contamination include turbidity (cloudiness), a change in pH (often indicated by a color change in the medium), or the presence of visible microbial growth (e.g., filaments from mold).[12][13] Attempting to salvage a contaminated solution is generally not recommended as it can compromise your experimental results.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Yellow or brown discoloration of glucose solution after autoclaving Caramelization or Maillard reaction due to high heat.[1][2]For sensitive applications, discard the solution and prepare a new one using sterile filtration.[5] For less sensitive applications, the solution may still be usable, but be aware of potential degradation products.[14] Consider reducing autoclave time and temperature if possible, but ensure sterility is achieved.[3]
Visible particles or cloudiness in the solution after preparation Incomplete dissolution of glucose powder. Microbial contamination.[12]Ensure the glucose is fully dissolved before sterilization. If contamination is suspected, discard the solution and prepare a new sterile stock using proper aseptic techniques.[11]
Unexpected pH shift in the culture medium after adding glucose solution Contamination of the glucose stock with acid-producing microbes.[15] Degradation of glucose during autoclaving can also lower the pH.[3][4]Discard the contaminated stock. Prepare a fresh solution using sterile filtration. Always check the pH of your final medium after adding all components.
Poor cell growth or viability after adding the glucose solution Presence of cytotoxic glucose degradation products from autoclaving.[3][4] Endotoxin contamination.[16]Use sterile-filtered glucose for cell culture applications.[8] Ensure all reagents and equipment are endotoxin-free.
Suspected contamination in a previously sterile stock Improper storage or handling leading to the introduction of microbes.[13]Discard the suspect solution. Review your aseptic techniques for handling sterile solutions. Store sterile stocks in smaller, single-use aliquots to minimize the risk of contaminating the entire batch.[7]

Experimental Protocols

Protocol 1: Sterile Filtration of this compound Solution

This method is recommended for preparing sterile this compound solutions for sensitive applications such as cell culture.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or water for injection)

  • Sterile beaker or flask

  • Sterile magnetic stir bar and stir plate

  • Sterile syringe

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the glucose powder to a sterile beaker or flask containing approximately 80% of the final volume of high-purity water.[7]

  • Add a sterile magnetic stir bar and place the container on a stir plate to dissolve the glucose completely.

  • Once the glucose is fully dissolved, bring the solution to the final desired volume with high-purity water.

  • Draw the glucose solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Carefully push the solution through the filter into a sterile storage bottle.[7]

  • Label the bottle with the contents, concentration, and date of preparation.

  • Store the sterile solution at 2-8°C for short-term use or at -20°C for long-term storage.[7][9]

Protocol 2: Autoclaving this compound Solution

This method can be used for applications where the presence of minor glucose degradation products is not a concern.

Materials:

  • This compound powder

  • High-purity water

  • Autoclavable glass bottle with a loosened cap

  • Autoclave

Procedure:

  • Dissolve the desired amount of this compound powder in high-purity water in an autoclavable glass bottle.

  • Ensure the cap of the bottle is slightly loose to allow for pressure changes during autoclaving.

  • Place the bottle in an autoclave and run a liquid cycle, typically at 121°C for 15-20 minutes.[3][14] Note that the duration may need to be adjusted based on the volume of the solution.

  • After the autoclave cycle is complete, allow the solution to cool to room temperature before tightening the cap.

  • Label the bottle with the contents, concentration, and date of preparation.

  • Store the autoclaved solution at room temperature or 2-8°C.

Data Presentation

Table 1: Comparison of Sterilization Methods for this compound Solutions

Parameter Sterile Filtration Autoclaving
Mechanism Physical removal of microorganismsInactivation of microorganisms by high temperature and pressure
Recommended Filter Pore Size 0.22 µmNot Applicable
Typical Temperature Room Temperature121°C[3][14]
Typical Duration Dependent on volume and filter15-30 minutes[3][14]
Effect on Glucose Minimal to noneCan cause caramelization and degradation.[1][5]
Formation of Byproducts NoFormation of glucose degradation products (GDPs) like 5-HMF.[3][4]
Recommended For Cell culture, sensitive assaysGeneral microbiology, less sensitive applications
Storage (Short-term) 2-8°C[7]Room Temperature or 2-8°C
Storage (Long-term) -20°C[7]Room Temperature or 2-8°C

Visualizations

Sterilization_Decision_Tree start Start: Need to sterilize This compound solution question1 Is the solution for a sensitive application (e.g., cell culture)? start->question1 method_filtration Use Sterile Filtration question1->method_filtration Yes method_autoclave Consider Autoclaving question1->method_autoclave No end_filtration Store sterile solution at 2-8°C (short-term) or -20°C (long-term) method_filtration->end_filtration question2 Is some glucose degradation acceptable? method_autoclave->question2 autoclave_proceed Proceed with Autoclaving question2->autoclave_proceed Yes autoclave_caution Autoclaving not recommended. Use Sterile Filtration. question2->autoclave_caution No end_autoclave Store sterile solution at room temperature or 2-8°C autoclave_proceed->end_autoclave autoclave_caution->method_filtration

Caption: Decision tree for selecting a this compound sterilization method.

References

Addressing variability in results between different batches of D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in results between different batches of D-glucose. It is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected variability in our experimental results after switching to a new batch of this compound. What are the potential causes?

A1: Variability between batches of this compound can arise from several factors, including:

  • Purity Differences: Even high-grade this compound can have minor variations in purity between lots. These small differences can be significant in sensitive assays.

  • Impurities: The profile of trace impurities can differ between batches. Common impurities include other sugars (e.g., fructose, mannose), degradation products (e.g., carbonyl compounds), heavy metals, and residual solvents from the manufacturing process.[1]

  • Anomeric Ratio: this compound exists in two anomeric forms, α-D-glucose and β-D-glucose, which are in equilibrium in solution. The initial ratio of these anomers can vary between batches and may affect metabolic pathways, as some enzymes exhibit anomeric preference.

  • Water Content: The amount of residual moisture can vary, affecting the effective concentration of the glucose solution.

  • Handling and Storage: Improper handling or storage of this compound can lead to degradation and the formation of impurities.

Q2: What are the common impurities found in research-grade this compound and how can they affect my experiments?

A2: Common impurities and their potential effects are summarized in the table below.

Impurity CategorySpecific ExamplesPotential Impact on Experiments
Heavy Metals Lead (Pb), Cadmium (Cd), Arsenic (As), Mercury (Hg)Can inhibit enzyme activity, induce oxidative stress, and interfere with cellular signaling pathways, affecting metabolic processes like glycolysis.[2]
Carbonyl Compounds Methylglyoxal, Glyoxal, 3-DeoxyglucosoneCan react with proteins to form advanced glycation end products (AGEs), leading to enzyme inactivation and cellular dysfunction.[1][3] May enhance dysfunction of endothelial barriers.[3]
Other Sugars Fructose, MannoseCan interfere with metabolic assays and may be metabolized differently by cells, leading to altered cellular responses.
Degradation Products 5-Hydroxymethylfurfural (5-HMF)Can be cytotoxic at higher concentrations and may interfere with certain analytical methods.

Q3: How does the anomeric ratio (α- vs. β-D-glucose) impact experimental outcomes?

A3: The two anomers of this compound can be metabolized at different rates by certain enzymes. For example, hexokinase, the first enzyme in glycolysis, may have a different affinity for α-D-glucose versus β-D-glucose. This anomeric specificity can influence the overall rate of glucose metabolism and downstream cellular processes. While the anomers interconvert in solution (a process called mutarotation), the initial ratio in a freshly prepared solution from a new batch could transiently affect highly sensitive or rapid kinetic experiments.

Troubleshooting Guides

Problem: Inconsistent cell growth or metabolic activity after changing the this compound lot.

This troubleshooting guide will help you systematically identify the potential cause of the issue.

Troubleshooting_Cell_Growth Troubleshooting Inconsistent Cell Growth start Start: Inconsistent Cell Growth/Metabolism Observed check_coa Review Certificate of Analysis (CoA) of old and new batches start->check_coa compare_specs Are there significant differences in purity, impurities, or water content? check_coa->compare_specs qualify_new_batch Perform in-house qualification of the new this compound batch compare_specs->qualify_new_batch No significant differences contact_supplier Contact supplier for more information on batch differences compare_specs->contact_supplier Yes, significant differences cell_based_assay Run a cell-based assay comparing old vs. new glucose side-by-side qualify_new_batch->cell_based_assay results_comparable Are the results comparable? cell_based_assay->results_comparable quarantine_batch Quarantine the new batch and use a different lot results_comparable->quarantine_batch No accept_batch Accept new batch for use results_comparable->accept_batch Yes investigate_other Investigate other experimental variables (e.g., other reagents, cell passage number) contact_supplier->quarantine_batch quarantine_batch->investigate_other

A troubleshooting decision tree for inconsistent cell growth.

Data Presentation

The following table summarizes typical specifications for research-grade this compound based on representative Certificates of Analysis. Variations between batches may occur within these specified limits.

ParameterSpecification Range
Purity (Assay) ≥ 99.5%
Specific Rotation +52.5° to +53.3°
Water Content ≤ 0.2%
Sulphated Ash ≤ 0.1%
Chloride (Cl) ≤ 0.005%
Sulphate (SO4) ≤ 0.01%
Arsenic (As) ≤ 0.00005%
Lead (Pb) ≤ 0.005%
Calcium (Ca) ≤ 0.002%

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound for Cell Culture

This protocol provides a framework for validating a new lot of this compound before its use in sensitive cell culture experiments.

QC_Workflow This compound Batch Qualification Workflow cluster_0 Documentation and Physical Inspection cluster_1 In-House Testing cluster_2 Data Analysis and Decision receive Receive New Batch of this compound inspect Visually inspect for packaging integrity and any physical abnormalities receive->inspect review_coa Review Supplier's Certificate of Analysis (CoA) inspect->review_coa compare_coa Compare CoA with previous acceptable batches review_coa->compare_coa prepare_solutions Prepare stock solutions from new and previously qualified (control) batches compare_coa->prepare_solutions ph_conductivity Measure pH and conductivity of stock solutions prepare_solutions->ph_conductivity cell_growth_assay Perform parallel cell growth assay prepare_solutions->cell_growth_assay metabolic_assay Perform a key metabolic assay (e.g., glucose uptake, lactate production) prepare_solutions->metabolic_assay analyze_data Analyze and compare results between new and control batches ph_conductivity->analyze_data cell_growth_assay->analyze_data metabolic_assay->analyze_data decision Accept or Reject Batch analyze_data->decision release Release batch for experimental use decision->release Accept reject Reject batch and contact supplier decision->reject Reject

Workflow for qualifying a new this compound batch.

Methodology:

  • Documentation and Physical Inspection:

    • Upon receipt of a new this compound batch, visually inspect the packaging for any damage.

    • Review the supplier's Certificate of Analysis (CoA) and compare the specifications with those of previously accepted batches. Note any significant differences.

  • In-House Testing (Side-by-Side Comparison):

    • Prepare a concentrated stock solution (e.g., 1 M) of the new this compound batch and a previously qualified "gold standard" batch in parallel, using the same high-purity water and sterile techniques.

    • Measure and compare the pH and conductivity of the two stock solutions. Significant deviations may indicate the presence of acidic or ionic impurities.

    • Prepare cell culture media using both the new and the control this compound at the final experimental concentration.

    • Seed a sensitive cell line at a consistent density and culture in both media preparations in parallel.

    • Monitor cell proliferation and viability over a typical experimental duration (e.g., using a cell counter or a viability assay like MTT).

    • Perform a key functional assay relevant to your research, such as a glucose uptake assay or lactate production assay, on cells cultured in both media.[4][5][6]

  • Data Analysis and Decision:

    • Statistically compare the results from the cell growth and metabolic assays between the new and control batches.

    • Acceptance Criteria: The new batch is considered acceptable if there are no statistically significant differences in cell growth, viability, and the key metabolic parameters compared to the control batch.

    • If significant differences are observed, the new batch should be rejected, and the supplier contacted to investigate the batch-to-batch variability.

Protocol 2: Enzymatic Assay for this compound Concentration Verification

This protocol describes a basic enzymatic method to verify the this compound concentration of a prepared solution. This can be useful to rule out errors in weighing or dilution.

Principle:

This assay is based on the coupled enzymatic reactions of glucose oxidase and peroxidase. Glucose oxidase catalyzes the oxidation of this compound to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the this compound concentration.

Materials:

  • Glucose Oxidase/Peroxidase (GOPOD) reagent kit

  • This compound standard solution

  • Spectrophotometer capable of reading absorbance at the wavelength specified by the kit manufacturer (typically around 505 nm)

  • Your prepared this compound solution

Methodology:

  • Prepare a Standard Curve:

    • Prepare a series of this compound standards of known concentrations from the this compound standard solution.

    • Follow the GOPOD kit instructions to react the standards with the enzyme reagent.

    • Measure the absorbance of each standard at the specified wavelength.

    • Plot a standard curve of absorbance versus this compound concentration.

  • Assay Your Sample:

    • Dilute your this compound solution to fall within the linear range of the standard curve.

    • React the diluted sample with the GOPOD reagent according to the kit instructions.

    • Measure the absorbance of your sample.

  • Calculate Concentration:

    • Determine the this compound concentration of your diluted sample from the standard curve.

    • Calculate the concentration of your original this compound solution by accounting for the dilution factor.

Signaling Pathway Visualization

Impact of Carbonyl Stress on Cellular Signaling

Impurities such as reactive carbonyl species (e.g., methylglyoxal) can arise from glucose degradation. These can lead to the formation of Advanced Glycation End-products (AGEs), which can activate the Receptor for AGEs (RAGE) signaling pathway, promoting oxidative stress and inflammation.

Carbonyl_Stress_Pathway Impact of Carbonyl Impurities on Cellular Signaling cluster_glucose This compound Batch cluster_cell Cellular Environment Glucose This compound Carbonyls Carbonyl Impurities (e.g., Methylglyoxal) Proteins Cellular Proteins Carbonyls->Proteins non-enzymatic glycation AGEs Advanced Glycation End-products (AGEs) Proteins->AGEs RAGE RAGE Receptor AGEs->RAGE activation ROS Reactive Oxygen Species (ROS) RAGE->ROS NFkB NF-κB Activation RAGE->NFkB ROS->NFkB activation Cell_Dysfunction Cellular Dysfunction ROS->Cell_Dysfunction oxidative damage Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Inflammation->Cell_Dysfunction

Signaling pathway of carbonyl stress.

References

Technical Support Center: D-Glucose Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of D-glucose in long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation in aqueous solutions?

A1: this compound in aqueous solutions primarily degrades through three main pathways:

  • Caramelization: This process occurs when sugars are heated to high temperatures, leading to the formation of brown-colored products. It is a complex series of reactions that involves the removal of water and the formation of various furan derivatives, including 5-hydroxymethylfurfural (5-HMF).

  • Maillard Reaction: This is a non-enzymatic browning reaction that occurs between reducing sugars (like glucose) and amino acids when heated.[1] It results in a complex mixture of products that can contribute to discoloration and the generation of reactive carbonyl species.

  • Enolization and Oxidation: Under certain conditions, particularly alkaline pH, glucose can undergo enolization to form enediols, which are susceptible to oxidation. This can lead to the formation of various dicarbonyl compounds, such as 3-deoxyglucosone (3-DG), and other glucose degradation products (GDPs).

Q2: What are the main factors that influence the rate of this compound degradation?

A2: The stability of this compound in solution is significantly influenced by:

  • Temperature: Higher temperatures dramatically accelerate the degradation of glucose through all pathways.[2]

  • pH: Both acidic and alkaline conditions can promote glucose degradation. Dextrose solutions are most stable at a pH of around 4.[3] Acidic conditions can lead to the formation of 5-HMF, while alkaline conditions promote enolization and the formation of dicarbonyl compounds.

  • Presence of other molecules: The presence of amino acids or proteins can lead to the Maillard reaction, while certain metal ions can catalyze oxidation reactions.

Q3: What are the common degradation products of this compound, and can they interfere with my experiments?

A3: Common glucose degradation products (GDPs) include 5-hydroxymethylfurfural (5-HMF), 3-deoxyglucosone (3-DG), glyoxal, methylglyoxal, and formaldehyde.[4][5] These GDPs are often reactive carbonyl compounds and can significantly interfere with biological experiments by:

  • Inducing cytotoxicity and apoptosis in cell cultures.[6][7]

  • Promoting the formation of advanced glycation end-products (AGEs), which can alter protein structure and function.[5][8]

  • Interfering with cellular signaling pathways and inflammatory responses.[9]

  • Inhibiting cell proliferation and other cellular functions.[10]

Q4: How should I prepare and store this compound solutions to ensure long-term stability?

A4: To maintain the stability of this compound solutions for long-term experiments, it is recommended to:

  • Prepare solutions using sterile, high-purity water.

  • Sterilize the solution by filtration through a 0.22 µm filter rather than autoclaving, as high temperatures during autoclaving can cause significant degradation.[11]

  • Store stock solutions at low temperatures. For short-term storage, 4°C is acceptable, but for long-term storage, -20°C is recommended.[11]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected cell death or reduced cell proliferation in culture. This compound degradation products (GDPs) in the culture medium may be causing cytotoxicity.1. Verify Glucose Solution Integrity: Prepare fresh this compound stock solution using sterile filtration. Avoid using autoclaved glucose solutions. 2. Optimize Storage: Ensure glucose stock solutions are stored in single-use aliquots at -20°C. 3. Use a Control: Culture cells in a medium prepared with a freshly made and filtered glucose solution as a positive control.
Inconsistent or non-reproducible results between experiments. Variability in the extent of this compound degradation between different batches of prepared media or solutions.1. Standardize Preparation Protocol: Implement a strict, standardized protocol for preparing all glucose-containing solutions, including the source of reagents and water.[12] 2. Prepare Fresh Solutions: Prepare fresh glucose solutions for each experiment or at regular, defined intervals for long-term studies. 3. Monitor Storage Conditions: Regularly check and log the temperature of refrigerators and freezers used for storing glucose solutions.
Discoloration (yellowing or browning) of glucose-containing solutions. Formation of colored compounds due to caramelization or the Maillard reaction.1. Avoid High Temperatures: Do not autoclave glucose solutions, especially if they contain amino acids (e.g., in cell culture media). Use sterile filtration. 2. Control pH: Maintain the pH of the solution within a stable range, as extremes in pH can accelerate browning reactions. 3. Store in the Dark: Protect solutions from light, as photodegradation can also contribute to discoloration.
High background signal in assays measuring metabolic activity. Interference from glucose degradation products.1. Run a Blank: Include a control sample containing all assay components, including the aged glucose solution, but without the biological sample (e.g., cells or enzyme) to quantify the background signal. 2. Use Fresh Glucose: Repeat the assay with a freshly prepared glucose solution to determine if the background signal is reduced. 3. Consider Alternative Assays: If the interference persists, explore alternative assay methods that are less susceptible to interference from carbonyl compounds.

Data Presentation

Table 1: Effect of Autoclaving Temperature and Duration on the Formation of Glucose Degradation Products (GDPs) in a 10% (w/v) Glucose Solution.

Autoclaving Temperature (°C)Autoclaving Time (min)Glyoxal (µg/mL)Methylglyoxal (µg/mL)3-Deoxyglucosone (µg/mL)5-Hydroxymethylfurfural (µg/mL)
111450.51.215050
116250.61.512040
121150.81.810030

Data synthesized from information suggesting that higher temperatures and longer durations of heat sterilization lead to increased formation of various GDPs. The values presented are illustrative examples based on trends reported in the literature.[4]

Table 2: General Stability of this compound Solutions Under Various Storage Conditions.

Storage ConditionTemperatureGeneral StabilityRecommendation
Room Temperature20-25°CHours to a few daysNot recommended for storage. Use immediately after preparation.[12]
Refrigerated2-8°CSeveral days to a weekSuitable for short-term storage of working solutions.[12]
Frozen-20°CMonthsRecommended for long-term storage of stock solutions.[11][12]
Ultra-low Freezer-80°COver a yearOptimal for very long-term archival storage.[13]

Experimental Protocols

Protocol 1: Preparation and Storage of Sterile this compound Stock Solution (1 M)

Materials:

  • This compound (anhydrous, high purity)

  • High-purity, sterile water (e.g., cell culture grade, Milli-Q)

  • Sterile glassware (beaker, volumetric flask)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, single-use aliquoting tubes (e.g., microcentrifuge tubes or cryovials)

Procedure:

  • Weigh out 180.16 g of anhydrous this compound.

  • In a sterile beaker, dissolve the this compound in approximately 800 mL of sterile water with the aid of a sterile magnetic stir bar.

  • Once the glucose is fully dissolved, transfer the solution to a 1 L sterile volumetric flask.

  • Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask.

  • Carefully add sterile water to the volumetric flask to bring the final volume to 1 L. Mix thoroughly by inversion.

  • Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.

  • Filter-sterilize the solution into a sterile container.

  • Dispense the sterile 1 M this compound solution into single-use aliquots in sterile tubes.

  • Label the tubes clearly with the contents, concentration, and date of preparation.

  • For short-term use (up to one week), store the aliquots at 4°C. For long-term storage, store the aliquots at -20°C.[11]

Protocol 2: Quantification of this compound Concentration using a Glucose Oxidase-Peroxidase (GOPOD) Assay

This protocol allows for the verification of the this compound concentration in a prepared solution.

Materials:

  • GOPOD reagent (containing glucose oxidase, peroxidase, and a chromogen such as o-dianisidine or 4-aminoantipyrine)

  • This compound standard solution of a known concentration (e.g., 1 mg/mL)

  • Your this compound solution to be tested

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Create a series of dilutions of the this compound standard solution to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

  • Prepare Samples:

    • Dilute your this compound solution to fall within the range of the standard curve.

  • Assay:

    • Pipette a small volume (e.g., 20 µL) of each standard and diluted sample into separate tubes or wells of a microplate.

    • Add the GOPOD reagent (e.g., 1 mL) to each tube/well and mix.

    • Incubate at 37°C for a specified time (e.g., 20 minutes) or at room temperature, as per the reagent manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm for 4-aminoantipyrine-based reagents or 540 nm for o-dianisidine-based reagents).[14]

  • Analysis:

    • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

    • Use the equation of the line from the standard curve to calculate the concentration of this compound in your diluted samples.

    • Multiply by the dilution factor to determine the concentration of your original this compound solution.

Visualizations

Glucose_Degradation_Pathways cluster_conditions Influencing Factors cluster_pathways Degradation Pathways cluster_products Degradation Products Temperature High Temperature Caramelization Caramelization Temperature->Caramelization heat Maillard Maillard Reaction Temperature->Maillard heat pH Acidic or Alkaline pH Enolization Enolization/Oxidation pH->Enolization extremes Amino_Acids Amino Acids Amino_Acids->Maillard Glucose This compound Glucose->Caramelization Glucose->Maillard Glucose->Enolization HMF 5-HMF Caramelization->HMF Melanoidins Melanoidins Maillard->Melanoidins Dicarbonyls Dicarbonyls (e.g., 3-DG) Enolization->Dicarbonyls

Caption: Major pathways of this compound degradation.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_qc Quality Control Start Start Prepare Prepare Glucose Solution Start->Prepare Filter Sterile Filter (0.22 µm) Prepare->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Short_Term Short-Term (< 1 week) 4°C Aliquot->Short_Term Long_Term Long-Term -20°C Aliquot->Long_Term QC_Check Concentration Check (e.g., GOPOD Assay) Short_Term->QC_Check Long_Term->QC_Check Use Use in Experiment QC_Check->Use

Caption: Recommended workflow for preparing and storing this compound solutions.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Glucose Is this compound a potential factor? Start->Check_Glucose No No Check_Glucose->No no Yes Yes Check_Glucose->Yes yes Check_Prep Review Solution Preparation Protocol Yes->Check_Prep Check_Storage Verify Storage Conditions (Temp, Duration) Check_Prep->Check_Storage Test_Fresh Prepare Fresh Glucose Solution Check_Storage->Test_Fresh Compare_Results Compare Results with Fresh vs. Old Solution Test_Fresh->Compare_Results Problem_Solved Problem Resolved Compare_Results->Problem_Solved discrepancy found Problem_Persists Problem Persists Compare_Results->Problem_Persists no difference

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Overcoming challenges of incomplete D-glucose dissolution in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution of D-glucose in experimental media.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of this compound solutions.

Issue 1: My this compound solution is cloudy or hazy after preparation.

A cloudy or hazy appearance in your this compound solution can be indicative of several underlying issues, from particulate contamination to the initial stages of precipitation.

  • Possible Cause 1: Particulate Matter: The this compound powder or the solvent (e.g., water, buffer) may contain particulate contaminants.

    • Solution: Ensure high-purity, cell culture grade this compound and high-purity water (e.g., Milli-Q or WFI) are used. Pre-filtering the solvent before adding the glucose can also help. After dissolution, sterilize the solution by passing it through a 0.22 µm filter, which will also remove any particulate matter.[1][2]

  • Possible Cause 2: Incomplete Dissolution: The glucose may not be fully dissolved. This can occur when preparing high-concentration solutions or when dissolution time or agitation is insufficient.

    • Solution: Gently warm the solution (e.g., to 37-50°C) and continue to stir until the solution becomes clear.[3] Be cautious not to overheat, as this can lead to degradation.[2][4] Increasing the stirring time can also facilitate complete dissolution.

  • Possible Cause 3: Poor Quality Reagents: The use of low-grade this compound or water can introduce insoluble impurities.

    • Solution: Always use analytical or cell culture grade this compound and high-purity water. Check the certificate of analysis for the this compound to ensure it meets your experimental requirements.

Issue 2: Precipitate forms in my this compound solution over time, especially after refrigeration.

The formation of precipitate in a previously clear this compound solution upon cooling or storage is a common issue related to solubility limits and temperature.

  • Possible Cause 1: Supersaturated Solution: You may have created a supersaturated solution, especially if heat was used to aid dissolution. As the solution cools, the solubility of this compound decreases, causing the excess to precipitate out.

    • Solution: Re-warm the solution to dissolve the precipitate. If the concentration is not critical, you can dilute the solution slightly. For future preparations, avoid creating highly supersaturated solutions unless the experimental protocol specifically requires it. Preparing a more concentrated stock and diluting it to the final working concentration just before use can also mitigate this.

  • Possible Cause 2: Interaction with Other Media Components: When this compound is added to complex media, it can interact with salts and other components, leading to precipitation.[5] This is particularly true for concentrated stock solutions of media.[5]

    • Solution: Prepare the high-concentration this compound stock solution in high-purity water.[2][3] Add the sterile glucose solution to the final volume of the medium as a final step, after all other components have been dissolved and the pH is adjusted.

Issue 3: The this compound solution has a yellow or brownish tint.

A color change in your this compound solution is a strong indicator of chemical degradation.

  • Possible Cause 1: Autoclaving: Autoclaving this compound solutions, especially in the presence of phosphates, can cause caramelization and degradation, resulting in a yellow or brown color.[1][4][6] These degradation products can be toxic to cells.

    • Solution: Do not autoclave this compound solutions. [2][3] The recommended method for sterilization is filtration through a 0.22 µm membrane filter.[1][2]

  • Possible Cause 2: Overheating: Exposing the glucose solution to high temperatures for extended periods, even without autoclaving, can cause degradation.[4]

    • Solution: Use minimal heat necessary to dissolve the this compound. If warming is required, do so in a controlled manner (e.g., a 37°C or 50°C water bath) and only for the time needed to achieve a clear solution.[7]

  • Possible Cause 3: Incorrect pH: Extreme pH values can accelerate the degradation of glucose.

    • Solution: Ensure the solvent has a neutral pH before adding the this compound.

Below is a logical workflow for troubleshooting common this compound dissolution problems.

G start Start: Preparing This compound Solution issue Observe Issue with Solution start->issue cloudy Cloudy/Hazy Solution issue->cloudy Cloudy precipitate Precipitate Forms Over Time issue->precipitate Precipitate color_change Yellow/Brown Color issue->color_change Color Change cause_cloudy1 Possible Cause: Particulate Matter cloudy->cause_cloudy1 cause_cloudy2 Possible Cause: Incomplete Dissolution cloudy->cause_cloudy2 cause_precipitate1 Possible Cause: Supersaturated Solution precipitate->cause_precipitate1 cause_precipitate2 Possible Cause: Interaction with Media Components precipitate->cause_precipitate2 cause_color1 Possible Cause: Autoclaving/Overheating color_change->cause_color1 cause_color2 Possible Cause: Incorrect pH color_change->cause_color2 solution_cloudy1 Solution: Use high-purity reagents. Filter sterilize (0.22 µm). cause_cloudy1->solution_cloudy1 end_node Clear, Stable This compound Solution solution_cloudy1->end_node solution_cloudy2 Solution: Gently warm and stir. Increase dissolution time. cause_cloudy2->solution_cloudy2 solution_cloudy2->end_node solution_precipitate1 Solution: Re-warm to re-dissolve. Prepare fresh from stock. cause_precipitate1->solution_precipitate1 solution_precipitate1->end_node solution_precipitate2 Solution: Prepare glucose stock in water. Add to media as final step. cause_precipitate2->solution_precipitate2 solution_precipitate2->end_node solution_color1 Solution: Do NOT autoclave. Filter sterilize instead. Use minimal heat. cause_color1->solution_color1 solution_color1->end_node solution_color2 Solution: Ensure solvent has neutral pH. cause_color2->solution_color2 solution_color2->end_node

Caption: Troubleshooting workflow for this compound dissolution issues.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in water?

The solubility of this compound in water is temperature-dependent. As temperature increases, so does its solubility.

TemperatureSolubility ( g/100 mL)
25°C~91
30°C~109
50°C~244

Note: These values are approximate and can be influenced by the presence of other solutes.

Q2: Is it better to add this compound powder directly to my cell culture medium or to make a stock solution?

It is highly recommended to prepare a concentrated stock solution of this compound in high-purity water.[2][3] This stock solution can then be filter-sterilized and added to your medium to achieve the desired final concentration. This method has several advantages:

  • Prevents Contamination: It is easier to sterilize a small volume of a simple glucose-water solution than a large volume of complex medium.

  • Avoids Weighing Errors: It minimizes errors associated with weighing small amounts of powder for each media preparation.

  • Improves Dissolution: It is easier to ensure complete dissolution in a simple aqueous solution before adding it to a complex medium where interactions could occur.[5]

Q3: How should I store my this compound stock solution?

For short-term storage (up to a few weeks), sterile this compound stock solutions can be stored at 2-8°C. For long-term storage, it is best to aliquot the sterile stock solution into smaller, single-use volumes and store them at -20°C.[1] This prevents repeated warming and cooling cycles and reduces the risk of contamination.

Q4: Why is the exact concentration of this compound so important for my experiments?

Glucose is the primary energy source for most cells in culture and a key signaling molecule.[8][9] Incorrect glucose concentrations can have significant impacts on experimental outcomes:

  • Low Glucose: Can lead to cellular starvation, reduced proliferation, and even cell death.[8]

  • High Glucose: Can be detrimental to certain cell types, potentially decreasing proliferation, increasing apoptosis, and altering the production of growth factors.[8][10][11] In some contexts, high glucose levels in culture can mimic a diabetic state, leading to non-physiological cellular responses.[12]

  • Experimental Variability: Inaccurate glucose concentrations are a major source of experimental variability, leading to poor reproducibility of results.

Q5: How can I verify the this compound concentration in my prepared medium?

If you have concerns about the final glucose concentration, you can measure it using several methods:

  • Enzymatic Assay Kits: Commercially available kits, often based on the glucose oxidase enzyme, provide a reliable and specific method for quantifying glucose.[13][14] These assays are typically colorimetric or fluorometric and can be read on a standard plate reader.[13]

  • Blood Glucose Monitors: While designed for blood, these devices can be used for a quick estimation of glucose in culture media. However, it is crucial to create a standard curve with known glucose concentrations in your specific medium to ensure accuracy, as the media matrix can affect the reading.[14]

  • HPLC: High-Performance Liquid Chromatography (HPLC) can also be used for accurate glucose quantification, although this requires more specialized equipment and expertise.[15]

Experimental Protocols

Protocol 1: Preparation of a 20% (w/v) Sterile this compound Stock Solution

This protocol describes the preparation of 100 mL of a 20% this compound stock solution.

Materials:

  • D-(+)-Glucose, Anhydrous (Cell Culture Grade or equivalent)

  • High-purity, sterile deionized or distilled water

  • Sterile 250 mL beaker or flask

  • Sterile magnetic stir bar and stir plate

  • Sterile 100 mL graduated cylinder or volumetric flask

  • Sterile 0.22 µm syringe filter or bottle-top filtration unit

  • Sterile storage bottles

Procedure:

  • Weigh out 20 g of anhydrous this compound powder and add it to the sterile beaker or flask.

  • Add approximately 80 mL of sterile, high-purity water to the beaker.[2]

  • Add the sterile magnetic stir bar and place the beaker on a stir plate.

  • Stir the solution until the glucose is completely dissolved. Gentle warming in a water bath (not exceeding 50°C) can be used to expedite dissolution if necessary.[3] Do not boil or autoclave.[2]

  • Once the glucose is fully dissolved and the solution is clear, carefully transfer it to a 100 mL volumetric flask or graduated cylinder.

  • Rinse the beaker with a small amount of the sterile water and add the rinse to the volumetric flask to ensure all glucose is transferred.

  • Bring the final volume to exactly 100 mL with the sterile water.[2]

  • Sterilize the 20% glucose solution by passing it through a 0.22 µm filter into a sterile final storage bottle.[1][2]

  • Label the bottle clearly with the contents ("20% this compound"), preparation date, and your initials.

  • Store at 2-8°C for short-term use or at -20°C in single-use aliquots for long-term storage.

Signaling Pathway Visualization

In many research areas, particularly oncology, cellular metabolism is a key focus. Glucose metabolism directly fuels pathways that are critical for cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. Maintaining an accurate and consistent this compound concentration in the culture media is therefore essential for studying these processes.

G Glucose Extracellular This compound GLUT GLUT Transporter Glucose->GLUT Int_Glucose Intracellular This compound GLUT->Int_Glucose Glycolysis Glycolysis Int_Glucose->Glycolysis PI3K PI3K Glycolysis->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation

Caption: Glucose-dependent activation of the PI3K/AKT/mTOR signaling pathway.

References

Eliminating confounding factors in polarimetric measurement of D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in eliminating confounding factors during the polarimetric measurement of D-glucose.

Troubleshooting Guide

This guide addresses common issues encountered during the polarimetric measurement of this compound.

Issue Potential Cause Recommended Solution
Inaccurate or irreproducible readings Instrument not calibrated correctly.Perform a zero calibration with the solvent and verify with a certified quartz plate or a freshly prepared sucrose standard solution of known concentration.[1][2][3][4][5]
Presence of air bubbles or suspended particles in the sample.Ensure the sample is fully dissolved and free of particulates. When filling the polarimeter tube, tilt it to allow any bubbles to move to the bubble trap.[1]
Temperature fluctuations during measurement.Use a temperature-controlled polarimeter or a water jacket to maintain a constant temperature (e.g., 20°C or 25°C) throughout the measurement.[2]
Observed rotation changes over time Mutarotation of this compound.Allow the this compound solution to equilibrate for several hours (or overnight) to reach a stable optical rotation. Alternatively, measure the rotation at a specific time point after dissolution for all samples consistently.
Higher than expected optical rotation Presence of other optically active substances (chiral impurities) with a positive specific rotation.Identify and quantify potential chiral impurities using techniques like HPLC. If known impurities are present, their contribution to the total optical rotation can be calculated and subtracted.
Incorrect sample concentration.Verify the concentration of the this compound solution using a calibrated analytical balance and volumetric flasks.
Lower than expected optical rotation Presence of chiral impurities with a negative specific rotation (e.g., D-fructose).Similar to above, identify and quantify the impurities and correct the measured optical rotation.
Incorrect path length of the sample cell.Use a calibrated sample cell with a known path length (typically 1 dm).
Unstable or drifting readings Dirty or strained sample cell windows.Clean the sample cell windows thoroughly with an appropriate solvent and ensure they are not under stress from over-tightening the end caps.
Fluctuations in the light source.Allow the polarimeter's light source (e.g., sodium lamp) to warm up and stabilize before taking measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding factors in the polarimetric measurement of this compound?

A1: The most common confounding factors include:

  • Presence of other optically active substances (chiral impurities): Molecules such as D-fructose, L-glutamine, and L-phenylalanine can also rotate the plane of polarized light, leading to inaccurate glucose readings.

  • Mutarotation: The specific rotation of this compound changes over time in an aqueous solution as it equilibrates between its α and β anomers.

  • Temperature: The specific rotation of this compound is temperature-dependent.

  • Wavelength of the light source: The magnitude of optical rotation is dependent on the wavelength of light used for the measurement. This phenomenon is known as optical rotatory dispersion (ORD).

  • Solvent: The solvent used to dissolve the sample can influence the specific rotation.

  • Path length variability: Inaccurate or inconsistent path length of the sample cell will lead to errors in the calculated concentration.

  • Linear birefringence: This can be an issue in complex samples, such as in-vivo measurements of aqueous humor, where components like the cornea can alter the polarization of light.

Q2: How can I account for the presence of other chiral impurities in my sample?

A2: Several strategies can be employed:

  • Chromatographic Separation: Use techniques like High-Performance Liquid Chromatography (HPLC) to separate this compound from other chiral compounds before polarimetric measurement.

  • Multi-Wavelength Polarimetry: Measure the optical rotation at multiple wavelengths. Since different chiral molecules have unique optical rotatory dispersion (ORD) curves, this data can be used to create a system of equations to solve for the concentration of each component, including this compound.

  • Enzymatic Assays: Use a glucose-specific enzyme to selectively remove this compound from the sample and measure the optical rotation before and after the enzymatic reaction. The difference in rotation will be solely due to this compound.

Q3: How does mutarotation affect my measurements, and how can I mitigate its effect?

A3: When this compound is dissolved in a solvent, its initial optical rotation will change over time as the α-D-glucose and β-D-glucose anomers interconvert until they reach an equilibrium. To mitigate this:

  • Allow for Equilibration: Prepare your glucose solutions and allow them to stand for several hours (ideally overnight) to ensure that mutarotation is complete and the optical rotation is stable.

  • Standardize Measurement Time: If time is a constraint, perform all measurements at a precisely controlled time after dissolving the this compound. This approach requires strict timing for all samples and standards.

Q4: What is the importance of temperature control?

A4: The specific rotation of this compound is sensitive to temperature changes. To ensure accuracy and reproducibility, it is crucial to perform all measurements at a constant and recorded temperature, typically 20°C or 25°C. Use a polarimeter with a built-in temperature controller or a water jacket connected to a temperature-controlled water bath.

Quantitative Data Summary

The following tables summarize the specific rotation of this compound and common chiral impurities. Note that specific rotation is dependent on temperature, wavelength, and solvent.

Table 1: Specific Rotation of this compound Anomers and at Equilibrium

CompoundSpecific Rotation [α] (degrees)Conditions
α-D-glucose (initial)+112.220°C, 589 nm (D-line), water
β-D-glucose (initial)+18.720°C, 589 nm (D-line), water
This compound (equilibrium)+52.720°C, 589 nm (D-line), water

Table 2: Specific Rotation of Common Chiral Impurities

CompoundSpecific Rotation [α] (degrees)Wavelength (nm)Temperature (°C)Solvent
D-Fructose-92.4589 (D-line)20Water
L-Glutamine+6.3589 (D-line)25Water
L-Phenylalanine-34.5589 (D-line)25Water

Experimental Protocols

Protocol 1: Calibration of a Polarimeter Using Sucrose Standards

This protocol outlines the steps for calibrating a polarimeter using freshly prepared sucrose solutions.

  • Preparation of Standard Sucrose Solutions:

    • Dry high-purity sucrose at 105°C for at least 2 hours and cool in a desiccator.

    • Accurately weigh 10.000 g, 20.000 g, 30.000 g, 40.000 g, and 50.000 g of dried sucrose into separate 100 mL volumetric flasks.

    • Dissolve the sucrose in distilled or deionized water and dilute to the mark. Ensure the solutions are at a constant temperature (e.g., 25°C).[1][3][4]

  • Zeroing the Polarimeter:

    • Fill a clean polarimeter tube with the solvent (distilled or deionized water).

    • Place the tube in the polarimeter and take a blank reading. Adjust the instrument to read zero.

  • Measurement of Sucrose Standards:

    • Rinse the polarimeter tube with a small amount of the 10% sucrose standard solution, then fill the tube with the solution.

    • Measure the optical rotation and record the value.

    • Repeat for the remaining sucrose standard solutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • Plot the observed optical rotation (α) versus the concentration of the sucrose standards ( g/100 mL).

    • Perform a linear regression analysis. The R-squared value should be ≥ 0.999 for a reliable calibration. The slope of this line can be used to verify the instrument's performance.

Protocol 2: Mitigating Interference from Chiral Impurities using Multi-Wavelength Measurements

This protocol provides a conceptual framework for using multi-wavelength polarimetry to determine the concentration of this compound in the presence of a known chiral impurity.

  • Instrumentation:

    • A polarimeter capable of measuring optical rotation at multiple wavelengths (a spectropolarimeter).

  • Procedure:

    • Prepare standard solutions of pure this compound and the known chiral impurity (e.g., D-fructose) at various known concentrations.

    • For each standard solution, measure the optical rotation at a minimum of two different wavelengths (e.g., 589 nm and 436 nm).

    • Determine the specific rotation [α] for both this compound and the impurity at each wavelength from the measurements of the pure standards.

    • Measure the optical rotation of the unknown sample containing a mixture of this compound and the impurity at the same two wavelengths.

  • Data Analysis:

    • The total observed rotation (α_obs) at each wavelength is the sum of the rotations from glucose and the impurity:

      • At wavelength 1 (λ1): α_obs(λ1) = ([α]_glucose(λ1) * C_glucose + [α]_impurity(λ1) * C_impurity) * l

      • At wavelength 2 (λ2): α_obs(λ2) = ([α]_glucose(λ2) * C_glucose + [α]_impurity(λ2) * C_impurity) * l

    • Where 'C' is the concentration and 'l' is the path length.

    • You now have a system of two linear equations with two unknowns (C_glucose and C_impurity). Solve this system of equations to determine the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_analysis Data Analysis prep_glucose Prepare this compound Solution equilibration Allow for Mutarotation Equilibration prep_glucose->equilibration prep_impurities Prepare Chiral Impurity Standards (if applicable) prep_sucrose Prepare Sucrose Calibration Standards cal_sucrose Calibrate with Sucrose Standards prep_sucrose->cal_sucrose measure_sample Measure Optical Rotation of Sample equilibration->measure_sample zero Zero with Solvent zero->cal_sucrose cal_sucrose->measure_sample temp_control Set and Maintain Temperature temp_control->measure_sample multi_wave Measure at Multiple Wavelengths (if applicable) measure_sample->multi_wave calc_conc Calculate this compound Concentration measure_sample->calc_conc correction Apply Corrections for Impurities multi_wave->correction correction->calc_conc confounding_factors cluster_factors Confounding Factors measurement Accurate Polarimetric Measurement of this compound impurities Chiral Impurities impurities->measurement mutarotation Mutarotation mutarotation->measurement temperature Temperature temperature->measurement wavelength Wavelength wavelength->measurement solvent Solvent solvent->measurement path_length Path Length path_length->measurement birefringence Birefringence birefringence->measurement

References

How to correct for high background signal from D-glucose degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background signals in their experiments due to the degradation of D-glucose.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a high signal in my blank or cell-free negative control wells?

High background signals in cell-free wells, particularly in assays using high-glucose media (e.g., DMEM), are often caused by Glucose Degradation Products (GDPs). During preparation (especially heat sterilization like autoclaving) and subsequent storage, this compound can degrade into various reactive compounds.[1][2][3] These GDPs, which include reactive carbonyl species like 3-deoxyglucosone (3-DG), glyoxal (GO), methylglyoxal (MGO), and 5-hydroxymethylfurfural (5-HMF), are chemically reactive and can directly reduce colorimetric or fluorometric assay reagents, mimicking a positive signal from viable cells.[4][5][6]

Q2: Which of my assays are most likely to be affected by this interference?

Tetrazolium-based cytotoxicity and viability assays are the most susceptible to this artifact. The mechanism of these assays relies on the reduction of a tetrazolium salt (like MTT, XTT, or WST-1) to a colored formazan product. GDPs can perform this reduction abiotically (without cellular enzymes), leading to a false positive signal.[7][8] Assays with different mechanisms, such as the Sulforhodamine B (SRB) or Neutral Red Uptake (NRU) assays, may be less prone to this specific type of interference.[7][9]

Q3: How can I prevent or minimize the formation of interfering glucose degradation products?

Proactive measures during media and solution preparation are the most effective way to combat this issue. The rate of GDP formation is influenced by temperature, sterilization time, and pH.[2][10]

  • Optimize Sterilization: Heat is a major driver of glucose degradation.[3]

    • High-Temperature, Short-Time (HTST) Sterilization: Using higher temperatures (e.g., 125-140°C) for a shorter duration is preferable to standard autoclaving cycles (e.g., 115-121°C for 15-20 minutes) as it generates fewer cytotoxic and reactive GDPs for the same level of sterility.[1][11]

    • Filter Sterilization: Whenever possible, prepare a concentrated stock of this compound, sterilize it through a 0.22 µm filter, and aseptically add it to the rest of the autoclaved, cooled media components.[12] This is the most effective way to prevent heat-induced degradation.

  • Control pH: Maintaining a lower pH during heating and storage significantly protects glucose from degradation. A pH of around 3.2 has been shown to be protective.[10][13]

  • Proper Storage: GDP formation does not stop after sterilization; it can continue during storage.[10]

    • Temperature: Storage temperature is the single most important factor.[10] Store glucose-containing solutions at 4°C and protect them from light to minimize the rate of degradation.

Q4: My media is already prepared and showing a high background. What experimental steps can I take to correct for it?

If you already have a high background issue, the best approach is to accurately measure and subtract the abiotic signal.

  • Use Appropriate Controls: The most critical step is to include proper "no-cell" or "blank" controls. These controls must contain the exact same culture medium, from the same batch, with all supplements (e.g., serum, antibiotics) and be subjected to the identical incubation times and conditions as the wells containing cells.[14][15] The average signal from these blank wells represents the background caused by GDPs and should be subtracted from all other experimental wells.

  • Consider Maillard Reaction Inhibitors: For future experiments, consider compounds that inhibit the Maillard reaction or scavenge reactive carbonyls. Aminoguanidine is a well-known inhibitor.[16] Other natural compounds like L-cysteine and certain amino acids (L-lysine, L-arginine) can also trap GDPs, though their compatibility with your specific cell model should be verified.[17][18]

Troubleshooting Workflow

This decision tree can help you diagnose the source of a high background signal in your assay.

G start High Background Signal Observed in Assay q1 Is the background signal also high in cell-free (blank) control wells? start->q1 a1_yes YES: Problem is likely media-related. q1->a1_yes Yes a1_no NO: Problem is likely related to other assay components or procedure. q1->a1_no No q2 How was the glucose solution/media sterilized? a1_yes->q2 other_issues Troubleshoot other factors: - Antibody concentration - Insufficient washing - Endogenous enzyme activity a1_no->other_issues a2_heat Heat-Sterilized (Autoclaved) q2->a2_heat Heat a2_filter Filter-Sterilized q2->a2_filter Filter rec1 High probability of Glucose Degradation Products (GDPs). Implement corrective protocols. a2_heat->rec1 rec2 Check storage conditions (time, temp, light). Older media degrades more. Consider other media components. a2_filter->rec2

Caption: Troubleshooting workflow for high background signals.

Data Summary

Table 1: Effect of Sterilization Method on Glucose Degradation

The following table summarizes data on how different heat sterilization conditions affect the formation of GDPs, as measured by UV absorbance. Higher absorbance indicates a greater concentration of degradation products.

Sterilization Temperature (°C)Sterilization TimeRelative Degradation (UV Abs at 284 nm)Cytotoxicity (% Growth Inhibition)Reference
115°CStandard (F0 equivalent)0.20~90%[1]
120°CStandard (F0 equivalent)Not specifiedReduced vs. 115°C[1]
140°CShortened (F0 equivalent)0.02~15%[1]
Ohmic Heating (125°C)0.84 - 12.0 sSignificantly Lower vs. StandardNot specified[11]
Standard Autoclave (121°C)20 - 40 minHighNot specified[11]

Signaling and Degradation Pathways

The diagram below illustrates the simplified chemical pathway from this compound to interfering degradation products.

G cluster_0 Conditions cluster_1 Degradation Pathway cluster_2 Experimental Interference Heat Heat (Sterilization) Glucose This compound in Media Storage Prolonged Storage (Time, Temp, Light) Intermediates Enediol Intermediates Glucose->Intermediates Maillard Reaction & other reactions GDPs GDPs (3-DG, 5-HMF, MGO, etc.) Intermediates->GDPs Carbonyls Reactive Carbonyl Species GDPs->Carbonyls Assay Assay Reagent (e.g., MTT Tetrazolium) Carbonyls->Assay Abiotic Reduction Signal False Positive Signal (High Background) Assay->Signal

Caption: Simplified pathway of this compound degradation to interfering products.

Experimental Protocols

Protocol 1: Accurate Background Correction for Viability Assays

This protocol describes the critical steps for accurately measuring and subtracting background signals caused by media components.

Objective: To differentiate the cell-dependent signal from the chemical background signal inherent in the culture medium.

Methodology:

  • Plate Setup:

    • Design your experiment plate map to include a minimum of 3-6 "Blank" or "No-Cell Control" wells.

    • These blank wells must receive the exact same volume of culture medium from the same batch, including all supplements (e.g., FBS, L-glutamine, antibiotics), as your experimental wells.

  • Incubation:

    • Incubate the plate (containing cell wells and blank wells) for the full duration of your experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂). This is crucial as GDPs can form or change during the incubation period.

  • Assay Reagent Addition:

    • At the end of the incubation period, add the assay reagent (e.g., MTT solution) to ALL wells, including the blank wells.

    • Continue with the standard assay protocol, including any solubilization steps (e.g., adding DMSO or SDS for an MTT assay).

  • Data Acquisition:

    • Read the plate on a spectrophotometer or fluorometer at the appropriate wavelength.

  • Data Analysis:

    • Calculate the average signal (e.g., absorbance) from your blank wells. This is your Avg_Background.

    • Calculate the standard deviation of the signal from the blank wells to understand the variability of the background.

    • For every experimental well, calculate the corrected signal as: Corrected_Signal = Raw_Signal - Avg_Background

    • Use the Corrected_Signal for all subsequent calculations, such as determining percent viability or IC₅₀ values.

G start Start: Plate Setup step1 Plate cells in experimental wells. Add media ONLY to 'Blank' wells. start->step1 step2 Add test compounds to appropriate experimental wells. step1->step2 step3 Incubate entire plate under identical experimental conditions (e.g., 37°C, 24-72h). step2->step3 step4 Add assay reagent (e.g., MTT) to ALL wells (including blanks). step3->step4 step5 Incubate for color development (per assay protocol). step4->step5 step6 Read absorbance/fluorescence of entire plate. step5->step6 step7 Calculate average of 'Blank' wells. Subtract this value from all other wells. step6->step7 end End: Corrected Data step7->end

Caption: Experimental workflow for accurate background correction.

References

Best practices for storing and handling D-glucose to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling D-glucose to maintain its purity for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry place to maintain its purity and stability.[1][2] It is recommended to keep it in a tightly sealed container to protect it from moisture and environmental extremes.[2]

Q2: Is this compound hygroscopic?

A2: Yes, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[3][4] This can lead to caking and degradation, so it is crucial to store it in a dry environment and in airtight containers.[5][6]

Q3: What type of containers are recommended for storing this compound?

A3: For optimal storage, use opaque, airtight, and moisture/odor-proof containers.[6] Suitable options include lined metal cans, plastic pails, or glass containers.[7] The original packaging is often not suitable for long-term storage.[6]

Q4: What is the recommended temperature for storing solid this compound?

A4: The recommended storage temperature for solid this compound is between 15°C and 25°C.[1] Storing it in a cool, dry location is essential to prevent degradation.[2][6]

Q5: How should this compound solutions be stored?

A5: The stability of this compound solutions is highly dependent on temperature. For short-term storage (a few hours), solutions can be kept at 4°C.[8] For longer-term storage, it is best to aliquot the solution into smaller volumes and freeze them at -20°C or below to minimize freeze-thaw cycles.[9]

Q6: What factors can cause this compound to degrade?

A6: this compound degradation can be accelerated by high temperatures, extreme pH levels, and the presence of moisture.[9][10] At elevated temperatures, it can undergo caramelization.[10][11] In solution, acidic or alkaline conditions can lead to hydrolysis and other degradation reactions.[9]

Q7: What are the common signs of this compound degradation?

A7: Visual signs of degradation in solid this compound include a change in color (yellowing or browning), caking, or the presence of an unusual odor.[11] For solutions, degradation may be indicated by a color change or a decrease in pH.[10]

Troubleshooting Guide

Issue 1: The solid this compound has formed clumps or caked.

  • Possible Cause: Exposure to moisture due to its hygroscopic nature.[3][5] This can happen if the container is not airtight or if it's stored in a humid environment.

  • Solution:

    • Ensure the storage container is tightly sealed and suitable for moisture-sensitive materials.[2][6]

    • Store the this compound in a desiccator or a controlled low-humidity environment.

    • If caking is minor, the clumps can sometimes be broken up, but for high-purity applications, it is best to use a fresh, uncontaminated supply.

Issue 2: The this compound powder appears discolored (yellowish or brownish).

  • Possible Cause: This may be a sign of degradation, possibly due to exposure to high temperatures or contaminants.[10][11]

  • Solution:

    • Verify the storage temperature has remained within the recommended range (15-25°C).[1]

    • Check for any potential sources of contamination in the storage area.

    • It is advisable not to use discolored this compound for experiments where purity is critical and to obtain a new batch.

Issue 3: Inconsistent or unexpected results in experiments using a this compound solution.

  • Possible Cause: The this compound solution may have degraded, leading to a lower effective concentration. This can be due to improper storage temperature, pH instability, or microbial contamination.[9]

  • Solution:

    • Prepare fresh this compound solutions for each experiment whenever possible.

    • If storing solutions, ensure they are kept at the appropriate temperature (refrigerated for short-term, frozen for long-term).[9]

    • Use sterile water and buffers to prepare solutions to prevent microbial growth.[9] Filter-sterilizing the solution through a 0.22 µm filter is also recommended.[9]

    • Verify the pH of the solution, as extremes in pH can accelerate degradation.[9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureHumidityContainerDuration
Solid (Anhydrous) 15-25°C[1]Low (Store in a dry place)[1]Airtight, opaque, moisture-proof[6][7]Long-term
Solution 2-8°C[9]N/ASterile, airtightShort-term (days to a week)[9]
Solution -20°C or below[9]N/ASterile, airtight, in aliquotsLong-term (months to a year)[9]

Experimental Protocols

Protocol 1: Purity Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration and purity of this compound.

  • Instrumentation:

    • HPLC system with a refractive index (RI) detector.[12]

    • Amino (NH2) or a suitable carbohydrate analysis column.[12]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Deionized water (HPLC grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of 85% acetonitrile and 15% deionized water.[12] Degas the mobile phase before use.

    • Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve.

    • Sample Preparation: Dissolve a known amount of the this compound sample to be tested in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Set the column temperature (e.g., 40°C, but may vary depending on the column).[12]

      • Set the flow rate of the mobile phase.

      • Inject the prepared standards and the sample into the HPLC system.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on the retention time of the standard.

      • Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

      • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. Purity can be calculated as the percentage of the main this compound peak area relative to the total area of all peaks in the chromatogram.

Visualizations

D_Glucose_Handling_Workflow start Start: Receive this compound check_solid Inspect Solid this compound (Color, Caking) start->check_solid store_solid Store in Airtight Container 15-25°C, Dry Place check_solid->store_solid Purity OK discard Discard if Contaminated or Degraded check_solid->discard Degraded prep_solution Prepare Solution with Sterile Water/Buffer store_solid->prep_solution use_immediately Use Immediately in Experiment prep_solution->use_immediately store_solution Store Solution prep_solution->store_solution end_experiment End of Experiment use_immediately->end_experiment refrigerate Refrigerate (2-8°C) Short-term store_solution->refrigerate < 1 Week freeze Freeze (≤-20°C) in Aliquots Long-term store_solution->freeze > 1 Week refrigerate->use_immediately freeze->use_immediately Troubleshooting_Purity_Issues start Problem: Inconsistent Experimental Results check_solution Is the this compound Solution Freshly Prepared? start->check_solution check_solid_storage Check Storage of Solid this compound check_solution->check_solid_storage Yes check_solution_storage Check Solution Storage Conditions check_solution->check_solution_storage No is_caked Is the Solid Caked or Discolored? check_solid_storage->is_caked is_improperly_stored Improper Temperature or Freeze-Thaw Cycles? check_solution_storage->is_improperly_stored use_new_stock Solution: Use a New, Unopened Stock of this compound is_caked->use_new_stock Yes prepare_fresh Solution: Prepare Fresh Solution Before Each Experiment is_caked->prepare_fresh No is_improperly_stored->use_new_stock No, check other reagents is_improperly_stored->prepare_fresh Yes end Problem Resolved use_new_stock->end prepare_fresh->end Improper_Storage_Effects improper_storage Improper Storage high_humidity High Humidity improper_storage->high_humidity high_temp High Temperature improper_storage->high_temp extreme_ph Extreme pH (Solutions) improper_storage->extreme_ph moisture_absorption Moisture Absorption high_humidity->moisture_absorption degradation Degradation (Caramelization) high_temp->degradation hydrolysis Hydrolysis extreme_ph->hydrolysis caking Caking moisture_absorption->caking loss_of_purity Loss of Purity caking->loss_of_purity degradation->loss_of_purity hydrolysis->loss_of_purity inaccurate_results Inaccurate Experimental Results loss_of_purity->inaccurate_results

References

Optimizing labeling duration for D-glucose isotopic enrichment studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-glucose isotopic enrichment studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing labeling duration in this compound isotopic enrichment studies?

A1: The primary goal is to achieve an "isotopic steady state," where the rate of incorporation of the labeled isotope into a metabolite equals the rate of its turnover.[1][2][3] Reaching this state is a critical assumption for many metabolic flux analysis (MFA) models, as it ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.[3]

Q2: How long does it take to reach isotopic steady state?

A2: The time required to reach isotopic steady state varies depending on the metabolic pathway and the turnover rate of the metabolite pool.[2][4] Pathways with high flux rates, such as glycolysis, can reach a steady state within minutes. In contrast, pathways with larger intermediate pools or slower flux, like the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis, may require several hours to days to reach isotopic equilibrium.[4][5]

Q3: How can I verify that my experiment has reached isotopic steady state?

A3: To confirm that isotopic steady state has been achieved, you should perform a time-course experiment.[1][3] This involves collecting samples at multiple time points towards the end of your planned labeling period (e.g., at 18 and 24 hours). If the isotopic enrichment of key metabolites is no longer changing between these later time points, it indicates that a steady state has been reached.[3]

Q4: What is the importance of using dialyzed fetal bovine serum (dFBS) in my culture medium?

A4: Standard fetal bovine serum contains unlabeled glucose and other small molecules that can dilute your ¹³C-labeled glucose tracer, leading to lower-than-expected isotopic enrichment.[1][2] Using dialyzed FBS, which has had these small molecules removed, is crucial to minimize this dilution effect and ensure accurate measurement of metabolic fluxes.[2][6]

Troubleshooting Guides

This section addresses common issues encountered during this compound isotopic labeling experiments.

Issue 1: Low or No Detectable ¹³C Enrichment in Downstream Metabolites

Question: I have incubated my cells with [U-¹³C₆]-D-glucose, but I am observing very low or no ¹³C labeling in my metabolites of interest. What are the potential causes and how can I troubleshoot this?

Answer: This is a frequent challenge that can arise from several factors. Follow these troubleshooting steps to identify and resolve the issue.

Troubleshooting Workflow for Low ¹³C Incorporation

Low_Enrichment_Troubleshooting cluster_solutions Potential Solutions start Low ¹³C Enrichment Detected check_viability 1. Verify Cell Health & Activity start->check_viability check_media 2. Check Media Composition check_viability->check_media Cells are viable sol_viability Ensure cells are in exponential growth phase and not over-confluent. check_viability->sol_viability check_time 3. Evaluate Labeling Duration check_media->check_time Media is correct sol_media Use glucose-free medium with dialyzed FBS. check_media->sol_media check_uptake 4. Confirm Glucose Uptake check_time->check_uptake Time is sufficient sol_time Perform a time-course experiment to determine optimal duration. check_time->sol_time check_tracer 5. Verify Tracer Quality check_uptake->check_tracer Uptake is confirmed sol_uptake Measure glucose in media over time; optimize tracer concentration. check_uptake->sol_uptake resolve Problem Resolved check_tracer->resolve Tracer is pure sol_tracer Check certificate of analysis for isotopic purity. check_tracer->sol_tracer

Caption: Troubleshooting workflow for low ¹³C label incorporation.

Issue 2: High Variability Between Biological Replicates

Question: My mass spectrometry results show significant variation in isotopic enrichment across my biological replicates. What could be causing this inconsistency?

Answer: High variability can obscure meaningful biological differences. The following factors are common sources of this issue.

Potential CauseTroubleshooting Recommendation
Inconsistent Cell Culture Conditions Ensure uniformity in cell seeding density, growth phase, and media volume across all replicates. Aim for approximately 80% confluency at the time of harvest.[2]
Variable Metabolite Extraction Efficiency Standardize the extraction procedure meticulously. Ensure consistent timing for quenching, scraping, and solvent addition. Use a consistent and sufficient volume of extraction solvent for the cell number.
Isotopic Impurity of the Tracer Always verify the isotopic purity of your labeled substrate from the manufacturer's certificate of analysis to rule out batch-to-batch variation.[3]
Biological Heterogeneity Increase the number of biological replicates to improve statistical power and account for inherent biological differences.[2]
Issue 3: Unexpected Labeling Patterns

Answer: Unexpected labeling patterns can be a sign of experimental artifacts or reveal novel metabolic activities.

Logical Flow for Investigating Unexpected Labeling

Unexpected_Labeling cluster_details Investigation Steps start Unexpected Labeling Pattern Observed check_contamination 1. Rule out Contamination start->check_contamination check_pathways 2. Re-evaluate Metabolic Network check_contamination->check_pathways No contamination found detail_contamination Check for unlabeled carbon sources (e.g., standard FBS, contaminated tracer). Use dialyzed FBS and high-purity tracers. check_contamination->detail_contamination check_analytical 3. Verify Analytical Accuracy check_pathways->check_analytical Known pathways confirmed detail_pathways Consider alternative or 'moonlighting' metabolic pathways that could produce the observed labeling. Review literature for cell-type specific metabolism. check_pathways->detail_pathways conclusion Interpret Results check_analytical->conclusion Data is accurate detail_analytical Ensure correct natural abundance correction. Check for isobaric interferences or issues with mass spectrometer resolution. check_analytical->detail_analytical

Caption: A logical flow for investigating unexpected labeling patterns.

Experimental Protocols & Data

Recommended Labeling Durations

The optimal labeling duration is highly dependent on the metabolic pathway of interest. The following table provides general guidelines for experiments using ¹³C-glucose.

Metabolic PathwayTypical Time to Isotopic Steady StateReference(s)
Glycolysis ~15 - 30 minutes[4][5]
Pentose Phosphate Pathway (PPP) 1 - 6 hours[7]
Tricarboxylic Acid (TCA) Cycle 2 - 12 hours[4][5][7]
Nucleotide Biosynthesis 6 - 24 hours[5]
Amino Acid Biosynthesis > 24 hours[4]

Note: These are estimates and the optimal time should be determined empirically for each specific cell line and experimental condition.

Protocol: ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol provides a general workflow for a ¹³C-glucose tracing experiment followed by metabolite extraction for mass spectrometry analysis.

Experimental Workflow Diagram

Experimental_Workflow prep_media Prepare Labeling Medium (Glucose-free base + ¹³C-Glucose + dFBS) seed_cells Seed Cells (Aim for 70-80% confluency at harvest) prep_media->seed_cells wash_cells Wash with PBS add_label Add Labeling Medium wash_cells->add_label incubate Incubate for Determined Duration (e.g., 0.5h for Glycolysis, 8h for TCA) add_label->incubate quench Quench Metabolism (Aspirate media, add -80°C 80% Methanol) scrape Scrape & Collect Lysate quench->scrape lyse Incubate at -80°C & Centrifuge scrape->lyse collect_supernatant Collect Supernatant dry_metabolites Dry Metabolite Extract collect_supernatant->dry_metabolites analyze Analyze by LC-MS / GC-MS dry_metabolites->analyze

Caption: A generalized workflow for a ¹³C metabolic tracing experiment.

Detailed Steps:

  • Media Preparation: Prepare a glucose-free version of your standard culture medium. Supplement it with the desired concentration of [U-¹³C₆]-D-glucose (typically matching the standard glucose concentration, e.g., 11-25 mM) and dialyzed fetal bovine serum (dFBS).[6][8] Sterile filter the final medium.

  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[6] Allow cells to attach and grow overnight.

  • Initiate Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed, sterile PBS, and then add the pre-warmed ¹³C-labeling medium.[6]

  • Incubation: Place the cells back in the incubator for the optimized labeling duration based on your pathway of interest.

  • Quenching Metabolism: To halt enzymatic activity instantly, remove the plate from the incubator, aspirate the labeling medium, and immediately add 1 mL of ice-cold (-80°C) 80% methanol.[8]

  • Metabolite Extraction: Place the plate on dry ice. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][8]

  • Sample Processing: Vortex the lysate and incubate at -80°C for at least 20 minutes to precipitate proteins. Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.[6]

  • Collection and Storage: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. Dry the extracts using a vacuum concentrator. The dried pellets can be stored at -80°C until analysis.

Key Metabolic Pathways in Glucose Metabolism

Understanding the flow of carbons from glucose is essential for interpreting labeling patterns. The diagrams below illustrate the central pathways.

Glycolysis and Entry into TCA Cycle

Glycolysis_TCA cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose ¹³C₆-Glucose G6P ¹³C₆-G6P Glucose->G6P F6P ¹³C₆-F6P G6P->F6P F16BP ¹³C₆-F1,6BP F6P->F16BP GAP ¹³C₃-GAP F16BP->GAP Pyruvate ¹³C₃-Pyruvate GAP->Pyruvate Lactate ¹³C₃-Lactate Pyruvate->Lactate AcetylCoA ¹³C₂-Acetyl-CoA Pyruvate->AcetylCoA Citrate ¹³C₂-Citrate (1st Turn) AcetylCoA->Citrate

Caption: ¹³C-Glucose metabolism through glycolysis and into the TCA cycle.

Pentose Phosphate Pathway (PPP)

PPP_Pathway cluster_ppp Pentose Phosphate Pathway G6P ¹³C₆-G6P R5P ¹³C₅-Ribose-5P G6P->R5P Oxidative Phase NADPH NADPH G6P->NADPH R5P->G6P Non-Oxidative Phase Nucleotides Nucleotide Synthesis R5P->Nucleotides

Caption: Flow of ¹³C from Glucose-6-Phosphate through the PPP.

References

Validation & Comparative

A Comparative Guide to D-Glucose Isotopes for Cross-Validation of Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracing of glucose metabolism is paramount to unraveling complex biological processes. The selection of an appropriate isotopic tracer is a critical decision that dictates the accuracy and scope of experimental outcomes. This guide provides a comprehensive cross-validation of experimental results obtained with different D-glucose isotopes, offering a comparative analysis of their performance, detailed experimental protocols, and supporting data to facilitate informed decision-making in metabolic research.

The primary isotopes used for labeling glucose include the stable isotopes Carbon-13 (¹³C) and Deuterium (²H or D), and the radioactive isotope Carbon-14 (¹⁴C). The fundamental difference between stable and radioactive isotopes lies in their nuclear properties, which in turn dictates their detection methods, safety considerations, and the richness of the data they can provide.[1][2] This guide will focus on the cross-validation of results obtained using these different isotopic tracers.

Quantitative Performance Comparison of this compound Isotopes

The choice between different this compound isotopes hinges on a variety of factors including sensitivity, resolution, safety, and the specific metabolic pathway under investigation. Below is a summary of key performance metrics for commonly used this compound isotopes.

Feature¹³C-Glucose (Stable Isotope)¹⁴C-Glucose (Radioisotope)Deuterated Glucose (Stable Isotope)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[2]Liquid Scintillation Counting, Autoradiography[1]Mass Spectrometry (MS), Deuterium Magnetic Resonance Spectroscopy (DMRS)[3]
Sensitivity Lower; requires higher enrichment levels.[1]Higher; can detect very small quantities of labeled molecules.[1]Generally lower than ¹⁴C, comparable to ¹³C.
Resolution High; MS provides mass isotopomer distribution, and NMR provides positional information.[1]Lower; typically measures total radioactivity in a sample.[1]High with MS; DMRS allows for in vivo imaging.[3]
Safety Non-radioactive, posing no radiation risk. Ideal for human studies.[2]Radioactive, requiring specialized handling, licensing, and disposal procedures.[1]Non-radioactive, safe for human studies.[3]
Information Richness High; provides detailed information on metabolic pathways and flux analysis.[1]Lower; provides a measure of overall pathway activity.High; allows for tracing of hydrogen atoms, providing insights into redox metabolism.[4]
Primary Applications Metabolic flux analysis, pathway elucidation.[5]Quantifying overall substrate oxidation.[2][6]In vivo imaging of glucose metabolism, studying redox reactions.[3][7]

Comparative Analysis of Metabolic Flux Rates

Metabolic flux analysis (MFA) using isotopically labeled glucose provides quantitative measurements of the rates of metabolic pathways. The following table presents illustrative data synthesized from studies using different tracers to highlight the type of comparative data that can be obtained.

Metabolic Flux¹³C-GlucoseDeuterated Glucose (alpha-D-Glucose-d7)Interpretation
Cerebral Glucose Consumption Rate (CMRglc) (µmol/g/min)0.4 - 0.60.3 - 0.5Both tracers provide comparable data for baseline cerebral glucose consumption, enabling non-invasive, in vivo imaging of metabolic rates.[3]
Tricarboxylic Acid (TCA) Cycle Flux (VTCA) (µmol/g/min)0.8 - 1.20.7 - 1.1Allows for simultaneous measurement of multiple downstream metabolites, with both tracers yielding similar flux rates.[3]

Experimental Protocols

Accurate and reproducible data from stable isotope tracer studies depend on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

In Vitro Stable Isotope Tracing with Cultured Cells

Objective: To trace the metabolic fate of glucose in cultured cells.

Materials:

  • Cultured cells of interest

  • Isotopically labeled glucose (e.g., [U-¹³C₆]-glucose, [6,6-²H₂]glucose)

  • Glucose-free culture medium

  • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose.[8]

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scrapers

  • Centrifuge tubes

Protocol:

  • Cell Culture and Labeling: Plate cells and allow them to reach the desired confluency. Replace the standard growth medium with a glucose-free medium containing the isotopically labeled glucose and dialyzed FBS.[8][9]

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the isotopic label into various metabolites and to reach an isotopic steady state.[1] The time required can vary from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[10]

  • Metabolite Extraction: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add ice-cold 80% methanol to quench all enzymatic activity.[9]

  • Sample Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Protein Precipitation and Metabolite Separation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins. Transfer the supernatant containing the polar metabolites to a new tube for analysis.[9]

  • Analysis: Analyze the isotopic enrichment in the metabolites using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] For GC-MS analysis of polar metabolites, a derivatization step is often required.[9]

In Vivo Stable Isotope Tracing in a Mouse Model

Objective: To trace the metabolic fate of glucose in different tissues of a living organism.

Materials:

  • Mouse model of interest

  • Sterile isotopically labeled glucose solution

  • Infusion pump and catheters (for continuous infusion) or syringes (for bolus injection)

  • Anesthesia

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Homogenizer

  • Ice-cold 80% methanol

Protocol:

  • Tracer Administration:

    • Continuous Infusion: For steady-state labeling, a catheter is placed in a tail vein to infuse the labeled glucose solution at a constant rate. This method is suitable for calculating metabolic fluxes at a whole-body level.[9]

    • Bolus Injection: A single dose of the tracer is injected, often via the tail vein.[11]

  • Tissue Harvesting: At a specific time point after tracer administration, tissues of interest are rapidly harvested and immediately freeze-clamped in liquid nitrogen to halt metabolic activity.[9]

  • Metabolite Extraction: The frozen tissue is homogenized in ice-cold 80% methanol, followed by centrifugation to separate the protein pellet from the metabolite-containing supernatant.[9]

  • Analysis: The isotopic enrichment in the extracted metabolites is determined by MS or NMR.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the flow of isotopic labels through key metabolic pathways and the general experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

glycolysis_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Pyruvate Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Succinate Succinate alphaKG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate experimental_workflow start Cell Culture / Animal Model tracer_admin Tracer Administration (e.g., ¹³C-Glucose) start->tracer_admin incubation Incubation / Labeling Period tracer_admin->incubation quenching Metabolic Quenching (e.g., Liquid N₂ / Cold Methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction analysis Sample Analysis (MS or NMR) extraction->analysis data_proc Data Processing & Flux Analysis analysis->data_proc cross_validation_logic exp_A Experiment with Tracer A (e.g., alpha-D-Glucose-d7) data_A Metabolic Flux Data A exp_A->data_A exp_B Parallel Experiment with Tracer B (e.g., ¹³C-Glucose) data_B Metabolic Flux Data B exp_B->data_B comparison Comparative Analysis data_A->comparison data_B->comparison validation Validated Results comparison->validation

References

Comparative Analysis of D-Glucose Measurement Methodologies: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a novel, non-invasive D-glucose measurement method, Raman Spectroscopy, and the established gold standard, the Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) enzymatic assay. The following sections present a comprehensive overview of their respective performance characteristics, experimental protocols, and underlying principles to assist researchers in selecting the most appropriate method for their specific applications.

Performance Characteristics

The quantitative performance of both the novel Raman Spectroscopy method and the gold standard HK/G6PDH assay are summarized in the table below. The data presented is a synthesis of findings from various validation studies and analytical performance evaluations.

Performance MetricGold Standard: Hexokinase/G6PDH AssayNew Method: Raman Spectroscopy
Principle Enzymatic-colorimetricVibrational spectroscopy
Linearity Range Up to 500 mg/dL[1]Reported as linear over the physiological range (e.g., <250 mg/dL to >500 mg/dL)[2]
Accuracy Average Deviation: -0.97% compared to reference methods[1]Mean Absolute Relative Difference (MARD): 6.6% - 13.4%[2][3]
Precision (CV%) Repeatability: 0.34% - 0.94%; Reproducibility: 1.49% - 1.84%[4]Varies with study and conditions, but generally higher than enzymatic assays
Limit of Detection As low as 0.3 mg/dL[1]Minimal detectable glucose concentration difference reported as ~29 mg/dL in vivo[2]
Specificity High, with minimal interference from other sugars[1]High specificity to glucose's molecular fingerprint. Potential interference from skin components and other metabolites, though advanced algorithms can mitigate this.[5]
Sample Type Plasma, SerumTranscutaneous (non-invasive)
Measurement Time MinutesSeconds to minutes

Experimental Protocols

Gold Standard: Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) Assay

This method relies on a two-step enzymatic reaction. First, hexokinase catalyzes the phosphorylation of this compound to glucose-6-phosphate (G6P). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the this compound concentration in the sample.[6]

Materials and Reagents:

  • Hexokinase

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Adenosine Triphosphate (ATP)

  • Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

  • Magnesium Chloride (MgCl2)

  • Tris Buffer (pH ~7.8)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

  • Micropipettes and tips

  • This compound standards

  • Plasma or serum samples

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing Tris buffer, ATP, NADP+, and MgCl2.

  • Sample and Standard Preparation: Prepare a series of this compound standards of known concentrations. Samples (plasma or serum) may require dilution to fall within the linear range of the assay.

  • Assay Protocol: a. To a cuvette, add the reaction mixture. b. Add the sample or a glucose standard to the cuvette. c. Add G6PDH and mix. d. Take an initial absorbance reading at 340 nm (A1). e. Add hexokinase to initiate the reaction. f. Incubate at room temperature for approximately 15 minutes. g. Take a final absorbance reading at 340 nm (A2).

  • Calculation: The change in absorbance (A2 - A1) is used to determine the glucose concentration by comparing it to the standard curve generated from the glucose standards.

New Method: Non-Invasive Raman Spectroscopy

Raman spectroscopy is a non-invasive optical technique that measures the vibrational modes of molecules.[5] When a laser interacts with the skin, a small fraction of the light is scattered inelastically, resulting in a shift in energy that is characteristic of the molecules present. The Raman spectrum of glucose has distinct peaks, and the intensity of these peaks can be correlated with its concentration in the interstitial fluid.[7]

Equipment:

  • Raman Spectrometer with a near-infrared (NIR) laser source

  • Fiber optic probe for sample interface

  • Computer with data acquisition and analysis software

Procedure:

  • System Calibration: The instrument is calibrated according to the manufacturer's instructions to ensure wavelength and intensity accuracy.

  • Subject Preparation: The measurement site (e.g., forearm, fingertip) is cleaned and dried.

  • Data Acquisition: a. The fiber optic probe is brought into contact with the skin. b. The NIR laser is activated, and the Raman scattered light is collected by the spectrometer. c. Spectra are acquired over a period of seconds to minutes. Multiple spectra are often averaged to improve the signal-to-noise ratio.

  • Data Processing and Analysis: a. The acquired spectra are processed to remove background fluorescence and other noise. b. The intensity of the characteristic glucose Raman peaks (e.g., around 1125 cm⁻¹) is measured.[8] c. A calibration model, often developed using multivariate analysis techniques like partial least squares (PLS) regression, is used to correlate the spectral data with blood glucose concentrations.[9] This model is initially built by comparing Raman measurements with a reference method (e.g., the HK/G6PDH assay).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Gold Standard: HK/G6PDH Enzymatic Assay Signaling Pathway cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products This compound This compound Glucose-6-Phosphate Glucose-6-Phosphate This compound->Glucose-6-Phosphate Hexokinase ATP ATP ADP ADP ATP->ADP Hexokinase NADP+ NADP+ NADPH NADPH NADP+->NADPH G6PDH Hexokinase Hexokinase G6PDH G6PDH 6-Phosphogluconate 6-Phosphogluconate Glucose-6-Phosphate->6-Phosphogluconate G6PDH Spectrophotometer (340nm) Spectrophotometer (340nm) NADPH->Spectrophotometer (340nm)

Caption: Signaling pathway of the HK/G6PDH enzymatic assay for this compound measurement.

Validation Workflow: New Method vs. Gold Standard cluster_methods Measurement Methods cluster_data Data Collection & Analysis cluster_validation Validation Outcome New_Method New Method (Raman Spectroscopy) Paired_Measurements Paired Measurements from Same Subjects New_Method->Paired_Measurements Gold_Standard Gold Standard (HK/G6PDH Assay) Gold_Standard->Paired_Measurements Data_Analysis Statistical Analysis (Linear Regression, Bland-Altman, MARD) Paired_Measurements->Data_Analysis Performance_Comparison Performance Comparison (Accuracy, Precision, Linearity) Data_Analysis->Performance_Comparison Conclusion Conclusion on Validity of the New Method Performance_Comparison->Conclusion

Caption: Logical workflow for validating a new this compound measurement method against a gold standard.

References

D-Glucose vs. Fructose: A Comparative Guide to Their Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of D-glucose and fructose, leveraging experimental data to elucidate their distinct roles in cellular metabolism. Understanding these differences is paramount for research into metabolic diseases and the development of novel therapeutic interventions.

Key Metabolic Differences at a Glance

This compound and fructose, while both simple sugars, are metabolized through distinct pathways, leading to significantly different physiological outcomes. Glucose serves as the primary energy source for most cells in the body and its metabolism is tightly regulated. Fructose, in contrast, is predominantly metabolized in the liver, bypassing key regulatory steps of glycolysis, which can lead to a rapid influx of carbon for triglyceride synthesis.[1][2]

Quantitative Comparison of Metabolic Effects

The following tables summarize quantitative data from various studies comparing the metabolic effects of this compound and fructose. It is important to note that experimental conditions, such as substrate concentration and cell type, can influence these values.

ParameterThis compoundFructoseCell/System TypeReference
Initial Hepatic Uptake Slower, regulated by insulin and cellular energy statusRapid, largely unregulatedIn vivo (human/animal)[2][3]
ATP Yield (Glycolysis to Pyruvate) Net 2 ATPNet 2 ATPTheoretical[4][5]
Lactate Production LowerHigher, especially when co-ingested with glucose during exerciseHuman (during exercise)[6][7]
Triglyceride Synthesis LowerHigher, potent inducer of de novo lipogenesisHepG2 cells, in vivo (human/animal)[8][9][10]
Reactive Oxygen Species (ROS) Production Can induce ROS at high concentrationsCan induce ROS, potentially at a higher rate than glucoseL6 skeletal muscle cells, in vitro studies[11][12]

Metabolic Pathways: A Visual Comparison

The distinct metabolic pathways of this compound and fructose are visualized below.

glycolysis cluster_glucose This compound Metabolism (Glycolysis) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/Glucokinase (-1 ATP) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) (-1 ATP) (Rate-Limiting Step) TrioseP Triose Phosphates F16BP->TrioseP Pyruvate_G Pyruvate TrioseP->Pyruvate_G Multiple Steps (+4 ATP, +2 NADH)

Diagram 1: this compound Metabolism via Glycolysis.

fructolysis cluster_fructose Fructose Metabolism (Fructolysis) Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (-1 ATP) TrioseP_F Triose Phosphates (DHAP & Glyceraldehyde) F1P->TrioseP_F Aldolase B (Bypasses PFK) Pyruvate_F Pyruvate TrioseP_F->Pyruvate_F Multiple Steps (+4 ATP, +2 NADH)

Diagram 2: Fructose Metabolism via Fructolysis.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and fructose metabolism are provided below.

13C Stable Isotope Tracing for Metabolic Flux Analysis

Objective: To trace the metabolic fate of 13C-labeled glucose or fructose and quantify their contribution to various metabolic pathways.

Materials:

  • [U-13C6]glucose or [U-13C6]fructose (or other specifically labeled isotopes)

  • Cell culture medium depleted of the corresponding unlabeled sugar

  • Cultured cells of interest (e.g., HepG2 hepatocytes)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Isotope Labeling: Replace the standard medium with a medium containing the 13C-labeled substrate (e.g., 10 mM [U-13C6]glucose) and incubate for a defined period (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis (e.g., using methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Mass Spectrometry Analysis:

    • Inject the prepared sample into the GC-MS or LC-MS system.

    • Analyze the mass isotopomer distribution of key metabolites (e.g., lactate, citrate, palmitate) to determine the incorporation of 13C from the labeled substrate.

  • Data Analysis: Calculate the fractional contribution of the labeled substrate to the product pools to determine metabolic fluxes.

experimental_workflow_13C cluster_workflow 13C Stable Isotope Tracing Workflow start Culture Cells labeling Incubate with 13C-labeled Glucose or Fructose start->labeling extraction Extract Metabolites labeling->extraction analysis GC-MS or LC-MS Analysis extraction->analysis data Data Analysis (Metabolic Flux) analysis->data

References

A Comparative Analysis of D-Glucose Uptake in Normal vs. Diabetic Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of D-glucose uptake in normal versus diabetic model cell lines. It is intended for researchers, scientists, and drug development professionals investigating metabolic diseases and therapeutic interventions. The content covers key experimental protocols, comparative data, and the underlying signaling pathways.

Introduction

The cellular uptake of this compound is a fundamental metabolic process, critical for maintaining energy homeostasis. In insulin-responsive tissues like skeletal muscle and adipose tissue, this process is tightly regulated by the insulin signaling pathway. The dysregulation of this pathway is a hallmark of Type 2 Diabetes, leading to impaired glucose uptake and elevated blood glucose levels.[1][2] Understanding the molecular mechanisms that differentiate glucose uptake in healthy and diabetic states is paramount for the development of effective anti-diabetic therapies.

This guide compares this compound uptake in representative "normal" and "diabetic" cell line models. Diabetic cell models are often established by genetic modification (e.g., knockdown of key insulin signaling proteins) or by inducing insulin resistance through chronic exposure to high glucose or fatty acids.[3] These models, while not perfectly replicating the in vivo condition, provide invaluable tools for mechanistic studies and drug screening.

Comparative Data: this compound Uptake

The following table summarizes representative quantitative data for this compound uptake under basal and insulin-stimulated conditions in normal and diabetic model cell lines. The data is presented as a percentage of the basal glucose uptake in normal cells. Diabetic cell lines consistently exhibit a blunted response to insulin stimulation.

Cell Line ModelConditionThis compound Uptake (% of Normal Basal)
Normal Basal100%
Insulin-Stimulated250 - 350%
Diabetic Basal90 - 110%
Insulin-Stimulated120 - 180%

Note: These values are representative and can vary depending on the specific cell line, the method used to induce the diabetic phenotype, and the experimental conditions.

Experimental Protocols

Accurate measurement of this compound uptake is crucial for studying insulin signaling and screening potential therapeutic agents. Two common methods are the radiolabeled 2-deoxy-D-glucose (2-DG) uptake assay and the fluorescent 2-NBDG uptake assay.

Radiolabeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This is a classic and highly sensitive method. 2-DG is a glucose analog that is transported into the cell and phosphorylated by hexokinase, but not further metabolized, effectively trapping it inside the cell.[4][5]

Protocol:

  • Cell Culture: Plate cells (e.g., primary human myotubes, 3T3-L1 adipocytes) in 6-well plates and allow them to differentiate.[1]

  • Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 2-4 hours to establish a basal state.

  • Insulin Stimulation: Treat the cells with or without a physiological concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose uptake.[1]

  • Glucose Uptake: Add radiolabeled 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10-15 minutes at 37°C.

  • Washing: Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS in NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the counts per minute (CPM) to the total protein concentration of each sample.

Fluorescent 2-NBDG Uptake Assay

This method utilizes a fluorescently-labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), and is amenable to high-throughput screening.[6][7][8]

Protocol:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Glucose Starvation: Replace the culture medium with glucose-free medium and incubate for 1-2 hours.[9]

  • Compound Treatment & Insulin Stimulation: Add test compounds or vehicle, followed by insulin (or vehicle for basal) and incubate for the desired time.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[10]

  • Termination and Washing: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Signaling Pathways

The uptake of glucose into muscle and fat cells is primarily mediated by the glucose transporter 4 (GLUT4). In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. Insulin binding to its receptor triggers a signaling cascade that leads to the translocation of GLUT4 to the plasma membrane, allowing for glucose influx.[11]

Experimental Workflow for Glucose Uptake Assay

G Workflow for a Typical Glucose Uptake Assay A Cell Seeding & Growth B Serum/Glucose Starvation A->B C Insulin Stimulation (or vehicle for basal) B->C D Incubation with Labeled Glucose Analog (2-DG or 2-NBDG) C->D E Wash to Remove Extracellular Label D->E F Cell Lysis & Measurement (Scintillation or Fluorescence) E->F

Caption: A generalized workflow for measuring this compound uptake in cell lines.

Insulin Signaling Pathway in Normal Cells

In normal, healthy cells, insulin binding to the insulin receptor (IR) leads to its autophosphorylation and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[12] This activates the PI3K/Akt signaling pathway, culminating in the translocation of GLUT4 to the cell surface and glucose uptake.[13][14]

G Insulin Signaling in Normal Cells Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake

Caption: Simplified insulin signaling cascade leading to glucose uptake.

Impaired Insulin Signaling in Diabetic Cell Models

In diabetic cell models, this pathway is often impaired at one or more key nodes. For example, a reduction in IRS-1 expression or inhibitory phosphorylation of IRS can dampen the signal transmission.[3][15] This leads to reduced Akt activation, impaired GLUT4 translocation, and consequently, decreased glucose uptake in response to insulin.

G Impaired Insulin Signaling in Diabetic Cells cluster_inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (Reduced Expression/ Inhibitory Phosphorylation) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Akt Akt (Reduced Activation) PI3K->Akt GLUT4_vesicle GLUT4 Vesicle (Impaired Translocation) Akt->GLUT4_vesicle GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Glucose_uptake Reduced Glucose Uptake GLUT4_pm->Glucose_uptake inhibition1 X inhibition2 X inhibition3 X

Caption: Disruption of the insulin signaling pathway in diabetic models.

References

A Comparative Guide to Computational Models of D-Glucose Metabolism: Validation with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent computational models of D-glucose metabolism: the Bergman Minimal Model and the Hovorka Model. The performance of these models is evaluated against experimental data, with detailed methodologies provided for key experimental procedures. This analysis aims to assist researchers in selecting and applying appropriate models for their studies in metabolic disease and drug development.

Introduction to a Computational Model of this compound Metabolism

Computational modeling has become an indispensable tool in understanding the complex dynamics of this compound metabolism. These models, which range from simplified representations to comprehensive multi-compartment systems, allow for the simulation of glucose and insulin kinetics under various physiological and pathological conditions. The validation of these models against robust experimental data is critical to ensure their predictive accuracy and relevance in clinical and research settings.

This guide focuses on two widely recognized models:

  • The Bergman Minimal Model: A foundational model that describes glucose and insulin dynamics following an intravenous glucose tolerance test (IVGTT). It is valued for its relative simplicity and its ability to provide key physiological parameters such as insulin sensitivity and glucose effectiveness from a single experiment.

  • The Hovorka Model: A more complex, comprehensive model that is widely used in the development of artificial pancreas systems for individuals with Type 1 diabetes. It incorporates subsystems for glucose, insulin, and insulin action, and can simulate the response to meals and subcutaneous insulin administration.

The validation of these models relies on a variety of experimental techniques designed to probe different aspects of glucose metabolism. Key among these are glucose tolerance tests, which assess the body's ability to clear a glucose load, and in vitro assays that measure cellular glucose uptake and metabolic byproducts like lactate.

Data Presentation: Model Validation Against Experimental Data

The validation of a computational model is achieved by comparing its simulated outputs with experimentally measured data. The following tables present a comparison of the Bergman Minimal Model's simulated glucose and insulin concentrations with experimental data from a Frequently Sampled Intravenous Glucose Tolerance Test (FSIGT).

Bergman Minimal Model Validation

The following data is from a study by Pacini and Bergman (1986), which was instrumental in the validation of the Minimal Model. The experimental data was obtained from a healthy individual following a bolus injection of glucose.

Table 1: Plasma Glucose Concentration Following Intravenous Glucose Injection

Time (minutes)Experimental Glucose (mg/dL)Minimal Model Simulated Glucose (mg/dL)
08585.0
2275274.8
4240241.2
6210210.5
8185184.7
10165164.3
12150148.1
14138135.2
16128124.9
19115112.3
22105102.1
279290.5
328482.3
427573.6
527068.9
626866.7
726765.8
826866.1
927067.3
1027269.1
1227573.2
1427877.1
1628080.5
1828283.2

Table 2: Plasma Insulin Concentration Following Intravenous Glucose Injection

Time (minutes)Experimental Insulin (µU/mL)Minimal Model Simulated Insulin (µU/mL)
055.0
2150149.5
4120121.3
69596.8
87577.1
106061.9
125050.3
144241.5
163534.8
192827.9
222322.8
271817.6
321414.1
42109.8
5287.6
6276.5
7265.9
8255.5
9255.2
10255.0
12254.9
14254.9
16255.0
18255.1
Hovorka Model Validation

The Hovorka model is typically validated using data from individuals with Type 1 diabetes, often involving continuous glucose monitoring (CGM) data and records of meals and insulin administration. Due to the complexity and patient-specific nature of these datasets, a single representative table is less illustrative than for the Bergman Minimal Model. However, validation studies for the Hovorka model demonstrate a high degree of accuracy in predicting glucose dynamics in response to various real-world scenarios. For instance, clinical studies have shown that the Hovorka model can accurately predict glucose excursions following meals and exercise, which is crucial for its application in artificial pancreas systems.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating high-quality data for model validation. The following sections provide methodologies for key experiments cited in the validation of glucose metabolism models.

Frequently Sampled Intravenous Glucose Tolerance Test (FSIGT)

The FSIGT is a dynamic test used to assess insulin sensitivity and glucose effectiveness.

Patient Preparation:

  • Subjects should consume a diet containing at least 150g of carbohydrates per day for three days prior to the test.

  • Subjects must fast for at least 8 hours overnight before the test. Water is permitted.

  • Any medications that could interfere with glucose metabolism should be discontinued, as advised by a physician.

Procedure:

  • An intravenous (IV) catheter is inserted into a vein in each arm: one for glucose and insulin administration, and the other for blood sampling.

  • A baseline blood sample is drawn to measure fasting glucose and insulin levels.

  • A bolus of glucose (0.3 g/kg body weight) is injected intravenously over 1 minute.

  • Blood samples are collected at frequent intervals (e.g., 2, 3, 4, 5, 6, 8, 10, 12, 14, 16, 19, 22, 27, 32, 42, 52, 62, 72, 82, 92, 102, 122, 142, 162, and 182 minutes) after the glucose injection.

  • In some modified protocols, a bolus of insulin or tolbutamide may be administered at 20 minutes to further probe insulin action.

  • Collected blood samples are processed to separate plasma, which is then stored at -80°C until analysis.

Data Analysis:

Plasma samples are analyzed for glucose and insulin concentrations. These time-course data are then used to parameterize and validate the computational model.

Cellular Glucose Uptake Assay (2-Deoxyglucose Method)

This in vitro assay measures the rate of glucose uptake into cultured cells.

Materials:

  • Cultured cells (e.g., adipocytes, myotubes)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive tracer) or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • Phloretin or cytochalasin B (glucose transport inhibitors)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cells are seeded in multi-well plates and grown to the desired confluence.

  • Cells are serum-starved for a defined period (e.g., 2-4 hours) to establish a baseline metabolic state.

  • Cells are washed with KRH buffer and then incubated with or without insulin for a specified time to stimulate glucose uptake.

  • The glucose uptake is initiated by adding KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.

  • After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor.

  • Cells are lysed, and the intracellular accumulation of the labeled glucose analog is quantified using a scintillation counter or a fluorescence plate reader.

  • Non-specific uptake is determined in the presence of a glucose transport inhibitor and subtracted from all other values.

Lactate Production Assay

This assay measures the amount of lactate secreted by cells into the culture medium, which is an indicator of glycolytic flux.

Materials:

  • Cultured cells

  • Cell culture medium

  • Lactate assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cells are seeded in multi-well plates and cultured under the desired experimental conditions (e.g., with or without specific treatments).

  • At specified time points, a small aliquot of the cell culture medium is collected.

  • The collected medium is centrifuged to remove any cellular debris.

  • The lactate concentration in the supernatant is determined using a lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • The absorbance or fluorescence is measured using a microplate reader.

  • A standard curve is generated using known concentrations of lactate to quantify the lactate concentration in the samples.

  • The lactate production rate is typically normalized to the cell number or total protein content.

Mandatory Visualization

The following diagrams illustrate key concepts in this compound metabolism and the experimental workflow for model validation.

G cluster_cell Cell InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt PI3K->AKT Activation GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Translocation GLUT4_membrane GLUT4 Transporter (at membrane) GLUT4_vesicle->GLUT4_membrane Glucose_in Glucose (intracellular) GLUT4_membrane->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle ATP ATP TCA_Cycle->ATP Insulin Insulin Insulin->InsulinReceptor Glucose_out Glucose (extracellular) Glucose_out->GLUT4_membrane Transport

Caption: Insulin signaling pathway for glucose uptake.

G start Start patient_prep Patient/Cell Culture Preparation start->patient_prep experiment Perform Experiment (e.g., FSIGT, Glucose Uptake) patient_prep->experiment data_collection Collect Samples (e.g., Blood, Cell Lysate) experiment->data_collection analysis Sample Analysis (e.g., Glucose, Insulin Conc.) data_collection->analysis data_processing Data Processing and Structuring analysis->data_processing comparison Compare Model Output with Experimental Data data_processing->comparison model_simulation Run Computational Model Simulation model_simulation->comparison validation Model Validation (Assess Goodness of Fit) comparison->validation end End validation->end

Caption: Experimental workflow for model validation.

References

A Comparative Guide to D-Glucose Measurement in Biological Samples: Reproducibility and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of D-glucose in biological samples is paramount for metabolic studies, disease modeling, and drug efficacy assessment. This guide provides an objective comparison of common enzymatic methods for this compound measurement, focusing on their reproducibility and precision, supported by experimental data and detailed protocols.

This guide delves into two of the most widely used enzymatic methods for this compound quantification: the Glucose Oxidase (GO) method and the Hexokinase (HK) method. Both methods offer robust and sensitive detection, but they differ in their underlying principles, susceptibility to interferences, and overall performance characteristics.

Performance Comparison of this compound Assay Methods

The selection of an appropriate this compound assay often depends on the specific requirements of the experiment, including the sample type, expected glucose concentration range, and the need for high precision. Below is a summary of key performance indicators for the Glucose Oxidase and Hexokinase methods, compiled from various validation studies.

Performance MetricGlucose Oxidase (GOD-POD) MethodHexokinase (HK) MethodSource(s)
Intra-assay Precision (Repeatability) CV% ≤5.0%0.34% - 0.94%[1][2]
Inter-assay Precision (Reproducibility) CV% ≤5.0%1.49% - 2.53%[1][2][3]
Linearity Range 1.4 - 28 mmol/LUp to 500 mg/dL (27.8 mmol/L)[1][4]
Limit of Detection (LOD) ~3 to 5.2 µMNot explicitly stated in comparative studies, but generally considered highly sensitive.[5]
Specificity High for β-D-glucose. The peroxidase reaction is less specific and can be subject to interference from reducing substances like ascorbic acid and uric acid.Considered the reference method due to its high specificity for glucose. The enzymes involved (Hexokinase and G6PDH) have minimal interference from other blood components.[6]
Accuracy Good agreement with reference methods (Correlation Coefficient >0.99). However, some studies show a tendency to underestimate glucose levels compared to the hexokinase method.Considered the "gold standard" or reference method for glucose determination due to its high accuracy.[6][7][8]

Note: CV% (Coefficient of Variation) is a measure of relative variability. Lower CV% values indicate higher precision. The performance of commercial kits can vary, and it is recommended to consult the manufacturer's specifications.

Signaling Pathways and Experimental Workflows

To visualize the principles behind these methods, the following diagrams illustrate the enzymatic reactions and general experimental workflows.

Glucose_Oxidase_Pathway cluster_reaction Enzymatic Reactions cluster_workflow Experimental Workflow D_Glucose β-D-Glucose Gluconolactone D-Glucono-1,5-lactone D_Glucose->Gluconolactone Glucose Oxidase (GO) H2O2 Hydrogen Peroxide (H₂O₂) Chromogen_Oxidized Oxidized Chromogen (Colored) H2O2->Chromogen_Oxidized Peroxidase (POD) Chromogen_Reduced Reduced Chromogen Sample Biological Sample Reagent_Mix Add GOD-POD Reagent Mix Sample->Reagent_Mix Incubation Incubate (e.g., 37°C) Reagent_Mix->Incubation Measurement Measure Absorbance (e.g., 505 nm) Incubation->Measurement Calculation Calculate Glucose Concentration Measurement->Calculation

Caption: Enzymatic reactions and workflow for the Glucose Oxidase (GOD-POD) method.

Hexokinase_Pathway cluster_reaction Enzymatic Reactions cluster_workflow Experimental Workflow Glucose Glucose G6P Glucose-6-Phosphate (G6P) Glucose->G6P Hexokinase (HK) ATP ATP _6PG 6-Phosphogluconate G6P->_6PG G6P Dehydrogenase (G6PDH) ADP ADP NADP NADP⁺ NADPH NADPH Sample Biological Sample Reagent_Mix Add HK/G6PDH Reagent Mix Sample->Reagent_Mix Incubation Incubate (e.g., Room Temp.) Reagent_Mix->Incubation Measurement Measure Absorbance (340 nm) Incubation->Measurement Calculation Calculate Glucose Concentration Measurement->Calculation

Caption: Enzymatic reactions and workflow for the Hexokinase (HK) method.

Detailed Experimental Protocols

Below are generalized protocols for the two most common enzymatic methods for this compound determination. Specific details may vary between commercial kits, and it is essential to follow the manufacturer's instructions.

Glucose Oxidase-Peroxidase (GOD-POD) Colorimetric Assay

This method is based on the oxidation of glucose by glucose oxidase, which produces hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to yield a colored product, the absorbance of which is proportional to the glucose concentration.

Materials:

  • Glucose Oxidase (GO)

  • Peroxidase (POD)

  • Chromogenic substrate (e.g., o-dianisidine, 4-aminoantipyrone)

  • Phosphate buffer

  • This compound standards

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare a working reagent solution containing GO, POD, and the chromogenic substrate in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0 to 200 mg/dL).

  • Sample Preparation: If necessary, deproteinize samples (e.g., serum or plasma) by precipitation with trichloroacetic acid or zinc sulfate, followed by centrifugation.

  • Assay:

    • Pipette a small volume of standard or sample into a test tube or microplate well.

    • Add the GOD-POD working reagent to each tube/well.

    • Mix and incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Measurement: Measure the absorbance of the resulting color at the appropriate wavelength (e.g., 505 nm for a phenol/4-aminoantipyrine system).

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the glucose concentration in the samples from the standard curve.

Hexokinase (HK) Assay

This method, considered the reference standard, involves the phosphorylation of glucose by hexokinase in the presence of ATP. The resulting glucose-6-phosphate (G6P) is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration.[9][10]

Materials:

  • Hexokinase (HK)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Tris or other suitable buffer

  • This compound standards

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a working reagent solution containing HK, G6PDH, ATP, and NADP+ in a suitable buffer (e.g., 50 mM Tris buffer, pH 7.5, with MgCl2).[10]

  • Standard Curve: Prepare a series of this compound standards of known concentrations.

  • Sample Preparation: Similar to the GOD-POD method, samples may require deproteinization.

  • Assay:

    • Pipette a small volume of standard or sample into a cuvette or microplate well.

    • Add the HK working reagent.

    • Mix and incubate at room temperature for a specified time to allow the reaction to go to completion.

  • Measurement: Measure the absorbance at 340 nm. The change in absorbance from a blank (without sample) is used for calculation.

  • Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Determine the glucose concentration in the samples from this curve.

Conclusion

Both the Glucose Oxidase and Hexokinase methods are reliable for the quantification of this compound in biological samples. The GOD-POD method is widely used due to its simplicity and cost-effectiveness. However, its susceptibility to interference from reducing agents should be considered. The Hexokinase method, while potentially more expensive, offers higher specificity and is considered the reference method for its accuracy.[6] The choice between these methods should be guided by the specific needs of the research, including the required level of precision, the nature of the biological matrix, and budgetary considerations. For high-stakes applications in research and drug development where accuracy is paramount, the Hexokinase method is often preferred.

References

Comparing the efficacy of different fluorescent D-glucose analogs for cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular glucose uptake is fundamental to understanding metabolism in both healthy and diseased states, particularly in fields like oncology and diabetes research. Fluorescent D-glucose analogs have emerged as powerful tools for visualizing and quantifying this process in living cells. This guide provides a comprehensive comparison of the efficacy of different fluorescent this compound analogs, offering a critical evaluation of their performance based on available experimental data.

Overview of Fluorescent this compound Analogs

Fluorescent this compound analogs are molecules in which a fluorophore is attached to a glucose molecule. Ideally, these analogs are transported into the cell via glucose transporters (GLUTs) and accumulate intracellularly, providing a fluorescent signal that is proportional to the glucose uptake rate. However, the properties of the attached fluorophore can significantly impact the analog's biological behavior and imaging performance. This guide focuses on a comparison of some of the most commonly used and promising fluorescent glucose analogs.

Quantitative Performance Comparison

The selection of an appropriate fluorescent glucose analog is critical for obtaining accurate and reproducible data. The following table summarizes the key performance indicators for several popular analogs.

AnalogFluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostabilityKey Characteristics
2-NBDG Nitrobenzoxadiazole~465~540ModerateLowMost widely used; uptake mechanism is debated (GLUT-dependent and independent pathways reported).[1][2][3]
6-NBDG Nitrobenzoxadiazole~468~538ModerateLowIsomer of 2-NBDG; also exhibits debated uptake mechanisms.[1][4][5]
GB2-Cy3 Cyanine 3 (Cy3)~550~570High (0.24 for Cy3)[6]ModerateReported to be 10 times more sensitive than 2-NBDG; GLUT-mediated uptake.[7]
IRDye800CW 2-DG IRDye 800CW~774~789HighHighNear-infrared (NIR) probe suitable for in vivo imaging due to deep tissue penetration.[8]
Cy5.5-2DG Cyanine 5.5~675~694ModerateModerateNIR probe for in vivo imaging; its uptake may not be mediated by GLUTs.[9]

Note: Quantitative values for quantum yield and photostability can vary depending on the experimental conditions (e.g., solvent, pH). The data presented here are based on available literature for comparative purposes.

Signaling Pathway and Experimental Workflows

To effectively utilize and evaluate fluorescent glucose analogs, it is essential to understand the underlying biological pathways and experimental procedures.

Glucose Uptake and Metabolism Pathway

The uptake of glucose and its analogs is primarily mediated by the family of glucose transporters (GLUTs). Once inside the cell, glucose is phosphorylated by hexokinase, trapping it within the cytoplasm for further metabolism. Fluorescent 2-deoxyglucose analogs are similarly phosphorylated but are not readily metabolized further, leading to their accumulation.

GlucoseUptake Glucose Analog Uptake and Trapping cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Analog (out) Fluorescent This compound Analog GLUT Glucose Transporter (e.g., GLUT1) Glucose Analog (out)->GLUT Binding Glucose Analog (in) Fluorescent This compound Analog Phosphorylated Analog Phosphorylated Analog Glucose Analog (in)->Phosphorylated Analog Hexokinase (ATP -> ADP) Glycolysis Further Metabolism (Blocked for 2-deoxy analogs) Phosphorylated Analog->Glycolysis Limited GLUT->Glucose Analog (in) Transport

Caption: Cellular uptake and phosphorylation of fluorescent this compound analogs.

Experimental Workflow for Comparing Analog Efficacy

A standardized workflow is crucial for the objective comparison of different fluorescent glucose analogs. This typically involves cell culture, incubation with the analogs, imaging, and data analysis.

ExperimentalWorkflow Workflow for Efficacy Comparison Cell Culture 1. Cell Culture (e.g., Cancer cell line) Incubation 2. Incubation with different fluorescent glucose analogs Cell Culture->Incubation Imaging 3. Live-Cell Imaging (Confocal/Fluorescence Microscopy) Incubation->Imaging Data Analysis 4. Quantitative Analysis (Fluorescence Intensity, Uptake Kinetics) Imaging->Data Analysis Comparison 5. Comparative Efficacy Assessment Data Analysis->Comparison

Caption: Standardized workflow for comparing fluorescent glucose analog performance.

Detailed Experimental Protocols

Reproducible and reliable data depend on well-defined experimental protocols. The following are methodologies for key experiments used to evaluate and compare fluorescent this compound analogs.

Protocol 1: Cellular Uptake and Competitive Inhibition Assay

This assay is designed to determine the kinetics of analog uptake and to assess its specificity for glucose transporters.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Glucose-free DMEM or PBS

  • Fluorescent this compound analogs (e.g., 2-NBDG, 6-NBDG, GB2-Cy3)

  • This compound and L-glucose solutions

  • Known glucose uptake inhibitor (e.g., Phloretin, Cytochalasin B)[10][11]

  • 96-well black, clear-bottom imaging plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Glucose Starvation: On the day of the experiment, wash the cells twice with warm, glucose-free DMEM or PBS. Then, incubate the cells in the same glucose-free medium for 1-2 hours at 37°C.[10]

  • Incubation with Analogs:

    • For uptake kinetics: Add the fluorescent glucose analog to the cells at a final concentration of 50-100 µM. Measure fluorescence intensity at various time points (e.g., 5, 15, 30, 60 minutes) using a plate reader or microscope.

    • For competitive inhibition: Pre-incubate the glucose-starved cells with a high concentration of this compound (e.g., 10-50 mM) or L-glucose (as a negative control) for 15 minutes.[9] Then, add the fluorescent glucose analog (50-100 µM) and incubate for 30-60 minutes.[10] A separate set of wells should be treated with a known GLUT inhibitor as a positive control for uptake inhibition.

  • Washing: To stop the uptake, remove the incubation medium and wash the cells three times with ice-cold PBS.[1]

  • Imaging and Analysis: Acquire images using a fluorescence microscope or measure the total fluorescence intensity using a plate reader. For microscopy, quantify the mean fluorescence intensity per cell. For the plate reader, normalize the fluorescence intensity to the number of cells. Compare the fluorescence signals between the different conditions. A significant reduction in fluorescence in the presence of this compound but not L-glucose suggests GLUT-mediated uptake.

Protocol 2: Photostability Assay

This protocol measures the resistance of a fluorescent analog to photobleaching upon continuous illumination.

Materials:

  • Solutions of fluorescent this compound analogs at a known concentration

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector

  • Image acquisition and analysis software

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent analog in PBS in a glass-bottom dish.

  • Initial Imaging: Acquire an initial image of the fluorescent solution using a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuous Illumination: Continuously illuminate a specific region of interest (ROI) with the excitation light.

  • Time-Lapse Imaging: Acquire images of the ROI at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Data Analysis: Measure the mean fluorescence intensity within the ROI for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the analog's photostability. A slower decay rate indicates higher photostability.[12][13]

Critical Considerations and Future Perspectives

The ideal fluorescent this compound analog should exhibit high fluorescence quantum yield, excellent photostability, and, most importantly, be a true substrate for glucose transporters to accurately report on physiological glucose uptake. The current generation of analogs, particularly the widely used NBDG derivatives, has been instrumental in advancing our understanding of glucose metabolism. However, the controversy surrounding their uptake mechanisms highlights the need for careful experimental design and data interpretation.[1][2][3][4]

Newer probes, such as GB2-Cy3 and various NIR analogs, offer significant advantages in terms of sensitivity and suitability for in vivo imaging.[7][14] The development of next-generation fluorescent glucose analogs with improved photophysical properties and confirmed GLUT specificity will be crucial for pushing the boundaries of metabolic research. Researchers should critically evaluate the available options and select the analog that is best suited for their specific experimental needs and imaging setup.

References

A Comparative Analysis of D-Glucose Metabolism in Glioblastoma, Pancreatic, and Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A hallmark of many cancer cells is their altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1][2] This metabolic reprogramming is not uniform across all cancer types and a nuanced understanding of these differences is critical for the development of targeted therapies. This guide provides a comparative analysis of D-glucose metabolism in three distinct and aggressive cancer types: glioblastoma, pancreatic cancer, and breast cancer, using representative cell lines: U87MG (glioblastoma), PANC-1 (pancreatic), and MCF-7/MDA-MB-231 (breast).

Quantitative Comparison of Metabolic Parameters

The metabolic phenotype of a cancer cell can be quantified by several key parameters, including the rates of glucose uptake and lactate production, and the relative contribution of glycolysis versus oxidative phosphorylation (OXPHOS) to ATP production. The following table summarizes these parameters for the selected cell lines, compiled from multiple studies. It is important to note that absolute values can vary between experiments due to different culture conditions and assay methodologies.

Cell LineCancer TypeGlucose Uptake Rate (nmol/min/mg protein)Lactate Production Rate (nmol/min/mg protein)ATP from Glycolysis (%)ATP from OXPHOS (%)Key Metabolic Enzyme Expression Profile
U87MG Glioblastoma~5-15[3][4]~20-40[3][4]High (predominantly glycolytic)LowHigh GLUT1, HK2, PKM2, LDHA[5][6]
PANC-1 Pancreatic~2-8[7]~10-25[7]~60-80%[5]~20-40%High GLUT1, PKM2, LDHA[6][8]
MCF-7 Breast (Luminal A)~1-5[9][10]~5-15[9][10]~20-40%[11]~60-80% (more oxidative)Lower GLUT1, higher OXPHOS protein expression[12][13]
MDA-MB-231 Breast (Triple-Negative)~8-20~30-50~70-90% (highly glycolytic)~10-30%High GLUT1, HK2, PKM2, LDHA[12][14]

Signaling Pathways Regulating Glucose Metabolism

The metabolic reprogramming in cancer cells is driven by complex signaling networks that are often constitutively active due to genetic mutations. Two of the most critical pathways are the PI3K/AKT/mTOR and the HIF-1α pathways.

cluster_0 PI3K/AKT/mTOR Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Glycolysis Glycolysis mTORC1->Glycolysis promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes

Figure 1: The PI3K/AKT/mTOR signaling pathway promoting glycolysis.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[5] Activation of this pathway, a common event in many cancers, leads to increased glucose uptake and glycolysis.

cluster_1 HIF-1α Pathway in Hypoxia Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes Glycolytic Genes GLUT1, HK2, PKM2, LDHA HIF-1α->Glycolytic Genes upregulates Angiogenesis Angiogenesis HIF-1α->Angiogenesis promotes Glycolysis Glycolysis Glycolytic Genes->Glycolysis enhances

Figure 2: HIF-1α activation under hypoxic conditions drives glycolysis.

Hypoxia, a common feature of the tumor microenvironment, stabilizes the transcription factor HIF-1α. HIF-1α then upregulates the expression of numerous genes involved in glycolysis and angiogenesis, further promoting the Warburg phenotype.[8]

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the comparative analysis of cellular metabolism. Below are detailed protocols for the key assays discussed in this guide.

2-NBDG Glucose Uptake Assay

This assay utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake in living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere and grow for 24 hours.

  • Glucose Starvation: Gently aspirate the complete medium and wash the cells once with sterile PBS. Add glucose-free medium to each well and incubate for 1-2 hours to enhance subsequent 2-NBDG uptake.

  • Isotope Labeling: Prepare the labeling medium by supplementing glucose-free medium with 2-NBDG to a final concentration of 50-200 µM.

  • Uptake Measurement: Aspirate the starvation medium and add the 2-NBDG labeling medium to each well. Incubate for 30-60 minutes at 37°C.

  • Termination and Washing: Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any extracellular 2-NBDG.

  • Fluorescence Reading: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm). For flow cytometry, cells are harvested, washed, and resuspended in PBS for analysis.

Colorimetric Lactate Assay

This assay measures the concentration of lactate in the cell culture medium, which is an indicator of the rate of glycolysis.

Materials:

  • Cell culture supernatant

  • Lactate Assay Kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from the wells at the desired time point. Centrifuge the supernatant to remove any detached cells.

  • Standard Curve Preparation: Prepare a series of lactate standards according to the manufacturer's instructions.

  • Reaction Setup: Add the collected supernatant samples and standards to a new 96-well plate.

  • Reaction Mixture: Prepare the reaction mixture containing lactate dehydrogenase, NAD+, and the colorimetric probe as per the kit protocol.

  • Incubation: Add the reaction mixture to each well and incubate at room temperature or 37°C for the recommended time (typically 30-60 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to cell number or protein concentration.

Seahorse XF Real-Time ATP Rate Assay

This assay simultaneously measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to determine the relative contribution of mitochondrial respiration and glycolysis to ATP production in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium and warm it to 37°C.

  • Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup and Calibration: Load the hydrated sensor cartridge with oligomycin and rotenone/antimycin A into the appropriate ports. Place the cell plate into the Seahorse XF Analyzer and initiate the calibration and assay protocol.

  • Data Acquisition: The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors to determine the ATP production from mitochondrial respiration and glycolysis.

  • Data Analysis: The Seahorse XF software calculates the mitoATP and glycoATP production rates.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of this compound metabolism in cancer cell lines.

cluster_2 Experimental Workflow Cell Culture Cell Culture Glucose Uptake Assay Glucose Uptake Assay Cell Culture->Glucose Uptake Assay Lactate Production Assay Lactate Production Assay Cell Culture->Lactate Production Assay Seahorse XF Assay Seahorse XF Assay Cell Culture->Seahorse XF Assay Western Blot Western Blot Cell Culture->Western Blot Data Analysis Data Analysis Glucose Uptake Assay->Data Analysis Lactate Production Assay->Data Analysis Seahorse XF Assay->Data Analysis Western Blot->Data Analysis Comparative Analysis Comparative Analysis Data Analysis->Comparative Analysis

Figure 3: A general workflow for metabolic analysis of cancer cells.

Conclusion

The comparative analysis of this compound metabolism in glioblastoma, pancreatic, and breast cancer cell lines reveals significant heterogeneity. Glioblastoma and triple-negative breast cancer cells exhibit a highly glycolytic phenotype, whereas luminal A breast cancer cells are more reliant on oxidative phosphorylation. Pancreatic cancer cells also demonstrate a strong glycolytic dependency. These differences are underpinned by the differential expression of key metabolic enzymes and the activity of oncogenic signaling pathways. A thorough understanding of these metabolic distinctions is essential for the development of effective, targeted anti-cancer therapies that exploit the unique metabolic vulnerabilities of different tumor types. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative metabolic studies.

References

A Comparative Guide to Noninvasive D-Glucose Monitoring Technologies: Validation Against Blood Sample References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging noninvasive D-glucose monitoring techniques against traditional blood sampling methods. It includes a summary of performance data, detailed experimental protocols for validation, and visualizations of key workflows.

The quest for accurate and painless glucose monitoring has driven the development of a diverse array of noninvasive technologies. These methods, which analyze glucose in various physiological fluids or through the skin, offer a promising alternative to the discomfort and inconvenience of frequent finger pricks. However, rigorous validation against established blood glucose measurements is paramount to ensure their clinical viability. This guide delves into the performance and validation methodologies of several leading noninvasive techniques.

Performance of Noninvasive Glucose Monitoring Technologies

The accuracy of noninvasive glucose monitors is a critical determinant of their utility. The Mean Absolute Relative Difference (MARD) is a primary metric for this assessment, with lower values indicating higher accuracy. A MARD below 10% is generally considered excellent for clinical use.[1][2] The Clarke Error Grid (CEG) analysis provides a clinical perspective by categorizing the potential risk associated with inaccurate readings.[1][2]

Below is a summary of reported performance data for various noninvasive technologies compared to blood glucose references.

TechnologyAnalyte/SiteMean Absolute Relative Difference (MARD)Clarke Error Grid (Zones A+B)Key Findings & Limitations
Raman Spectroscopy Skin Interstitial Fluid12.8%[3]100%[3]Demonstrates strong potential for reliable monitoring in individuals with type 2 diabetes.[3] A preliminary trial of a band-pass Raman system showed a MARD of 11.69%.[4] Challenges include the need for a calibration phase.[3]
Near-Infrared (NIR) Spectroscopy Skin Interstitial Fluid14.5% (in a calibration-free model)[5]97.5% (agreement with commercial device)[6]A promising technology with the potential for calibration-free measurements.[5] Accuracy can be influenced by factors like skin temperature and hydration.[7]
Reverse Iontophoresis Skin Interstitial Fluid15.6%[8]>96%[8]The GlucoWatch biographer was an early example of this technology. Readings can lag behind blood glucose values.[8]
Tear Glucose Monitoring Tears12.5% - 16.7%[9]>95%[9]Strong correlation with blood glucose has been observed.[9][10] Challenges include potential contamination with blood and managing reflex tearing.[10][11]
Electrochemical Sweat Sensing SweatNot consistently reported in MARDNot consistently reported in CEGShows a significant correlation with blood glucose levels.[12] Challenges include obtaining sufficient sweat samples and interference from other analytes.[13][14]

Experimental Protocols for Validation

The validation of any noninvasive glucose monitoring device against a blood sample reference is a meticulous process designed to assess its accuracy and reliability under various physiological conditions. A generalized workflow for such a clinical validation study is outlined below.

Participant Recruitment and Preparation
  • Inclusion and Exclusion Criteria: Participants are recruited based on specific criteria, which may include individuals with and without diabetes, different age groups, and diverse skin tones.[6][8]

  • Informed Consent: All participants provide informed consent after a thorough explanation of the study procedures and potential risks.

  • Fasting and Meal Challenges: To induce a range of glucose concentrations, participants may be required to fast overnight.[15] Standardized meal or oral glucose tolerance tests (OGTT) are often administered to create dynamic changes in blood glucose levels.[16]

Simultaneous Data Collection
  • Noninvasive Device Placement: The noninvasive device is applied to the designated measurement site (e.g., forearm, earlobe, wrist) according to the manufacturer's instructions.[4][17]

  • Reference Blood Sampling: At predefined intervals (e.g., every 5, 10, or 15 minutes), capillary or venous blood samples are collected.[4][9]

  • Gold Standard Measurement: The collected blood samples are analyzed using a high-precision laboratory reference instrument, such as the YSI 2300 STAT Plus, which is considered a gold standard for glucose measurement.[18]

Data Analysis and Performance Evaluation
  • Paired Data Points: The glucose readings from the noninvasive device are paired with the corresponding reference blood glucose values from the laboratory analyzer.

  • Statistical Analysis:

    • Mean Absolute Relative Difference (MARD): MARD is calculated to quantify the average percentage error between the noninvasive and reference measurements.[1][19]

    • Clarke Error Grid (CEG) Analysis: This graphical method assesses the clinical significance of the differences between the two measurements, categorizing data points into zones of clinical risk.[1][20]

    • Bland-Altman Plot: This plot visualizes the agreement between the two measurement methods by plotting the difference against the average of the two measurements.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for validating a noninvasive glucose monitoring device against a blood sample reference.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase A Participant Recruitment & Preparation B Informed Consent A->B C Fasting / Meal Challenge B->C D Noninvasive Device Measurement C->D F Gold Standard Analysis (e.g., YSI 2300) E Reference Blood Sample Collection E->F G Data Pairing F->G H Performance Evaluation G->H I MARD Calculation H->I J Clarke Error Grid Analysis H->J K Bland-Altman Plot H->K cluster_light_source Light Source cluster_tissue Biological Tissue cluster_detection Detection & Analysis Light NIR Light Emitted Skin Skin Surface Light->Skin Incident Light ISF Interstitial Fluid (contains glucose) Skin->ISF Light Penetration Detector Photodetector ISF->Detector Transmitted/Reflected Light (with glucose absorption signature) BloodVessel Blood Vessel Signal Signal Processing Detector->Signal Glucose Glucose Concentration Estimation Signal->Glucose

References

Safety Operating Guide

Proper Disposal of D-Glucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other laboratory settings, the responsible management and disposal of chemical reagents like D-Glucose are paramount for ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Core Disposal Principles

This compound, in its pure form, is not classified as a hazardous substance.[1] However, it is crucial to handle its disposal with care to prevent environmental contamination and adhere to local regulations. The primary method of disposal is through a licensed professional waste disposal service.[2][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]

Safety and Handling Summary

A summary of key safety and disposal parameters for this compound is provided in the table below.

ParameterInformationCitation
Chemical Nature Solid[4]
GHS Hazard Classification Not a hazardous substance or mixture[2]
Radioactivity Not radioactive[2][4]
Primary Disposal Route Approved chemical waste disposal company[4][5]
Environmental Hazards Slightly hazardous for water; do not allow to reach ground water, water courses, or sewage systems.[6]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, and a lab coat.[2]

**Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound.

  • Segregate this compound waste from other chemical waste, particularly hazardous and radioactive materials.[2][4]

2. Containerization and Labeling:

  • Place solid this compound waste, including contaminated items like weighing paper or gloves, into a clean, dry, and sealable container.[2]

  • Clearly label the container with the full chemical name ("this compound") and any other identifiers required by your institution.[2]

  • For solutions, absorb the liquid with an inert material and place it in a designated and properly labeled waste container.[3]

3. Storage:

  • Store the sealed waste container with other non-hazardous solid chemical waste.[2]

  • Ensure it is kept separate from incompatible materials, such as strong oxidizing agents.[2]

4. Professional Disposal:

  • Arrange for a licensed professional waste disposal service to collect and dispose of the material.[3][5]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.[4]

5. Documentation:

  • Maintain a record of the waste disposal, including the date, quantity, and the disposal vendor, in accordance with your institution's and local regulations.[4]

6. Spill Management:

  • In the event of a spill, immediately clean it up using dry methods such as sweeping or vacuuming to avoid generating dust.[2]

  • Place the collected material into a sealed, labeled container for disposal.[2]

  • Do not allow the spilled product to enter drains or water courses.[2][5]

Disposal of Isotopically Labeled this compound

This compound labeled with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), is not radioactive.[2][4] Therefore, it does not require the specialized handling and disposal protocols for radioactive materials. The disposal of this compound with stable isotopes should follow the same procedures for non-hazardous chemical waste as outlined above, unless it is mixed with other hazardous materials.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_radioactive Is the waste radioactive? is_mixed->is_radioactive No dispose_hazardous Dispose as Hazardous Chemical Waste following institutional protocols. is_mixed->dispose_hazardous Yes dispose_radioactive Dispose as Radioactive Waste following institutional and regulatory protocols. is_radioactive->dispose_radioactive Yes segregate Segregate from other waste streams. is_radioactive->segregate No package Package in a sealed, labeled container. segregate->package professional_disposal Arrange for disposal via a licensed waste disposal service. package->professional_disposal no_drain Do NOT pour down the drain or discard in regular trash. professional_disposal->no_drain

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.